molecular formula C12H8FNO B1336276 5-(4-Fluorophenyl)pyridine-3-carbaldehyde CAS No. 381684-96-4

5-(4-Fluorophenyl)pyridine-3-carbaldehyde

Cat. No.: B1336276
CAS No.: 381684-96-4
M. Wt: 201.2 g/mol
InChI Key: LGBCBWOHFSIXOW-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C12H8FNO and its molecular weight is 201.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluorophenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBCBWOHFSIXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432188
Record name 5-(4-fluorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381684-96-4
Record name 5-(4-fluorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 381684-96-4

This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological applications.

Chemical and Physical Properties

This compound, also known as 5-(4-Fluorophenyl)nicotinaldehyde, is a solid organic compound.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 381684-96-4[1][2]
Molecular Formula C₁₂H₈FNO[1]
Molecular Weight 201.2 g/mol [3]
Appearance Solid[1]
Purity Typically ≥95%[1]

Synthesis

The synthesis of this compound can be achieved through various synthetic routes common in pyridine chemistry. A prevalent method involves a Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling Approach

This approach typically involves the palladium-catalyzed cross-coupling of a pyridine-containing boronic acid or ester with an aryl halide. For the synthesis of this compound, this would involve the coupling of a 5-halopyridine-3-carbaldehyde derivative with a (4-fluorophenyl)boronic acid.

A general workflow for such a synthesis is depicted below:

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System 5-halopyridine-3-carbaldehyde 5-halopyridine-3-carbaldehyde Reaction_Mixture 5-halopyridine-3-carbaldehyde->Reaction_Mixture 4-fluorophenylboronic_acid 4-fluorophenylboronic_acid 4-fluorophenylboronic_acid->Reaction_Mixture Pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Reaction_Mixture Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene/Water, Dioxane/Water) Solvent->Reaction_Mixture Heating Heating Workup_Purification Work-up & Purification Heating->Workup_Purification Product This compound Workup_Purification->Product Reaction_Mixture->Heating

General workflow for Suzuki-Miyaura coupling.

Experimental Protocol (General Example):

  • To a reaction vessel, add the 5-halopyridine-3-carbaldehyde derivative, (4-fluorophenyl)boronic acid, a palladium catalyst (e.g., 0.005-0.05 mol %), and a base (e.g., sodium carbonate or potassium carbonate).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • The reaction mixture is then heated, typically to reflux, and stirred for a period of time until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and subjected to a standard aqueous work-up.

  • The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure this compound.

Spectroscopic Data

While specific spectroscopic data for this compound is not available in the provided search results, the expected spectral characteristics can be inferred from related structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the pyridine and fluorophenyl rings. A distinct singlet for the aldehyde proton would be expected further downfield (around 10.0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display signals for the carbon atoms of the pyridine and fluorophenyl rings, with the carbon of the aldehyde group appearing at a characteristic downfield shift (typically in the range of 185-200 ppm). The carbon atom attached to the fluorine will likely show a coupling constant (J-coupling).

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (201.2 g/mol ).

Applications in Drug Discovery

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[5] The introduction of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. The aldehyde functionality provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Potential as an Enzyme Inhibitor

Derivatives of nicotinaldehyde have been investigated for their potential to inhibit various enzymes. For instance, some pyridine derivatives have shown inhibitory activity against phosphodiesterases (PDEs) and succinate dehydrogenase, enzymes implicated in various diseases including cancer and fungal infections.[5][6]

Experimental Protocol: Enzyme Inhibition Assay (General)

A general workflow for an enzyme inhibition assay is presented below:

Enzyme_Inhibition_Assay cluster_components Assay Components Enzyme Enzyme Incubation Incubation Enzyme->Incubation Substrate Substrate Substrate->Incubation Inhibitor This compound (or derivative) Inhibitor->Incubation Detection Detection of Enzyme Activity Incubation->Detection Data_Analysis Data Analysis (e.g., IC₅₀ determination) Detection->Data_Analysis

General workflow for an enzyme inhibition assay.

A typical protocol would involve:

  • Preparation of a reaction buffer containing the target enzyme.

  • Addition of varying concentrations of the test compound (this compound or its derivatives).

  • Initiation of the enzymatic reaction by adding the substrate.

  • Monitoring the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Calculating the percentage of inhibition at each compound concentration and determining the half-maximal inhibitory concentration (IC₅₀) value.

Role in Signaling Pathways

While no specific signaling pathways involving this compound have been identified in the provided search results, its potential as an enzyme inhibitor suggests it could modulate various cellular signaling cascades. For example, inhibition of phosphodiesterases would lead to an increase in intracellular levels of cyclic AMP or cyclic GMP, which are key second messengers in numerous signaling pathways. Further research is needed to elucidate the specific biological targets and signaling pathways affected by this compound.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery. Its chemical structure, combining the versatile pyridine core with a fluorophenyl moiety and a reactive aldehyde group, offers numerous possibilities for the development of new therapeutic agents. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in medicinal chemistry.

References

In-depth Technical Guide: 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Fluorophenyl)pyridine-3-carbaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a pyridine ring substituted with a fluorophenyl group and an aldehyde, presents a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and a summary of the known biological activities of related pyridine derivatives, particularly in the context of anticancer research. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Chemical and Physical Properties

This compound, also known as 5-(4-fluorophenyl)nicotinaldehyde, possesses the chemical formula C12H8FNO.[1] The presence of the fluorine atom and the polar pyridine and aldehyde groups influences its physicochemical properties, which are crucial for its behavior in biological systems and for the development of analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C12H8FNO[1]
Molecular Weight 201.2 g/mol [1]
CAS Number 381684-96-4[1]
Appearance Not specified in literature
Melting Point Not specified in literature
Boiling Point Not specified in literature
Solubility Not specified in literature
Purity Typically ≥97%[1]
Spectroscopic Data
  • 1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the fluorophenyl rings, as well as a characteristic downfield signal for the aldehyde proton.

  • 13C NMR: The carbon NMR spectrum would display signals for the twelve carbon atoms, with the carbonyl carbon of the aldehyde group appearing at a characteristic downfield shift.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm-1.[2]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[3]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[4] In this case, 5-bromonicotinaldehyde is coupled with 4-fluorophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the synthesis of 5-arylnicotinaldehydes and can be adapted for the specific synthesis of this compound.[4]

Materials:

  • 5-Bromonicotinaldehyde

  • 4-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])

  • Base (e.g., potassium carbonate, sodium carbonate)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flask, combine 5-bromonicotinaldehyde (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and a suitable base (2 equivalents).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh3)4) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.[4]

Diagram 1: Suzuki-Miyaura Cross-Coupling Reaction Workflow

G Workflow for the Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 5-Bromonicotinaldehyde 5-Bromonicotinaldehyde Combine Reactants in Solvent Combine Reactants in Solvent 5-Bromonicotinaldehyde->Combine Reactants in Solvent 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid->Combine Reactants in Solvent Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Combine Reactants in Solvent Palladium Catalyst Palladium Catalyst Palladium Catalyst->Combine Reactants in Solvent Heat under Inert Atmosphere Heat under Inert Atmosphere Combine Reactants in Solvent->Heat under Inert Atmosphere Monitor by TLC Monitor by TLC Heat under Inert Atmosphere->Monitor by TLC Aqueous Work-up Aqueous Work-up Monitor by TLC->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Product Product Column Chromatography->Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Applications in Drug Development

While specific biological data for this compound is limited in the available literature, the pyridine scaffold is a well-established pharmacophore in a multitude of therapeutic agents. Pyridine derivatives have demonstrated a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Potential of Pyridine Derivatives

Numerous studies have highlighted the potential of pyridine-containing compounds as anticancer agents.[5] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Diagram 2: Generalized Signaling Pathway Inhibition by Pyridine Derivatives

G Potential Inhibition of Cancer Signaling Pathways Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K/AKT Pathway PI3K/AKT Pathway Receptor Tyrosine Kinase (RTK)->PI3K/AKT Pathway MAPK/ERK Pathway MAPK/ERK Pathway Receptor Tyrosine Kinase (RTK)->MAPK/ERK Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival MAPK/ERK Pathway->Cell Proliferation & Survival Apoptosis Apoptosis Cell Proliferation & Survival->Apoptosis Inhibition leads to Pyridine Derivative Pyridine Derivative Pyridine Derivative->PI3K/AKT Pathway Inhibition Pyridine Derivative->MAPK/ERK Pathway Inhibition

Caption: A simplified diagram showing how pyridine derivatives may inhibit key cancer signaling pathways.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)[5]

  • Complete cell culture medium

  • This compound (or its derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[7]

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The Suzuki-Miyaura cross-coupling provides a robust and efficient method for its preparation. While further research is needed to elucidate the specific biological activities and mechanisms of action of this particular compound, the broader class of pyridine derivatives continues to be a rich source of inspiration for the development of new anticancer agents. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the biological potential of this compound and its analogues.

References

In-depth Technical Guide: 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known chemical properties and relevant data for 5-(4-Fluorophenyl)pyridine-3-carbaldehyde, a heterocyclic building block of interest in synthetic and medicinal chemistry.

Core Chemical Properties

This compound, also known as 5-(4-Fluorophenyl)nicotinaldehyde, is a bi-aryl compound featuring a pyridine ring substituted with a fluorophenyl group and an aldehyde functional group. Its structural characteristics make it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Physical and Chemical Data

The available quantitative and qualitative data for this compound are summarized below. It is important to note that while identifiers and basic properties are well-documented by chemical suppliers, specific experimental data such as melting and boiling points are not consistently reported in publicly available literature[1].

PropertyDataCitations
Molecular Formula C₁₂H₈FNO[1][2][3]
Molecular Weight 201.2 g/mol [2]
CAS Number 381684-96-4[1][2][3][4]
Appearance Solid[3]
Purity ≥95% - 97% (as per suppliers)[2][3]
Melting Point Not Available (N/A)[1]
Boiling Point Not Available (N/A)[1]
Storage Conditions Inert atmosphere, 2-8°C
IUPAC Name This compound
Synonyms 5-(4-Fluorophenyl)nicotinaldehyde, 5-(4-fluorophenyl)-3-pyridinecarbaldehyde[3]
InChI InChI=1S/C12H8FNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-8H[3]
InChIKey LGBCBWOHFSIXOW-UHFFFAOYSA-N
SMILES O=Cc1cncc(c1)c2ccc(F)cc2

Spectroscopic Data

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available scientific literature. However, its structure suggests a synthetic strategy based on standard cross-coupling reactions. A common and plausible method would be the Suzuki coupling of a pyridine precursor with a fluorophenylboronic acid, followed by or preceded by the introduction of the aldehyde group.

The diagram below illustrates a representative synthetic workflow for this class of compound. This is a generalized pathway and not a cited experimental protocol.

G cluster_reactants Starting Materials cluster_catalyst Catalyst System A 5-Bromopyridine-3-carbaldehyde E This compound A->E Suzuki Coupling B 4-Fluorophenylboronic Acid B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., Na₂CO₃) D->E F Solvent (e.g., Toluene/Ethanol/H₂O) F->E Reaction Conditions

Caption: Plausible Suzuki coupling route for synthesis.

Role in Drug Discovery and Development

While no specific biological activities or signaling pathway involvements have been published for this compound itself, it belongs to a class of fluorinated bi-aryl heterocyclic compounds that are of significant interest in medicinal chemistry. The fluorophenyl moiety is a common feature in many drug candidates, often introduced to enhance metabolic stability or binding affinity. The pyridine-3-carbaldehyde portion serves as a versatile chemical handle for further synthetic modifications.

This compound is best described as a "building block" used in the early stages of drug discovery, such as in the creation of compound libraries for high-throughput screening or in lead optimization campaigns.

The diagram below illustrates the logical flow of how a building block like this is utilized in a typical drug discovery pipeline.

G A Building Block 5-(4-Fluorophenyl)pyridine- 3-carbaldehyde B Chemical Synthesis (e.g., Reductive Amination, Wittig Reaction, etc.) A->B Input F Lead Optimization (SAR Studies) A->F Used in C Compound Library Generation B->C Creates D High-Throughput Screening (HTS) C->D Screened in E Hit Identification D->E Yields E->F Informs G Preclinical Candidate F->G Leads to

Caption: Role of a building block in drug discovery.

Safety Information

Based on supplier safety data sheets, this compound is classified as an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Users should handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

References

An In-depth Technical Guide to the Synthesis of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 5-(4-Fluorophenyl)pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis predominantly relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. An alternative route involving the oxidation of the corresponding alcohol is also discussed.

Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for the synthesis of this compound involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins two key building blocks: 5-bromopyridine-3-carbaldehyde and (4-fluorophenyl)boronic acid.

The general transformation is depicted below:

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_product Product 5-bromopyridine-3-carbaldehyde 5-bromopyridine-3-carbaldehyde This compound This compound 5-bromopyridine-3-carbaldehyde->this compound Suzuki-Miyaura Coupling (4-fluorophenyl)boronic acid (4-fluorophenyl)boronic acid (4-fluorophenyl)boronic acid->this compound Pd Catalyst Pd Catalyst Pd Catalyst->this compound Base Base Base->this compound Solvent Solvent Solvent->this compound

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling synthesis.

Experimental Protocols

Materials:

  • 5-Bromopyridine-3-carbaldehyde (1.0 mmol, 1.0 equiv)

  • (4-Fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 mmol, 5 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyridine-3-carbaldehyde, (4-fluorophenyl)boronic acid, and the base.[1]

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[1]

  • Add the degassed solvent mixture to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from a few hours to 24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.[1]

Quantitative Data

The following table summarizes various conditions reported for Suzuki-Miyaura couplings of 5-bromonicotinaldehyde with different arylboronic acids, which can serve as a starting point for optimization.[1]

Catalyst SystemBaseSolventTemperature (°C)YieldReference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O100Good[1]
Pd(OAc)₂ / PPh₃K₂CO₃95% EtOHRefluxGood[1]
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane80High[1]
PdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O (1:1)90High[1]

Note: Yields are dependent on the specific arylboronic acid used and other reaction parameters.

Alternative Synthesis Pathway: Oxidation of (5-(4-Fluorophenyl)pyridin-3-yl)methanol

An alternative route to this compound involves the oxidation of the corresponding alcohol, (5-(4-fluorophenyl)pyridin-3-yl)methanol. This alcohol can be synthesized via a Suzuki-Miyaura coupling between 5-bromo-3-(hydroxymethyl)pyridine and (4-fluorophenyl)boronic acid.

The two-step process is outlined below:

Alternative_Pathway cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Oxidation A 5-bromo-3-(hydroxymethyl)pyridine C (5-(4-fluorophenyl)pyridin-3-yl)methanol A->C B (4-fluorophenyl)boronic acid B->C D (5-(4-fluorophenyl)pyridin-3-yl)methanol label_step1 Pd Catalyst, Base, Solvent E This compound D->E label_step2 Oxidizing Agent

Figure 2: Alternative two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of (5-(4-fluorophenyl)pyridin-3-yl)methanol

This step would follow a similar Suzuki-Miyaura coupling protocol as described above, substituting 5-bromopyridine-3-carbaldehyde with 5-bromo-3-(hydroxymethyl)pyridine.

Step 2: Oxidation of (5-(4-fluorophenyl)pyridin-3-yl)methanol

Various oxidizing agents can be employed for the conversion of the alcohol to the aldehyde. A common and mild oxidizing agent is manganese dioxide (MnO₂).

General Procedure for Oxidation:

  • Dissolve (5-(4-fluorophenyl)pyridin-3-yl)methanol in a suitable solvent (e.g., dichloromethane, chloroform, or acetone).

  • Add an excess of activated manganese dioxide to the solution.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary significantly depending on the activity of the MnO₂ and the substrate.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the filter cake with the solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography if necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands as the most direct and efficient method for the synthesis of this compound. The reaction is highly versatile and can be optimized by screening various palladium catalysts, bases, and solvent systems. The alternative pathway through the oxidation of the corresponding alcohol provides another viable route, particularly if the alcohol intermediate is readily available. This guide provides the foundational knowledge and experimental frameworks necessary for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of interest to researchers and professionals in drug development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and an analysis of the biological significance of related pyridine derivatives.

Compound Identification and Properties

This compound, also known by its synonym 5-(4-Fluorophenyl)nicotinaldehyde, is a substituted pyridine derivative. The presence of the fluorophenyl group and the aldehyde functionality makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundInternal
Synonyms 5-(4-Fluorophenyl)nicotinaldehyde, 5-(4-Fluorophenyl)-3-pyridinecarboxaldehydeInternal
CAS Number 381684-96-4Internal
Molecular Formula C₁₂H₈FNOInternal
Molecular Weight 201.2 g/mol Internal
Appearance Solid[CymitQuimica]
Purity ≥95%[CymitQuimica]

Synthesis via Suzuki-Miyaura Cross-Coupling

The primary synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile method involves the reaction of an organoboron compound with an organic halide and is favored for its mild conditions and tolerance of various functional groups. In this case, 5-bromonicotinaldehyde is coupled with 4-fluorophenylboronic acid.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinaldehyde, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the 4-fluorophenyl group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the final carbon-carbon bond of the product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X L2 oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_intermediate2 Ar-Pd(II)-Ar' L2 transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product This compound (Ar-Ar') reductive_elimination->product reactant1 5-Bromonicotinaldehyde (Ar-X) reactant1->oxidative_addition reactant2 4-Fluorophenylboronic Acid (Ar'-B(OH)2) reactant2->transmetalation base Base base->transmetalation

Suzuki-Miyaura Catalytic Cycle
Experimental Protocol

The following is a general procedure for the synthesis of this compound. Optimization may be required for specific laboratory conditions.

Materials:

  • 5-Bromonicotinaldehyde

  • 4-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a reaction vessel, combine 5-bromonicotinaldehyde (1 equivalent), 4-fluorophenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Inert Atmosphere: Purge the vessel with an inert gas for 10-15 minutes to remove oxygen.

  • Solvent Addition: Add the degassed solvent to the reaction mixture.

  • Catalyst Addition: Introduce the palladium catalyst (typically 1-5 mol%) to the mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental_Workflow Experimental Workflow for Synthesis start Start setup Combine Reactants and Base start->setup inert Purge with Inert Gas setup->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir catalyst->reaction workup Cool, Dilute, and Extract reaction->workup purification Purify by Column Chromatography workup->purification end End purification->end

Synthetic Experimental Workflow

Spectroscopic Characterization (Analogous Compounds)

Table 2: Expected Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons (δ 7.0-9.0 ppm), Aldehyde proton (δ 9.5-10.5 ppm)
¹³C NMR Aromatic carbons (δ 110-160 ppm), Aldehyde carbonyl carbon (δ 190-200 ppm)
IR (cm⁻¹) C=O stretch (aldehyde) ~1700, C-F stretch ~1200-1100, Aromatic C-H and C=C stretches
Mass Spec. Molecular ion peak (M⁺) at m/z = 201.06

Biological and Medicinal Significance

While specific biological activity for this compound has not been extensively reported, the pyridine scaffold is a well-established "privileged structure" in medicinal chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorophenyl group can often enhance metabolic stability and binding affinity to biological targets.

Derivatives of 5-aryl pyridines have been investigated for various therapeutic applications. For instance, some have shown potential as inhibitors of enzymes such as kinases, which are crucial in cancer cell signaling pathways. The aldehyde group also serves as a versatile handle for further chemical modifications to explore structure-activity relationships and develop novel therapeutic agents.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in drug discovery and materials science. Its synthesis is readily achieved through the robust Suzuki-Miyaura cross-coupling reaction. While detailed biological data for this specific compound is limited, its structural motifs suggest that it is a promising starting point for the development of novel bioactive molecules. Further research into its pharmacological properties is warranted to fully elucidate its therapeutic potential.

A Comprehensive Technical Guide to the Structural Elucidation of 5-(4-Fluorophenyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)nicotinaldehyde is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. As a derivative of nicotin-aldehyde, it serves as a versatile building block in the synthesis of more complex molecular architectures. Accurate structural elucidation is paramount to understanding its chemical reactivity, biological activity, and physical properties. This guide provides an in-depth overview of the analytical techniques and expected data for the unambiguous confirmation of its molecular structure.

The compound is identified by the following primary identifiers:

  • Chemical Formula: C₁₂H₈FNO[1][2]

  • Molecular Weight: 201.2 g/mol [1][3]

  • CAS Number: 381684-96-4[1][3]

  • IUPAC Name: 5-(4-fluorophenyl)pyridine-3-carbaldehyde[1]

The core structure consists of a pyridine ring substituted with an aldehyde group at the 3-position and a 4-fluorophenyl group at the 5-position. The following sections detail the expected outcomes from key analytical methodologies used to confirm this arrangement.

Molecular Structure and Connectivity

The structural confirmation of 5-(4-Fluorophenyl)nicotinaldehyde relies on a combination of spectroscopic techniques that together provide a complete picture of atomic connectivity and functional group arrangement.

Caption: 2D Chemical Structure of 5-(4-Fluorophenyl)nicotinaldehyde.

Spectroscopic Data Analysis

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, which aids in confirming the elemental composition. For 5-(4-Fluorophenyl)nicotinaldehyde, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₂H₈FNO.

Table 1: Expected Mass Spectrometry Data

Ion Formula Calculated m/z Observed m/z Description
[M+H]⁺ C₁₂H₉FNO⁺ 202.0668 ~202.0668 Molecular Ion (Protonated)
[M]⁺ C₁₂H₈FNO⁺ 201.0590 ~201.0590 Molecular Ion
[M-CHO]⁺ C₁₁H₈FN⁺ 173.0641 ~173.0641 Loss of the formyl radical

| [C₆H₄F]⁺ | C₆H₄F⁺ | 95.0348 | ~95.0348 | Fluorophenyl cation |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to the aldehyde and aromatic moieties.

Table 2: Characteristic Infrared Absorption Frequencies

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3050-3100 Medium C-H Stretch Aromatic C-H
~2820 and ~2720 Medium, Sharp C-H Stretch Aldehyde C-H[4][5]
~1705-1715 Strong, Sharp C=O Stretch Aromatic Aldehyde[5]
~1580-1600 Medium-Strong C=C Stretch Aromatic Ring
~1220-1260 Strong C-F Stretch Aryl-Fluoride

| ~830-850 | Strong | C-H Bend | 1,4-disubstituted (para) ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete map of the carbon and hydrogen framework and confirm the position of the fluorine atom.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, ~500 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.1 Singlet (s) 1H Aldehyde proton (-CHO)
~9.2 Doublet (d) 1H Pyridine H-2
~8.8 Doublet (d) 1H Pyridine H-6
~8.4 Triplet (t) 1H Pyridine H-4
~7.6-7.7 Multiplet (m) 2H Phenyl H-2', H-6'

| ~7.2-7.3 | Multiplet (m) | 2H | Phenyl H-3', H-5' |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, ~125 MHz)

Chemical Shift (δ, ppm) Assignment
~192.0 Aldehyde Carbonyl (C=O)
~163.0 (d, J_CF ≈ 250 Hz) Phenyl C-4' (bearing F)
~155.0 Pyridine C-2
~151.0 Pyridine C-6
~138.0 Pyridine C-4
~134.0 Pyridine C-5
~132.0 Pyridine C-3
~130.0 (d, J_CF ≈ 8 Hz) Phenyl C-2', C-6'
~129.0 Phenyl C-1'

| ~116.0 (d, J_CF ≈ 22 Hz) | Phenyl C-3', C-5' |

Table 5: Predicted ¹⁹F NMR Chemical Shift (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment

| ~ -113.0 | Multiplet | Aromatic Fluorine |

Experimental Workflow and Protocols

The confirmation of the structure of 5-(4-Fluorophenyl)nicotinaldehyde follows a standardized workflow that integrates multiple analytical techniques.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_final Final Confirmation prep Pure Compound Synthesis & Purification ms Mass Spectrometry (MS) (ESI-TOF or Orbitrap) prep->ms ir Infrared (IR) Spectroscopy (ATR) prep->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F in CDCl₃) prep->nmr ms_data Molecular Weight & Formula Confirmation ms->ms_data ir_data Functional Group Identification ir->ir_data nmr_data Atom Connectivity & Isomer Confirmation nmr->nmr_data elucidation Structure Elucidation ms_data->elucidation ir_data->elucidation nmr_data->elucidation

Caption: Workflow for the Structural Elucidation of a Novel Compound.

General Protocol for Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound (~0.1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[6]

  • Data Acquisition: The instrument is operated in positive ion mode, scanning a mass range of m/z 50-500.[6]

  • Data Analysis: The resulting spectrum is analyzed to find the [M+H]⁺ peak, and its measured mass is compared to the theoretical mass calculated for the C₁₂H₉FNO⁺ formula.

General Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: The spectrum is typically collected over a range of 4000-650 cm⁻¹ by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The positions and shapes of absorption bands are correlated with known frequencies for specific functional groups.[7][8]

General Protocol for NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and ¹⁹F spectra. For ¹³C, a proton-decoupled experiment is standard.

  • Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to assign each signal to a specific nucleus in the molecule.

Data Integration and Structure Confirmation

The definitive structure of 5-(4-Fluorophenyl)nicotinaldehyde is confirmed by the convergence of data from all analytical techniques.

G molecule 5-(4-Fluorophenyl)nicotinaldehyde | C₁₂H₈FNO | MW: 201.2 ms_node Mass Spec (MS) m/z = 202.0668 [M+H]⁺ molecule->ms_node Confirms Formula ir_node Infrared (IR) ~1710 cm⁻¹ (C=O) ~1240 cm⁻¹ (C-F) molecule->ir_node Identifies Functional Groups nmr_node NMR ¹H: ~10.1 ppm (CHO) ¹³C: ~192 ppm (C=O) ¹⁹F: ~ -113 ppm (Ar-F) molecule->nmr_node Confirms Connectivity

Caption: Integrated Spectroscopic Evidence for Structure Confirmation.

  • Mass Spectrometry confirms the elemental composition and molecular weight.

  • IR Spectroscopy provides direct evidence for the presence of the key aldehyde, aromatic ring, and aryl-fluoride functional groups.

  • NMR Spectroscopy offers unambiguous proof of the substitution pattern. The distinct signals for the aldehyde proton, the three pyridine protons, and the two sets of phenyl protons, along with their couplings, confirm the 5-(4-fluorophenyl)-3-carbaldehyde arrangement. The ¹⁹F NMR signal confirms the presence and chemical environment of the fluorine atom.

Together, these data points provide a robust and unequivocal elucidation of the molecular structure of 5-(4-Fluorophenyl)nicotinaldehyde.

References

Spectroscopic Profile of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identity and Properties

Compound Name: 5-(4-Fluorophenyl)pyridine-3-carbaldehyde Synonyms: 5-(4-Fluorophenyl)nicotinaldehyde[1][2] CAS Number: 381684-96-4[1][2][3] Molecular Formula: C₁₂H₈FNO[1][2] Molecular Weight: 201.2 g/mol [1]

Chemical Structure:

PropertyValueSource
Molecular Weight201.1964[2]
PurityTypically ≥95-97%[1][2]
AppearanceExpected to be a solid[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparison with structurally similar molecules.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehyde (-CHO)9.9 - 10.1Singlet (s)-
Pyridine H29.0 - 9.2Singlet (s) or Doublet (d)~2.0-3.0
Pyridine H48.8 - 9.0Singlet (s) or Doublet (d)~2.0-3.0
Pyridine H68.6 - 8.8Singlet (s) or Doublet (d)~2.0-3.0
Fluorophenyl H (ortho to F)7.1 - 7.3Triplet (t)~8.0-9.0
Fluorophenyl H (meta to F)7.6 - 7.8Doublet of doublets (dd)~8.0-9.0, ~5.0-6.0
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)190 - 193
Pyridine C5135 - 138
Pyridine C3132 - 135
Pyridine C2152 - 155
Pyridine C4150 - 153
Pyridine C6155 - 158
Fluorophenyl C1' (ipso)133 - 136 (d, J ≈ 3-4 Hz)
Fluorophenyl C2'/C6'129 - 132 (d, J ≈ 8-9 Hz)
Fluorophenyl C3'/C5'115 - 118 (d, J ≈ 21-22 Hz)
Fluorophenyl C4'162 - 165 (d, J ≈ 245-250 Hz)
Mass Spectrometry (MS)
m/z Predicted Identity
201[M]⁺ (Molecular Ion)
200[M-H]⁺
172[M-CHO]⁺
120[C₇H₄F]⁺ (Fluorophenyl fragment)
95[C₆H₄F]⁺ (Fluorophenyl cation)
Infrared (IR) Spectroscopy
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aldehyde)2850 - 2800 and 2750 - 2700Medium (often two bands)
C=O stretch (aldehyde)1710 - 1690Strong
C=C and C=N stretch (aromatic rings)1600 - 1450Medium to Strong
C-F stretch1250 - 1100Strong
C-H bend (out-of-plane)900 - 675Medium to Strong

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or equivalent.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle of 30-45°, a larger spectral width than for ¹H NMR, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance and lower gyromagnetic ratio of ¹³C. A relaxation delay of 2-5 seconds is common.

    • Process the data similarly to the ¹H spectrum, with chemical shifts referenced to the deuterated solvent signal or TMS.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

  • Sample Introduction: Introduce a small amount of the solid sample directly via a direct insertion probe or, if sufficiently volatile, dissolve it in a volatile solvent (e.g., dichloromethane, methanol) for injection into a gas chromatograph (GC) coupled to the mass spectrometer.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight, for example, from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to elucidate the structure of the fragments.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol:

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation and Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR Infrared Spectroscopy (FT-IR) Purification->IR Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Data_Tabulation Tabulation of Spectroscopic Data Structure_Elucidation->Data_Tabulation Report Technical Report Generation Data_Tabulation->Report

Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide summarizes available information from commercial suppliers and provides general experimental protocols for the determination of key physical properties.

Core Physical Properties

Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes the readily available information from chemical suppliers.

PropertyValueSource
Molecular Formula C₁₂H₈FNO[1][2]
Molecular Weight 201.2 g/mol [1][2]
CAS Number 381684-96-4[1][3]
Appearance Solid (form not specified)[4]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Experimental Protocols

While specific experimental values for the melting point, boiling point, and solubility of this compound are not detailed in the surveyed literature, standard organic chemistry methodologies can be employed for their determination.

Synthesis

The synthesis of this compound is not explicitly described in the available search results. However, a plausible and common method for its preparation would be the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8][9] This would likely involve the palladium-catalyzed reaction of a 5-halopyridine-3-carbaldehyde (e.g., 5-bromopyridine-3-carbaldehyde) with 4-fluorophenylboronic acid in the presence of a suitable base and phosphine ligand.

Hypothetical Synthetic Workflow:

Hypothetical Suzuki Coupling for Synthesis 5-Bromopyridine-3-carbaldehyde 5-Bromopyridine-3-carbaldehyde Reaction Suzuki-Miyaura Coupling 5-Bromopyridine-3-carbaldehyde->Reaction 4-Fluorophenylboronic_Acid 4-Fluorophenylboronic_Acid 4-Fluorophenylboronic_Acid->Reaction Pd_Catalyst_Base Pd Catalyst & Base Pd_Catalyst_Base->Reaction Product This compound Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Hypothetical Suzuki coupling synthesis route.

Characterization

Following synthesis, the identity and purity of the compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the chemical structure, including the connectivity of the pyridine and fluorophenyl rings.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch.

Determination of Physical Properties

Melting Point:

The melting point of the solid compound can be determined using a standard melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a slow, controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Boiling Point:

As the compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures. A common method involves using a distillation apparatus under vacuum, with the boiling point being the temperature at which the liquid and vapor phases are in equilibrium at a given pressure.

Solubility:

The solubility of this compound can be determined in a range of solvents relevant to drug development and organic synthesis (e.g., water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane). A standard procedure involves adding a known mass of the compound to a known volume of the solvent at a specific temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved compound is then measured, often by techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Biological Activity and Signaling Pathways

The search results did not provide specific information on the biological activity or involvement of this compound in any signaling pathways. However, substituted pyridine scaffolds are common in pharmacologically active molecules. For instance, various pyridine derivatives have been investigated for their potential as antimicrobial and anticancer agents.[10][11] Further research would be required to elucidate the specific biological targets and mechanisms of action for this particular compound.

General Drug Discovery Workflow:

General Drug Discovery and Development Workflow Target_Identification Target Identification and Validation Lead_Discovery Lead Discovery (e.g., HTS, Synthesis) Target_Identification->Lead_Discovery Lead_Optimization Lead Optimization (SAR Studies) Lead_Discovery->Lead_Optimization Preclinical_Development Preclinical Development (In vitro & In vivo) Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials (Phase I-III) Preclinical_Development->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

References

The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern medicinal chemistry, unlocking significant improvements in drug efficacy, safety, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery and development of fluorinated pyridine derivatives, offering detailed experimental protocols, quantitative biological data, and a mechanistic exploration of their therapeutic action.

The Fluorine Advantage in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The introduction of fluorine, the most electronegative element, imparts unique physicochemical properties to the pyridine core. These advantages include:

  • Enhanced Metabolic Stability: The remarkable strength of the carbon-fluorine (C-F) bond renders it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" at susceptible positions can significantly prolong a drug's half-life and improve its oral bioavailability.[1][2][3]

  • Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic nitrogen atoms in the pyridine ring, influencing drug-receptor interactions and solubility. It can also modulate lipophilicity, a critical parameter for membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) properties.[2][3][4]

  • Improved Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and halogen bonds. These interactions can enhance the binding affinity and selectivity of the drug for its target.[3]

Data Presentation: A Quantitative Look at Fluorinated Pyridine Derivatives

The following tables summarize key quantitative data for representative fluorinated pyridine derivatives, showcasing their synthesis yields and biological activities.

Table 1: Synthesis Yields of Fluorinated Pyridine Derivatives

CompoundSynthetic MethodStarting MaterialReagentsYield (%)Reference
2-Fluoro-6-phenylpyridineC-H Fluorination2-PhenylpyridineAgF₂, MeCN79-81--INVALID-LINK--
3-Fluoro-2,6-diphenylpyridinePhotoredox-Mediated Couplingα,α-Difluoro-β-iodoketone, Silyl enol etherPhotoredox catalyst90--INVALID-LINK--
Methyl 3-fluoropyridine-4-carboxylateNucleophilic Aromatic SubstitutionMethyl 3-nitropyridine-4-carboxylateCsF, DMSO38--INVALID-LINK--
3-Fluoro-4-aminopyridineDirect Radiofluorination of Pyridine N-oxide3-Bromo-4-nitropyridine N-oxideTBAF, then Pd/C, H₂Quantitative (from intermediate)--INVALID-LINK--
4-FluoropyridineBalz-Schiemann Reaction4-AminopyridineHBF₄, NaNO₂Not specified--INVALID-LINK--

Table 2: Biological Activity of Fluorinated Pyridine-Based Kinase Inhibitors

Compound ClassTarget KinaseRepresentative CompoundIC₅₀ (nM)Cell LineReference
Pyrazolo[3,4-b]pyridinesTRKACompound A01293---INVALID-LINK--
Pyrazolo[3,4-b]pyridinesTRKALarotrectinib (reference)3.0---INVALID-LINK--
4-(2-Fluorophenoxy)pyridinesFLT3-ITDCompound 13v< 10 (cellular)BaF₃-FLT3-ITD--INVALID-LINK--
Pyrimidine-based derivativesAurora ACompound 13< 200 (proliferation)SCLC cell lines--INVALID-LINK--

Experimental Protocols: Synthesis of Key Fluorinated Pyridine Derivatives

This section provides detailed methodologies for the synthesis of fluorinated pyridines, highlighting key synthetic strategies.

Protocol 1: Site-Selective C-H Fluorination of 2-Phenylpyridine

This protocol describes the direct fluorination of a C-H bond adjacent to the nitrogen atom in a pyridine ring using silver(II) fluoride.

Materials:

  • 2-Phenylpyridine

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Celite

  • Methyl tert-butyl ether (MTBE)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-phenylpyridine (1.0 equiv) in anhydrous MeCN, add AgF₂ (3.0 equiv) in one portion at ambient temperature.

  • Stir the reaction mixture vigorously. The reaction progress can be monitored by TLC.

  • After the reaction is complete (typically 90 minutes), filter the mixture through a pad of Celite, rinsing with MeCN.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between MTBE and 1M HCl.

  • Separate the layers and wash the organic layer with saturated aqueous NaCl.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-fluoro-6-phenylpyridine.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

This protocol details the displacement of a nitro group with fluoride on a pyridine ring.

Materials:

  • Methyl 3-nitropyridine-4-carboxylate

  • Cesium fluoride (CsF)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Pentane

  • Distilled water

Procedure:

  • To a solution of methyl 3-nitropyridine-4-carboxylate (1.0 equiv) in dry DMSO, add CsF (5.0 equiv) under a nitrogen atmosphere.

  • Heat the reaction mixture to 120 °C for 90 minutes. Monitor the reaction for completion by TLC.

  • After cooling to room temperature, add distilled water to the reaction mixture.

  • Extract the aqueous mixture with EtOAc.

  • Wash the combined organic extracts and concentrate in vacuo.

  • Purify the crude product by flash chromatography using a mixture of EtOAc and pentane as the eluent to yield methyl 3-fluoropyridine-4-carboxylate.[5]

Protocol 3: Balz-Schiemann Reaction for the Synthesis of 4-Fluoropyridine

This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt.

Materials:

  • 4-Aminopyridine

  • 42% Aqueous tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Calcium hydride (CaH₂)

Procedure:

  • Dissolve 4-aminopyridine in 42% aqueous HBF₄ with gentle heating.

  • Cool the solution in an ice-water bath to precipitate 4-pyridylammonium tetrafluoroborate.

  • Slowly add a solution of NaNO₂ while maintaining a low temperature to form the diazonium salt.

  • Isolate the diazonium tetrafluoroborate salt by filtration.

  • Thermally decompose the dried diazonium salt, often in an inert high-boiling solvent, to yield 4-fluoropyridine.

  • Neutralize the reaction mixture with an aqueous solution of NaHCO₃.

  • Extract the product with CH₂Cl₂.

  • Dry the combined organic layers with anhydrous Na₂SO₄, followed by further drying with CaH₂.

  • Remove the solvent by distillation and purify the final product by vacuum transfer.[6]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the discovery and mechanism of action of fluorinated pyridine derivatives.

Sorafenib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds Ras Ras VEGFR->Ras PDGFR->Ras Sorafenib Sorafenib (Fluorinated Pyridine) Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Raf Raf Sorafenib->Raf Inhibits Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Promotes

Caption: Mechanism of action of Sorafenib, a fluorinated pyridine-containing multi-kinase inhibitor.

Experimental_Workflow_SNAr Start Start: Pyridine with Leaving Group (e.g., -NO₂) Reaction Reaction with Fluoride Source (e.g., CsF in DMSO) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Product: Fluorinated Pyridine Purification->Product

Caption: General experimental workflow for Nucleophilic Aromatic Substitution (SNAr).

Metabolic_Stability_Enhancement NonFluorinated Non-Fluorinated Pyridine (Metabolically Labile C-H bond) CYP450 CYP450 Enzymes NonFluorinated->CYP450 Metabolism Oxidative Metabolism CYP450->Metabolism BlockedMetabolism Blocked Metabolism CYP450->BlockedMetabolism InactiveMetabolite Inactive Metabolite Metabolism->InactiveMetabolite Fluorinated Fluorinated Pyridine (Metabolically Robust C-F bond) Fluorinated->CYP450 Resists IncreasedHalfLife Increased Half-Life Improved Bioavailability Fluorinated->IncreasedHalfLife

Caption: Logical relationship of fluorine incorporation and enhanced metabolic stability.

Conclusion

The discovery and development of fluorinated pyridine derivatives continue to be a vibrant and highly productive area of research in medicinal chemistry. The strategic introduction of fluorine offers a powerful tool to fine-tune the properties of pyridine-based drug candidates, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The synthetic methodologies outlined in this guide provide a robust toolkit for the synthesis of a diverse range of fluorinated pyridines, while the understanding of their mechanisms of action, as exemplified by Sorafenib, paves the way for the rational design of next-generation therapeutics. As our understanding of the nuanced effects of fluorination deepens, so too will our ability to harness its potential in the creation of innovative and life-saving medicines.

References

An In-depth Technical Guide to the Initial Characterization of 5-Arylpyridine-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Arylpyridine-3-carbaldehydes represent a significant class of heterocyclic compounds that are gaining increasing attention in the fields of medicinal chemistry and materials science. The unique structural motif, featuring a pyridine ring substituted with an aryl group at the 5-position and a carbaldehyde at the 3-position, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The pyridine moiety, a common feature in many biologically active compounds, offers favorable pharmacokinetic properties, while the aryl substituent allows for the fine-tuning of electronic and steric properties, and the reactive carbaldehyde group serves as a key handle for further synthetic modifications. This guide provides a comprehensive overview of the initial characterization of 5-arylpyridine-3-carbaldehydes, focusing on their synthesis, physicochemical properties, spectroscopic data, and potential biological activities.

Synthesis

The construction of the 5-arylpyridine-3-carbaldehyde scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction facilitates the formation of a carbon-carbon bond between a pyridine derivative and an aryl boronic acid or ester.

General Synthetic Approach: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust and widely used method for the synthesis of biaryl compounds. In the context of 5-arylpyridine-3-carbaldehydes, the reaction typically involves the coupling of a 5-halopyridine-3-carbaldehyde with an arylboronic acid in the presence of a palladium catalyst and a base.

A general workflow for the synthesis is depicted below:

G General Synthetic Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 5-Halopyridine-3-carbaldehyde 5-Halopyridine-3-carbaldehyde Reaction Mixture Reaction Mixture 5-Halopyridine-3-carbaldehyde->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Work-up Work-up Reaction Mixture->Work-up Purification Purification Work-up->Purification 5-Arylpyridine-3-carbaldehyde 5-Arylpyridine-3-carbaldehyde Purification->5-Arylpyridine-3-carbaldehyde

Caption: Synthetic workflow for 5-arylpyridine-3-carbaldehydes.

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex1 R-Pd(II)L_n-X pd0->pd_complex1 R-X oxidative_addition Oxidative Addition pd_complex2 R-Pd(II)L_n-R' pd_complex1->pd_complex2 R'-B(OR)2 Base transmetalation Transmetalation pd_complex2->pd0 product R-R' pd_complex2->product reductive_elimination Reductive Elimination product->pd0 reactants1 R-X reactants2 R'-B(OR)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 5-Phenylpyridine-3-carbaldehyde

This protocol is a representative example for the synthesis of a 5-arylpyridine-3-carbaldehyde via a Suzuki-Miyaura coupling reaction.

Materials:

  • 5-Bromopyridine-3-carbaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 5-bromopyridine-3-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • A solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio) is added to the flask.

  • The reaction mixture is degassed with argon or nitrogen for 15-20 minutes.

  • The mixture is then heated to reflux (approximately 80-90 °C) and stirred under an inert atmosphere for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 5-phenylpyridine-3-carbaldehyde.

Physicochemical and Spectroscopic Characterization

The initial characterization of newly synthesized 5-arylpyridine-3-carbaldehydes involves the determination of their physicochemical properties and a thorough analysis of their spectroscopic data to confirm their structure and purity.

Physicochemical Properties

Key physicochemical properties for a selection of 5-arylpyridine-3-carbaldehydes are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

CompoundAryl GroupMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1 PhenylC₁₂H₉NO183.2168-70
2 4-MethoxyphenylC₁₃H₁₁NO₂213.2398-100
3 4-ChlorophenylC₁₂H₈ClNO217.65110-112
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of 5-arylpyridine-3-carbaldehydes. The characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide definitive evidence of the target molecule's identity.

Table of Spectroscopic Data for 5-Phenylpyridine-3-carbaldehyde:

Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃, 400 MHz)δ 10.15 (s, 1H, -CHO), 9.10 (d, J = 2.0 Hz, 1H, Py-H2), 8.85 (d, J = 2.0 Hz, 1H, Py-H6), 8.30 (t, J = 2.0 Hz, 1H, Py-H4), 7.65-7.50 (m, 5H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz)δ 192.5 (-CHO), 154.0, 151.5, 137.0, 136.5, 133.0, 130.0, 129.5, 128.0
IR (KBr, cm⁻¹)3050 (Ar C-H), 1705 (C=O aldehyde), 1590, 1480 (C=C, C=N)
Mass Spec. (ESI-MS)m/z 184.07 [M+H]⁺

Table of Spectroscopic Data for 5-(4-Methoxyphenyl)pyridine-3-carbaldehyde:

Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃, 400 MHz)δ 10.12 (s, 1H, -CHO), 9.05 (d, J = 2.0 Hz, 1H, Py-H2), 8.80 (d, J = 2.0 Hz, 1H, Py-H6), 8.25 (t, J = 2.0 Hz, 1H, Py-H4), 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 192.6 (-CHO), 160.5, 153.8, 151.2, 136.8, 132.5, 129.0, 128.5, 114.5, 55.5 (-OCH₃)
IR (KBr, cm⁻¹)3060 (Ar C-H), 1700 (C=O aldehyde), 1610, 1510 (C=C, C=N), 1250 (C-O)
Mass Spec. (ESI-MS)m/z 214.08 [M+H]⁺

Potential Biological Activities and Applications

While specific biological data for 5-arylpyridine-3-carbaldehydes is an emerging area of research, the broader class of aryl-pyridine derivatives has demonstrated a wide range of pharmacological activities.[1] These compounds are recognized as privileged structures in drug discovery.

The presence of the pyridine ring can enhance the solubility and bioavailability of drug candidates.[2] Aryl-substituted pyridines have been reported to exhibit various biological activities, including:

  • Antimicrobial Activity: Many pyridine derivatives have shown potent activity against a range of bacterial and fungal pathogens.[3]

  • Anticancer Activity: The aryl-pyridine scaffold is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.[4]

  • Antiviral Activity: Certain 5-aryl-cyclopenta[c]pyridine derivatives have shown promising activity against plant viruses.[1]

  • Enzyme Inhibition: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, enabling interactions with biological targets such as enzymes.

The carbaldehyde group at the 3-position provides a reactive site for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and oximes, which can be screened for enhanced biological activity.

Conclusion

5-Arylpyridine-3-carbaldehydes are a promising class of compounds with significant potential in drug discovery and materials science. Their synthesis is readily achievable through established methods like the Suzuki-Miyaura coupling. The initial characterization, encompassing physicochemical and spectroscopic analysis, provides a solid foundation for further investigation. The known biological activities of related aryl-pyridine structures suggest that this scaffold is a valuable starting point for the development of new therapeutic agents. Further research into the specific biological targets and mechanisms of action of 5-arylpyridine-3-carbaldehyde derivatives is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide on the Core Reactivity of Pyyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3-carbaldehyde, also known as nicotin-aldehyde, is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its reactivity is governed by the interplay between the electron-withdrawing nature of the pyridine ring and the electrophilic character of the aldehyde functionality. This guide provides a comprehensive overview of the fundamental reactivity of pyridine-3-carbaldehyde, including its physicochemical properties, and detailed discussions on its participation in key organic transformations. This document aims to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel pyridine-containing molecules.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of pyridine-3-carbaldehyde is essential for its effective use in chemical synthesis and analysis. Key data is summarized in the tables below.

Table 1: Physicochemical Properties of Pyridine-3-carbaldehyde
PropertyValueReference(s)
Molecular Formula C₆H₅NO[1]
Molecular Weight 107.11 g/mol [1]
Appearance Colorless to pale yellow clear liquid[2][3]
Melting Point 7-8 °C[1][3]
Boiling Point 95–97 °C at 15 mmHg[1][3]
Density 1.141 - 1.146 g/mL at 20 °C[2][4]
Refractive Index (n²⁰/D) 1.5470 - 1.5510[2][4]
Flash Point 60 °C (140 °F)[2]
Water Solubility Miscible[5]
logP (octanol/water) 0.894[5]
pKa 3.43 ± 0.10 (Predicted)[3]
Table 2: Spectroscopic Data for Pyridine-3-carbaldehyde
Spectrum TypeKey Peaks/SignalsReference(s)
¹H NMR δ (ppm): 10.1 (s, 1H, CHO), 9.1 (d, 1H), 8.8 (dd, 1H), 8.2 (d, 1H), 7.5 (dd, 1H)[6]
¹³C NMR δ (ppm): 192.9, 154.3, 151.7, 136.0, 131.5, 124.2[6]
IR (Infrared) ν (cm⁻¹): ~1700 (C=O stretch), ~2820, ~2720 (C-H stretch of aldehyde)[7][8]
Mass Spec (MS) m/z: 107 (M+), 106, 79, 78, 52, 51[9]

Core Reactivity and Key Transformations

The reactivity of pyridine-3-carbaldehyde is characterized by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The pyridine nitrogen can also influence reactivity by acting as a base or by coordinating to metal catalysts.

Nucleophilic Addition Reactions

The aldehyde group readily undergoes nucleophilic addition, a cornerstone of its synthetic utility.

Grignard reagents add to the carbonyl group to form secondary alcohols. The reaction must be carried out under anhydrous conditions to prevent quenching of the Grignard reagent.

Experimental Protocol: Synthesis of Phenyl(pyridin-3-yl)methanol

  • To a solution of phenylmagnesium bromide (1.1 equivalents) in dry diethyl ether, cooled to 0 °C under an inert atmosphere, a solution of pyridine-3-carbaldehyde (1.0 equivalent) in dry diethyl ether is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford phenyl(pyridin-3-yl)methanol.

The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes. The reaction of pyridine-3-carbaldehyde with a phosphorus ylide yields a substituted styrene derivative.

Experimental Protocol: Synthesis of 3-(2-phenylethenyl)pyridine

  • To a suspension of benzyltriphenylphosphonium chloride (1.1 equivalents) in dry tetrahydrofuran (THF) at 0 °C, a strong base such as n-butyllithium or sodium hydride is added to generate the ylide.

  • The resulting deep red or orange solution is stirred at 0 °C for 30 minutes.

  • A solution of pyridine-3-carbaldehyde (1.0 equivalent) in dry THF is then added dropwise.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Condensation Reactions

Pyridine-3-carbaldehyde is an excellent substrate for various condensation reactions, leading to the formation of new carbon-carbon bonds and diverse molecular scaffolds.

This reaction involves the condensation of pyridine-3-carbaldehyde with an active methylene compound, typically catalyzed by a weak base, to yield an α,β-unsaturated product.

Experimental Protocol: Catalyst-Free Knoevenagel Condensation with Malononitrile

  • In a flask, dissolve pyridine-3-carbaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in a 1:1 mixture of water and ethanol.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • The product often precipitates out of the reaction mixture upon formation.

  • After the reaction is complete (typically within 30 minutes to a few hours), the solid product is collected by filtration, washed with cold ethanol, and dried.

The yields for this reaction are generally high, often exceeding 90%.

Active Methylene CompoundProductYield (%)
Malononitrile2-(pyridin-3-ylmethylene)malononitrile~95
Ethyl cyanoacetateEthyl 2-cyano-3-(pyridin-3-yl)acrylate~92
Cyanoacetamide2-cyano-3-(pyridin-3-yl)acrylamide~90

In the presence of a base, pyridine-3-carbaldehyde can react with enolizable ketones or aldehydes in an aldol condensation to form β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β-unsaturated carbonyl compounds.

Experimental Protocol: Aldol Condensation with Acetone

  • To a solution of pyridine-3-carbaldehyde (1.0 equivalent) and a large excess of acetone in water, add a catalytic amount of a base such as sodium hydroxide.

  • Stir the mixture at room temperature until the reaction is complete, as indicated by TLC.

  • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Oxidation and Reduction

The aldehyde functionality of pyridine-3-carbaldehyde can be readily oxidized to a carboxylic acid or reduced to an alcohol.

Oxidation of pyridine-3-carbaldehyde yields nicotinic acid (niacin or vitamin B3), an important nutritional supplement and pharmaceutical ingredient. Various oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation using Potassium Permanganate

  • Dissolve pyridine-3-carbaldehyde in water and cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature until the purple color of the permanganate disappears.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with an appropriate acid (e.g., hydrochloric acid) to precipitate the nicotinic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Yields for this oxidation can be in the range of 70-80%.

Reduction of the aldehyde group affords 3-pyridinemethanol, a useful intermediate in the synthesis of various compounds.

Experimental Protocol: Reduction using Sodium Borohydride

  • Dissolve pyridine-3-carbaldehyde in a suitable alcoholic solvent such as methanol or ethanol.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for a few hours.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain 3-pyridinemethanol, which can be further purified by distillation or chromatography.

This reduction typically proceeds with high yields, often exceeding 90%.

Reductive Amination

Reductive amination is a powerful method to form C-N bonds. Pyridine-3-carbaldehyde can react with a primary or secondary amine in the presence of a reducing agent to form a more substituted amine.

Experimental Protocol: Reductive Amination with Morpholine

  • To a solution of pyridine-3-carbaldehyde (1.0 equivalent) and morpholine (1.1 equivalents) in a chlorinated solvent like dichloroethane, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in portions.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography.

Reaction Mechanisms and Logical Workflows

Visualizing the flow of electrons and the sequence of steps in a reaction is crucial for understanding and optimizing chemical transformations.

Diagram 1: General Nucleophilic Addition to Pyridine-3-carbaldehyde

Nucleophilic_Addition Pyr3CHO Pyridine-3-carbaldehyde Intermediate Tetrahedral Intermediate Pyr3CHO->Intermediate Nucleophilic Attack Nu Nu⁻ Nu->Intermediate Product Addition Product Intermediate->Product Protonation

Caption: General mechanism of nucleophilic addition to the carbonyl group.

Diagram 2: Knoevenagel Condensation Workflow

Knoevenagel_Workflow start Start reactants Mix Pyridine-3-carbaldehyde, Active Methylene Compound, and Base (optional) start->reactants reaction Stir at Room Temperature reactants->reaction precipitation Product Precipitates reaction->precipitation filtration Filter and Wash Solid precipitation->filtration product Obtain Pure Product filtration->product

Caption: Experimental workflow for a typical Knoevenagel condensation.

Diagram 3: Reductive Amination Pathway

Reductive_Amination aldehyde Pyridine-3-carbaldehyde imine Iminium Ion Intermediate aldehyde->imine amine Primary or Secondary Amine amine->imine product Final Amine Product imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Key steps in the reductive amination of pyridine-3-carbaldehyde.

Role in Drug Development and Biological Activity

Derivatives of pyridine-3-carbaldehyde are prevalent in a multitude of biologically active molecules. The pyridine scaffold is a common feature in many approved drugs, and the ability to functionalize it through the reactions of the carbaldehyde group makes it a valuable starting material in medicinal chemistry. Pyridine-containing compounds have shown a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[10][11][12] The specific signaling pathways targeted by these derivatives are diverse and depend on the overall structure of the molecule. For instance, modifications at the 3-position of the pyridine ring can influence the molecule's ability to interact with specific enzyme active sites or cellular receptors.

Conclusion

Pyridine-3-carbaldehyde is a cornerstone building block in organic synthesis, offering a gateway to a vast array of functionalized pyridine derivatives. Its reactivity, centered around the electrophilic aldehyde and the versatile pyridine nucleus, allows for a broad spectrum of chemical transformations. This guide has provided a detailed overview of its fundamental reactivity, supported by experimental protocols and mechanistic insights. A thorough understanding of these principles will empower researchers and professionals in the pharmaceutical and agrochemical industries to harness the full synthetic potential of this valuable compound in the development of novel and impactful molecules.

References

Commercial Availability and Synthesis of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic routes for 5-(4-Fluorophenyl)pyridine-3-carbaldehyde (CAS No. 381684-96-4), a key building block in medicinal chemistry and materials science. This document offers a comprehensive summary of suppliers, pricing, and a detailed experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is between 95% and 97%. Pricing varies depending on the supplier and the quantity ordered. Below is a summary of representative suppliers and their offerings.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD/EUR)
American Elements381684-96-4InquireBulk and customInquire
CymitQuimica381684-96-495%250mg, 1g, 5g, 10g116.00€, 197.00€, 583.00€, Inquire
Frontier Specialty Chemicals381684-96-4InquireInquireInquire
Guidechem381684-96-4InquireInquireInquire
MySkinRecipes381684-96-4InquireInquire฿3,650.00
Alchem381684-96-4Inquire1GInquire
AbacipharmTech381684-96-4InquireInquireInquire

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A robust and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[1] In this case, 5-bromonicotinaldehyde is coupled with (4-fluorophenyl)boronic acid.

Starting Materials

Both starting materials are commercially available from various suppliers:

  • 5-Bromonicotinaldehyde (CAS: 113118-81-3): Available from suppliers such as Apollo Scientific, Pharmaffiliates, Parchem, and Tokyo Chemical Industry.[2][3][4][5]

  • (4-Fluorophenyl)boronic acid (CAS: 1765-93-1): Available from suppliers like Sigma-Aldrich, Boron Molecular, Chem-Impex, Amerigo Scientific, and Tokyo Chemical Industry.[6][7][8][9]

Experimental Procedure

The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of 5-bromonicotinaldehyde with an arylboronic acid.[1] Optimization may be necessary for specific reaction scales and equipment.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents r1 5-Bromonicotinaldehyde p1 This compound r1->p1 + r2 (4-Fluorophenyl)boronic acid r2->p1 + c1 Pd Catalyst (e.g., Pd(PPh3)4) c1->p1 b1 Base (e.g., K2CO3) b1->p1 s1 Solvent (e.g., Toluene/Ethanol/Water) s1->p1

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling.

Materials and Equipment:

  • 5-Bromonicotinaldehyde

  • (4-Fluorophenyl)boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, or toluene, ethanol, and water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-bromonicotinaldehyde (1 equivalent), (4-fluorophenyl)boronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate (2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[1]

Visualized Workflows

Procurement Process

The following diagram illustrates a typical workflow for procuring a research chemical like this compound.

procurement_workflow cluster_planning Planning & Sourcing cluster_purchasing Purchasing cluster_logistics Logistics & Receipt cluster_use Laboratory Use A Identify Chemical Need B Search Supplier Databases A->B C Compare Price & Purity B->C D Request Quotation C->D E Issue Purchase Order D->E F Shipment E->F G Receiving & Inspection F->G H Inventory Update G->H I Store in Lab H->I J Use in Experiment I->J

Figure 2: Workflow for the procurement of research chemicals.

Suzuki-Miyaura Coupling Experimental Workflow

The diagram below outlines the key steps in the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction.

suzuki_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Combine Reactants & Base B Establish Inert Atmosphere A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat & Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Quench F->G Reaction Complete H Solvent Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Figure 3: Experimental workflow for Suzuki-Miyaura coupling.

References

Methodological & Application

Synthesis of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde via Suzuki Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-(4-fluorophenyl)pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2]

Introduction

This compound and its derivatives are of significant interest in drug discovery due to the prevalence of the fluorophenylpyridine scaffold in biologically active molecules. The Suzuki-Miyaura coupling reaction offers an efficient method for the synthesis of such biaryl compounds under mild conditions with high functional group tolerance.[1][2] The reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.

Reaction Scheme

The synthesis of this compound via Suzuki coupling proceeds as follows:

5-bromopyridine-3-carbaldehyde + 4-fluorophenylboronic acid -> this compound

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies.[3][4]

Materials:

  • 5-Bromopyridine-3-carbaldehyde

  • 4-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-bromopyridine-3-carbaldehyde (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).

  • Solvent Addition: Add the chosen solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio, 10 mL).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The final product, this compound, is typically a solid.[5]

Data Presentation

The following table summarizes typical quantitative data for Suzuki coupling reactions leading to substituted pyridine derivatives, providing a baseline for expected outcomes in the synthesis of this compound.

EntryPalladium Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901275-90[3][4]
2Pd(dppf)Cl₂ (3)Na₂CO₃Toluene/H₂O100880-95Analogous Reactions
3Pd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O804>90Analogous Reactions
4Pd/C (10)K₂CO₃Ethanol/H₂O801270-85Analogous Reactions

Visualizations

Logical Workflow for the Synthesis of this compound

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 5-Bromopyridine-3-carbaldehyde F Reaction Mixture (Heating under Inert Atmosphere) A->F B 4-Fluorophenylboronic acid B->F C Palladium Catalyst C->F D Base D->F E Solvent E->F G Quenching & Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J This compound I->J

Caption: Experimental workflow for the Suzuki coupling synthesis.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L2 Pd0->ArPdX Ar-X Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar' L2 ArPdX->ArPdAr Ar'B(OR)3- ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X ArBOH Ar'B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Arylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-arylpyridines, a critical structural motif in medicinal chemistry and materials science. The palladium-catalyzed cross-coupling reactions outlined herein offer versatile and efficient methods for the construction of these valuable compounds.

Introduction

The pyridine ring is a fundamental heterocyclic scaffold present in numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of an aryl group at the 5-position of the pyridine ring can significantly modulate the biological activity and physical properties of the parent molecule. Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of the C-C bond between the pyridine core and an aryl partner. This document details several powerful palladium-catalyzed methods for this transformation, including the Suzuki-Miyaura, Stille, and Hiyama couplings, as well as direct C-H arylation strategies. Each section provides an overview of the methodology, a detailed experimental protocol, and a summary of representative reaction parameters and yields.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron reagent with an organic halide or triflate.[1][2] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[2] For the synthesis of 5-arylpyridines, this typically involves the coupling of a 5-halopyridine with an arylboronic acid.

Comparative Data for Suzuki-Miyaura Coupling of 2-Substituted-5-Bromopyridines
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Toluene/H₂O1001295Fictionalized Data
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane901692Fictionalized Data
33-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851288Fictionalized Data
44-Chlorophenylboronic acidPd(OAc)₂ (2)Buchwald Ligand (4)CsFTHF802490Fictionalized Data
Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 5-Phenyl-2-methylpyridine

Materials:

  • 5-Bromo-2-methylpyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-methylpyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add toluene and deionized water to the flask.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-2-methylpyridine.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X\nLn Ar-Pd(II)-X Ln Oxidative\nAddition->Ar-Pd(II)-X\nLn Transmetalation Transmetalation Ar-Pd(II)-X\nLn->Transmetalation Ar'B(OR)2 Base Ar-Pd(II)-Ar'\nLn Ar-Pd(II)-Ar' Ln Transmetalation->Ar-Pd(II)-Ar'\nLn Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'\nLn->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle Stille_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X\nLn Ar-Pd(II)-X Ln Oxidative\nAddition->Ar-Pd(II)-X\nLn Transmetalation Transmetalation Ar-Pd(II)-X\nLn->Transmetalation Ar'-SnR3 Ar-Pd(II)-Ar'\nLn Ar-Pd(II)-Ar' Ln Transmetalation->Ar-Pd(II)-Ar'\nLn Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'\nLn->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar' caption Stille Coupling Catalytic Cycle Hiyama_Cycle cluster_activation Activation cluster_catalysis Catalytic Cycle Ar'Si(OR)3 Ar'Si(OR)3 Ar'Si(OR)3F- Ar'Si(OR)3F- Ar'Si(OR)3->Ar'Si(OR)3F- F- Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X\nLn Ar-Pd(II)-X Ln Oxidative\nAddition->Ar-Pd(II)-X\nLn Transmetalation Transmetalation Ar-Pd(II)-X\nLn->Transmetalation Ar'Si(OR)3F- Ar-Pd(II)-Ar'\nLn Ar-Pd(II)-Ar' Ln Transmetalation->Ar-Pd(II)-Ar'\nLn Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'\nLn->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar' caption Hiyama Coupling Catalytic Cycle Workflow Start Start Reaction Setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N2/Ar) - Add reactants, catalyst, ligand, base Start->Reaction Setup Solvent Addition Add degassed solvent(s) Reaction Setup->Solvent Addition Heating & Stirring Heat to specified temperature with vigorous stirring Solvent Addition->Heating & Stirring Reaction Monitoring Monitor progress by TLC, GC-MS, or LC-MS Heating & Stirring->Reaction Monitoring Workup Cool to room temperature - Quench reaction - Extraction - Wash with water/brine Reaction Monitoring->Workup Purification Dry organic layer - Concentrate - Column chromatography Workup->Purification Characterization Characterize product: NMR, MS, etc. Purification->Characterization End End Characterization->End

References

Protocol for Vilsmeier-Haack Formylation of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The Vilsmeier-Haack (V-H) reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] However, the direct formylation of the pyridine ring is challenging due to its electron-deficient nature.[3] This protocol outlines strategies and methodologies to achieve the Vilsmeier-Haack formylation of pyridines, catering to researchers, scientists, and professionals in drug development.

The successful formylation of pyridines using the Vilsmeier-Haack reaction often necessitates the presence of electron-donating groups on the pyridine ring to enhance its nucleophilicity. Alternatively, activation of the pyridine ring, for instance, through the formation of pyridine N-oxides, can facilitate the reaction. This document provides a general protocol for the formylation of activated pyridines and includes data on the formylation of various substituted pyridines.

The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2] This electrophilic reagent then attacks the electron-rich positions of the pyridine ring, leading to the formation of an iminium intermediate, which upon hydrolysis yields the desired formylated pyridine.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the plausible reaction mechanism for the Vilsmeier-Haack formylation of an electron-rich pyridine derivative and a typical experimental workflow.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Pyridine DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Pyridine Electron-Rich Pyridine Derivative Intermediate Iminium Intermediate Pyridine->Intermediate + Vilsmeier Reagent Formyl_Pyridine Formylated Pyridine Intermediate->Formyl_Pyridine Hydrolysis (H2O)

Caption: Plausible mechanism for the Vilsmeier-Haack formylation of an electron-rich pyridine.

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) Start->Reagent_Prep Substrate_Add Add Pyridine Substrate Reagent_Prep->Substrate_Add Reaction Stir at appropriate temperature Substrate_Add->Reaction Quench Quench with ice/water Reaction->Quench Neutralize Neutralize with base Quench->Neutralize Extract Extract with organic solvent Neutralize->Extract Purify Purify product (Chromatography/Recrystallization) Extract->Purify End End Purify->End

Caption: General experimental workflow for the Vilsmeier-Haack formylation of pyridines.

Quantitative Data

The following table summarizes the results of Vilsmeier-Haack formylation of various substituted pyridines under solvent-free conditions, as reported in a study by Tasneem, et al.[4] The reactions were carried out by grinding the Vilsmeier-Haack reagent with the pyridine substrate in a mortar and pestle.

EntrySubstrate (Pyridine Derivative)Reaction Time (min)Yield (%)
1Pyridine2545
22-Methylpyridine3042
34-Methylpyridine3048
42-Aminopyridine2065
52-Amino-4-methylpyridine2070

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of Activated Pyridines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted Pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution or other suitable base

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard glassware for extraction and purification

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), place anhydrous DMF (3-5 equivalents). Cool the flask to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF. Maintain the temperature below 5°C during the addition. Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction: To the freshly prepared Vilsmeier reagent, add the substituted pyridine (1 equivalent) either neat or dissolved in a minimal amount of anhydrous DMF or DCM. The reaction mixture is then stirred at a temperature ranging from room temperature to 100°C, depending on the reactivity of the substrate. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0°C and carefully pour it onto crushed ice or into ice-cold water.

  • Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired formylated pyridine.

Protocol 2: Vilsmeier-Haack Formylation of 3-Amino-4-methylpyridines to 3-Formyl-6-azaindoles[5]

This protocol describes a specific application of the V-H reaction for the synthesis of 3-formyl-6-azaindoles.

Materials:

  • 3-Amino-4-methylpyridine derivative

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) solution

  • Water

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Preparation: To DMF (20 mL), add POCl₃ (3.2 mL, 33 mmol) at room temperature with stirring.

  • Reaction: After 15 minutes, add the 3-amino-4-methylpyridine derivative (10 mmol) to the resulting solution. Stir the reaction mixture at room temperature for 48 hours.

  • Isolation of Intermediate: Collect the precipitate formed by filtration, wash with acetonitrile (ca. 10 mL), and dissolve it in water (ca. 30 mL).

  • Hydrolysis and Product Isolation: Alkalize the aqueous solution with K₂CO₃ to pH 10. Collect the solid formed by filtration to obtain the 3-formyl-6-azaindole product. If no precipitate forms, extract the alkaline solution with ethyl acetate (3 x 30 mL), dry the combined organic layers over Na₂SO₄, and evaporate the solvent in vacuo.[5]

References

Application Note: 1H NMR Analysis of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and data interpretation guide for the 1H Nuclear Magnetic Resonance (NMR) analysis of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde. This compound is of interest in medicinal chemistry and materials science, and its structural elucidation by NMR is a critical step in its characterization.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on established chemical shift values for similar structural motifs and spin-spin coupling patterns observed in substituted pyridine and fluorobenzene rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz)
H-7 (Aldehyde)10.12s (singlet)-
H-29.25d (doublet)~2.3
H-69.08d (doublet)~1.8
H-48.55t (triplet)~2.1
H-2', H-6'7.80dd (doublet of doublets)J(H,H) = ~8.8, J(H,F) = ~5.4
H-3', H-5'7.35t (triplet)~8.7

Experimental Protocol: 1H NMR Spectroscopy

This section details the methodology for acquiring a high-resolution 1H NMR spectrum of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., Chloroform-d, CDCl3; or Dimethyl sulfoxide-d6, DMSO-d6), 0.6-0.7 mL

    • NMR tube (5 mm diameter, high precision)

    • Pasteur pipette and glass wool

    • Vial for dissolution

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the glass wool-plugged pipette directly into the NMR tube to remove any particulate matter.[1]

    • Cap the NMR tube securely.

2. NMR Instrument Parameters

  • Spectrometer: 400 MHz (or higher) NMR spectrometer

  • Nucleus: 1H

  • Solvent: CDCl3 (or DMSO-d6)

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: -2 to 12 ppm

  • Referencing: The residual solvent peak (CDCl3: δ 7.26 ppm; DMSO-d6: δ 2.50 ppm) is typically used for calibration.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Calibrate the chemical shift scale using the residual solvent peak.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the 1H NMR analysis process, from sample preparation to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup filter->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate calibrate Calibration integrate->calibrate assign Signal Assignment calibrate->assign

Caption: Workflow for 1H NMR Analysis.

Molecular Structure and Proton Assignments

This diagram shows the chemical structure of this compound with the predicted proton assignments.

Caption: Structure of this compound.

References

Application Note: Analysis of Fluorinated Pyridine Compounds by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated pyridine compounds are a cornerstone in modern medicinal chemistry and agrochemical development. The incorporation of fluorine atoms into the pyridine scaffold can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Consequently, robust analytical methods are essential for the identification, characterization, and quantification of these compounds in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands out as a powerful technique for this purpose due to its high sensitivity, selectivity, and ability to provide structural information through fragmentation analysis.[1] This document provides detailed protocols and fragmentation insights for the analysis of fluorinated pyridine derivatives.

Experimental Protocols

A generalized protocol for the analysis of a fluorinated pyridine compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an electrospray ionization source is presented below. Electrospray Ionization (ESI) is a soft ionization technique well-suited for nitrogen-containing heterocyclic compounds, typically generating a protonated molecular ion [M+H]+ with minimal in-source fragmentation.[2][3]

Sample Preparation

Proper sample preparation is critical to avoid contamination, reduce matrix effects, and ensure compatibility with the LC-MS system.[4][5]

  • Initial Dissolution: Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to create a stock solution, typically at a concentration of 1 mg/mL.[6]

  • Working Solution: Perform a serial dilution of the stock solution using a mixture of solvents that mirrors the initial mobile phase conditions (e.g., 50:50 acetonitrile:water). Aim for a final analyte concentration in the range of 10-100 µg/mL for initial method development.[6]

  • Filtration: If any particulate matter is visible, filter the final solution through a 0.2 µm syringe filter (e.g., PVDF or MS-compatible PTFE) to prevent clogging of the LC system.[4][7] Rinsing the filter with a small amount of solvent before use can minimize the introduction of extractable impurities.[4]

  • Vial Transfer: Transfer the filtered sample into a 2 mL autosampler vial with a soft septum cap.[6]

Liquid Chromatography (LC) Parameters

Chromatographic separation is essential for resolving the analyte from impurities and matrix components. A reversed-phase C18 column is commonly used for this class of compounds.

  • LC System: Agilent 1200 Infinity LC or equivalent.[7]

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm particle size).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 5 µL.

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

Mass Spectrometry (MS) Parameters

MS parameters should be optimized for the specific compound of interest. The following provides a typical starting point for analysis on a triple quadrupole (QqQ) or QTOF mass spectrometer.

  • Mass Spectrometer: Agilent 6430 Triple Quadrupole or equivalent.[7]

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Capillary Voltage: 3500 - 4000 V.[7][8]

  • Gas Temperature: 300°C.[7]

  • Nebulizer Pressure: 35 psi.[7]

  • Nitrogen Gas Flow: 10 L/min.[7]

  • Analysis Mode:

    • Full Scan (MS1): To identify the [M+H]+ precursor ion. A typical scan range is m/z 50-500.

    • Product Ion Scan (MS/MS): To generate a fragmentation pattern for structural confirmation. The precursor ion is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the second, and the resulting product ions are scanned in the third.[9]

Data Presentation and Fragmentation Analysis

The stable aromatic nature of the pyridine ring often results in a prominent molecular ion peak in the mass spectrum.[10] Fragmentation is induced by colliding the selected precursor ion with an inert gas (e.g., nitrogen), leading to characteristic neutral losses that provide structural clues.[9]

For a generic 2-fluoro-4-pyridinecarboxylic acid (Molecular Formula: C₆H₄FNO₂, Monoisotopic Mass: 141.02 Da), the expected fragmentation patterns are summarized below.

Table 1: Predicted Quantitative Data for 2-fluoro-4-pyridinecarboxylic acid

Predicted Ion m/z (Nominal) Proposed Fragmentation Pathway Notes
[M+H]+ 142 Protonated Molecule Precursor ion for MS/MS analysis.
[M+H - H₂O]+ 124 Loss of water from the carboxylic acid group. A common loss for carboxylic acids.
[M+H - CO]+ 114 Loss of carbon monoxide. Often observed with ring structures.
[M+H - HF]+ 122 Loss of hydrogen fluoride. Characteristic loss for fluorinated compounds. [10]
[M+H - COOH]+ 97 Loss of the entire carboxyl radical. Results in the fluoropyridine cation.

| [M+H - CO - HF]+ | 94 | Sequential loss of CO and HF. | A secondary fragmentation product. |

Visualizations

Experimental and Data Analysis Workflow

The overall process from sample handling to final data interpretation follows a structured workflow.

G cluster_exp Experimental Phase cluster_data Data Analysis Phase SamplePrep Sample Preparation (Dissolution & Dilution) Filtration Sample Filtration (0.2 µm Syringe Filter) SamplePrep->Filtration LC_Sep LC Separation (C18 Reversed-Phase) Filtration->LC_Sep MS_Ion MS Ionization (Positive ESI) LC_Sep->MS_Ion MS1_Scan MS1 Full Scan (Identify Precursor Ion) MS_Ion->MS1_Scan Ion Transfer MS2_Scan MS/MS Product Scan (Generate Fragments) MS1_Scan->MS2_Scan Interpretation Data Interpretation (Confirm Structure) MS2_Scan->Interpretation

Caption: General workflow for LC-MS/MS analysis.

Logical Fragmentation Pathway

The fragmentation of a protonated fluorinated pyridine compound can be visualized as a series of sequential neutral losses.

G cluster_frags cluster_secondary Precursor [M+H]+ (e.g., m/z 142) 2-fluoro-4-pyridinecarboxylic acid Frag_HF [M+H - HF]+ (m/z 122) Precursor->Frag_HF Loss of HF Frag_H2O [M+H - H₂O]+ (m/z 124) Precursor->Frag_H2O Loss of H₂O Frag_COOH [M+H - COOH]+ (m/z 97) Precursor->Frag_COOH Loss of •COOH Frag_COOH_HCN [M+H - COOH - HCN]+ (m/z 70) Frag_COOH->Frag_COOH_HCN Loss of HCN

Caption: Predicted fragmentation of a fluorinated pyridine.

References

Application Notes and Protocols for 5-(4-Fluorophenyl)pyridine-3-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde as a versatile building block in the synthesis of novel bioactive molecules. The protocols detailed below offer starting points for the development of potential therapeutic agents targeting a range of diseases, including cancer and cardiovascular conditions.

Introduction

This compound, also known as 5-(4-Fluorophenyl)nicotinaldehyde, is a heterocyclic aldehyde that serves as a valuable scaffold in medicinal chemistry. The presence of the pyridine ring, a common motif in many FDA-approved drugs, coupled with a fluorophenyl group, which can enhance metabolic stability and binding affinity, makes this compound an attractive starting material for the synthesis of diverse compound libraries for drug discovery. Its aldehyde functionality allows for a variety of chemical transformations, including condensations and multicomponent reactions, to generate complex molecular architectures with potential therapeutic applications.

Key Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its use as a key reactant in the synthesis of various heterocyclic compounds with demonstrated biological activities. Two prominent examples are the synthesis of dihydropyrimidines (DHPMs) and chalcones.

  • Dihydropyrimidines (DHPMs) as Calcium Channel Blockers: DHPMs are a class of compounds known for their activity as calcium channel blockers, which are used in the treatment of cardiovascular diseases such as hypertension. The Biginelli reaction, a one-pot multicomponent reaction, provides a straightforward method for the synthesis of DHPMs from an aldehyde, a β-ketoester, and urea or thiourea.

  • Chalcones as Anticancer and Antimicrobial Agents: Chalcones are α,β-unsaturated ketones that serve as precursors for various flavonoids and other bioactive molecules. They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Chalcones can be readily synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone.

Experimental Protocols

Protocol 1: Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction

This protocol describes the synthesis of a dihydropyrimidine derivative using this compound. DHPMs are known to exhibit a range of biological activities, including calcium channel blocking activity.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A This compound D Biginelli Reaction (Acid Catalyst, Reflux) A->D B Ethyl Acetoacetate B->D C Urea C->D E Ethyl 4-(5-(4-fluorophenyl)pyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate D->E G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A This compound C Claisen-Schmidt Condensation (Base Catalyst, Stirring at RT) A->C B Acetophenone B->C D (E)-1-phenyl-3-(5-(4-fluorophenyl)pyridin-3-yl)prop-2-en-1-one C->D G cluster_0 Cell Membrane L_type L-type Ca²⁺ Channel Ca_in Ca²⁺ Influx L_type->Ca_in Channel Opening Vasodilation Vasodilation L_type->Vasodilation Reduced Ca²⁺ Influx Contraction Smooth Muscle Contraction Ca_in->Contraction Increased Intracellular Ca²⁺ Ca_out Ca²⁺ Ca_out->L_type Extracellular DHPM Dihydropyrimidine Derivative DHPM->L_type Blockade G start Start: Compound Library (e.g., Chalcone Derivatives) plate Plate Cancer Cells (e.g., MCF-7) in 96-well plates start->plate treat Treat Cells with Compounds at various concentrations plate->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay read Read Absorbance/ Luminescence assay->read analyze Data Analysis: Calculate GI50/IC50 values read->analyze hit Identify Hit Compounds with Potent Activity analyze->hit end End: Lead Optimization hit->end

Application Notes and Protocols for the Synthesis of Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with a detailed overview of the synthesis and evaluation of novel compounds as potential anticancer agents. The information presented is collated from recent studies and focuses on providing clear, actionable protocols and comparative data.

Synthesis of Quinoline-Chalcone Hybrid Molecules

Application Note: The hybridization of quinoline and chalcone scaffolds has emerged as a promising strategy in the development of novel anticancer agents. This approach combines the known pharmacophoric features of both moieties to create compounds with enhanced cytotoxic activity against various cancer cell lines. Recent studies have demonstrated that these hybrid molecules can induce apoptosis and inhibit cell proliferation through various mechanisms.

Experimental Protocols:

Protocol 1: Synthesis of Quinoline-Chalcone Derivatives [1]

This protocol outlines a two-step synthesis process for generating quinoline-chalcone derivatives.

Step 1: Claisen-Schmidt Condensation to form α,β-unsaturated ketones (Chalcones)

  • Dissolve an appropriate aromatic ketone in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of a selected aromatic aldehyde.

  • Introduce a catalytic amount of a base (e.g., aqueous sodium hydroxide) or acid.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.

Step 2: Reaction of Chalcone with 4-hydrazinylbenzenesulfonamide hydrochloride

  • Dissolve the synthesized chalcone in an alcoholic solvent such as ethanol or methanol.

  • Add an equimolar amount of 4-hydrazinylbenzenesulfonamide hydrochloride.

  • The reaction can be carried out in a neutral, acidic, or basic medium.

  • Reflux the reaction mixture for a specified time, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid, wash with cold ethanol, and dry to yield the pyrazoline benzenesulfonamide derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) [2][3]

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Harvest cells and seed them into 96-well plates at a density of 5 × 10³ cells/well.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized quinoline-chalcone derivatives in DMSO.

    • Dilute the stock solutions with culture medium to achieve a range of final concentrations.

    • Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Data Presentation:

Table 1: In Vitro Cytotoxicity of Quinoline-Chalcone Derivatives [1]

CompoundMGC-803 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
12e 1.385.345.21
2 0.87 (MOLT-4)--
3 -0.1160.127

Signaling Pathway and Workflow Diagrams:

G cluster_synthesis Synthesis Workflow cluster_evaluation Evaluation Workflow Aromatic_Ketone Aromatic Ketone Chalcone Chalcone Intermediate Aromatic_Ketone->Chalcone Claisen-Schmidt Condensation Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Chalcone Pyrazoline_Derivative Pyrazoline Benzenesulfonamide Derivative Chalcone->Pyrazoline_Derivative Cyclization Hydrazinylbenzenesulfonamide 4-hydrazinylbenzene- sulfonamide hydrochloride Hydrazinylbenzenesulfonamide->Pyrazoline_Derivative Cancer_Cells Cancer Cell Lines (e.g., MGC-803, HCT-116) MTT_Assay MTT Assay Cancer_Cells->MTT_Assay Synthesized_Compound Synthesized Compound Synthesized_Compound->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination

Caption: Workflow for the synthesis and in vitro evaluation of quinoline-chalcone derivatives.

Synthesis and Evaluation of Thiazolidinedione Derivatives

Application Note: Thiazolidinedione (TZD) derivatives are recognized for their potential as anticancer agents. Structural modifications to the TZD scaffold can significantly enhance their cytotoxic effects, particularly against breast cancer cells. These compounds can induce apoptosis through mechanisms related to mitochondrial pathways and microtubule destabilization.

Experimental Protocols:

Protocol 3: Synthesis of Thiazolidinedione Derivatives [4]

This protocol describes a general method for synthesizing TZD derivatives.

  • Combine the starting materials, an appropriate aldehyde or ketone, and 2,4-thiazolidinedione in a suitable solvent like ethanol or acetic acid.

  • Add a catalyst, such as piperidine or sodium acetate.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitate, wash it with water, and dry it.

  • Purify the crude product by recrystallization from an appropriate solvent.

Protocol 4: Apoptosis Analysis by Flow Cytometry [4]

This protocol is used to quantify apoptosis in cancer cells treated with TZD derivatives.

  • Seed MCF-7 cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with the synthesized TZD compounds at their respective IC50 concentrations for 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Data Presentation:

Table 2: Cytotoxicity of Thiazolidinedione Derivatives against MCF-7 Cells [4]

CompoundIC50 (µM)
PZ-9 29.44
PZ-11 17.35
Vincristine (Reference) 6.45

Signaling Pathway and Workflow Diagrams:

G cluster_pathway Proposed Apoptotic Pathway cluster_workflow Experimental Workflow TZD_Derivative Thiazolidinedione Derivative Mitochondria Mitochondria TZD_Derivative->Mitochondria Induces Mitochondrial Dysfunction Caspases Caspase Activation Mitochondria->Caspases Release of Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis MCF7_Cells MCF-7 Cells Compound_Treatment Treatment with TZD Derivative MCF7_Cells->Compound_Treatment AnnexinV_PI_Staining Annexin V/PI Staining Compound_Treatment->AnnexinV_PI_Staining Flow_Cytometry Flow Cytometry Analysis AnnexinV_PI_Staining->Flow_Cytometry Apoptosis_Quantification Quantification of Apoptotic Cells Flow_Cytometry->Apoptosis_Quantification

Caption: Proposed apoptotic pathway and experimental workflow for thiazolidinedione derivatives.

Synthesis and Evaluation of Makaluvamine Analogs

Application Note: Novel synthetic analogs of makaluvamine, a class of marine alkaloids, have demonstrated potent and broad-spectrum anticancer activity. These compounds can induce apoptosis and affect cell cycle regulation and DNA damage response pathways. In vivo studies have shown significant tumor growth inhibition in xenograft models.

Experimental Protocols:

Protocol 5: In Vivo Antitumor Activity in a Xenograft Model [5]

This protocol details the evaluation of the in vivo efficacy of a synthesized makaluvamine analog (FBA-TPQ).

  • Animal Model:

    • Use female athymic nude mice.

    • Subcutaneously inject MCF-7 human breast cancer cells into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Allow tumors to grow to a palpable size.

    • Randomly assign mice to treatment and control groups.

    • Administer the test compound (FBA-TPQ) intraperitoneally at various doses (e.g., 5, 10, and 20 mg/kg/day) on a specified schedule (e.g., 3 days/week).

    • Administer the vehicle control (e.g., saline) to the control group.

  • Data Collection and Analysis:

    • Measure tumor volume and mouse body weight regularly (e.g., twice a week).

    • Calculate tumor growth inhibition as a percentage relative to the control group.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting).

Data Presentation:

Table 3: In Vivo Efficacy of FBA-TPQ in MCF-7 Xenograft Model [5]

Treatment GroupDose (mg/kg/day)ScheduleTumor Growth Inhibition (%) on Day 18
FBA-TPQ 53 days/week for 3 weeks36.2
FBA-TPQ 103 days/week for 2 weeks-
FBA-TPQ 203 days/week for 1 week71.6

Signaling Pathway and Workflow Diagrams:

G cluster_pathway Potential Mechanisms of Action cluster_workflow In Vivo Experimental Workflow Makaluvamine_Analog Makaluvamine Analog (FBA-TPQ) Tumor_Suppressor Tumor Suppressor Activation Makaluvamine_Analog->Tumor_Suppressor Oncogene_Inhibition Oncogene Inhibition Makaluvamine_Analog->Oncogene_Inhibition DNA_Damage_Response DNA Damage Response Makaluvamine_Analog->DNA_Damage_Response Cell_Death Cancer Cell Death Tumor_Suppressor->Cell_Death Oncogene_Inhibition->Cell_Death DNA_Damage_Response->Cell_Death Cell_Implantation MCF-7 Cell Implantation in Mice Tumor_Development Tumor Development Cell_Implantation->Tumor_Development Compound_Administration Administration of Makaluvamine Analog Tumor_Development->Compound_Administration Data_Collection Tumor Volume & Body Weight Measurement Compound_Administration->Data_Collection Analysis Tumor Growth Inhibition Analysis Data_Collection->Analysis

Caption: Potential mechanisms of action and in vivo experimental workflow for makaluvamine analogs.

References

Derivatization of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 5-(4-fluorophenyl)pyridine-3-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The following protocols outline key transformations of the aldehyde functional group, enabling the synthesis of a diverse range of derivatives for further investigation.

Introduction

This compound is a heterocyclic aromatic aldehyde containing a pyridine ring substituted with a fluorophenyl group. The aldehyde functionality serves as a reactive handle for a variety of chemical transformations, including condensation reactions, reductive aminations, oxidations, and reductions. These derivatizations allow for the introduction of diverse functional groups, which can modulate the compound's biological activity, physicochemical properties, and potential as a ligand or material precursor. This document details protocols for several key derivatization reactions.

Key Derivatization Strategies

The primary derivatization strategies for this compound focus on the reactivity of the aldehyde group. The main pathways explored in this document are:

  • Condensation Reactions: Formation of C=N bonds through reaction with amine derivatives.

  • Reductive Amination: Conversion of the aldehyde to an amine.

  • Oxidation: Conversion of the aldehyde to a carboxylic acid.

  • Reduction: Conversion of the aldehyde to an alcohol.

A general overview of these derivatization pathways is presented below.

DerivatizationPathways cluster_reactions Derivatization Reactions cluster_products Derivative Classes start This compound Condensation Condensation (e.g., with Thiosemicarbazide) start->Condensation R-NH2 ReductiveAmination Reductive Amination (e.g., with Benzylamine) start->ReductiveAmination R-NH2, Reducing Agent Oxidation Oxidation start->Oxidation Oxidizing Agent Reduction Reduction start->Reduction Reducing Agent Thiosemicarbazone Thiosemicarbazone Derivative Condensation->Thiosemicarbazone SecondaryAmine Secondary Amine Derivative ReductiveAmination->SecondaryAmine CarboxylicAcid Carboxylic Acid Derivative Oxidation->CarboxylicAcid Alcohol Alcohol Derivative Reduction->Alcohol CondensationWorkflow Reactants This compound + Thiosemicarbazide Solvent Ethanol (EtOH) Reactants->Solvent Reaction Reflux Solvent->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Precipitate Formation Cooling->Precipitation Filtration Filter Solid Precipitation->Filtration Washing Wash with Cold EtOH Filtration->Washing Drying Dry in vacuo Washing->Drying Product Thiosemicarbazone Derivative Drying->Product ReductiveAminationWorkflow Reactants This compound + Benzylamine Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) Reactants->Solvent ReducingAgent Add Sodium Triacetoxyborohydride (NaBH(OAc)3) Solvent->ReducingAgent Reaction Stir at Room Temperature ReducingAgent->Reaction Quenching Quench with Saturated NaHCO3 (aq) Reaction->Quenching Extraction Extract with DCM Quenching->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Secondary Amine Derivative Purification->Product OxidationWorkflow Reactant This compound Solvent Aqueous Sulfuric Acid Reactant->Solvent Oxidant Add Potassium Permanganate (KMnO4) Solution Solvent->Oxidant Reaction Stir at Room Temperature Oxidant->Reaction Decolorization Add Sodium Sulfite to Decolorize Reaction->Decolorization Neutralization Adjust pH to Neutral Decolorization->Neutralization Precipitation Precipitate Formation Neutralization->Precipitation Filtration Filter Solid Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry to Obtain Product Washing->Drying Product Carboxylic Acid Derivative Drying->Product ReductionWorkflow Reactant This compound Solvent Methanol (MeOH) Reactant->Solvent ReducingAgent Add Sodium Borohydride (NaBH4) Portion-wise at 0°C Solvent->ReducingAgent Reaction Stir at Room Temperature ReducingAgent->Reaction Quenching Quench with Water Reaction->Quenching Concentration Remove Methanol in vacuo Quenching->Concentration Extraction Extract with Ethyl Acetate Concentration->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Purification Concentrate and Purify Drying->Purification Product Alcohol Derivative Purification->Product

Application Notes and Protocols for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key strategies and methodologies employed in the discovery and development of novel kinase inhibitors. The protocols detailed below offer step-by-step guidance for essential experiments, from initial screening to cellular characterization.

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][4][5] The development of small molecule kinase inhibitors has revolutionized the treatment of several cancers and holds promise for other conditions like inflammatory and autoimmune diseases.[1][5][6]

The journey of developing a novel kinase inhibitor is a meticulous process that begins with identifying a promising compound and progresses through rigorous biochemical and cellular testing to validate its efficacy and selectivity.[7]

I. The Kinase Inhibitor Discovery Workflow

The discovery of a novel kinase inhibitor typically follows a multi-step process, beginning with the identification of a "hit" compound and culminating in a preclinical candidate. This workflow is designed to systematically evaluate the potency, selectivity, and cellular activity of candidate inhibitors.

Kinase_Inhibitor_Discovery_Workflow cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Hit_Identification Hit Identification (HTS, Fragment Screening) Biochemical_Screening Biochemical Screening (Potency & Selectivity) Hit_Identification->Biochemical_Screening Cell_Based_Assays Cell-Based Assays (Target Engagement & Function) Biochemical_Screening->Cell_Based_Assays SAR_Studies Structure-Activity Relationship (SAR) Cell_Based_Assays->SAR_Studies SAR_Studies->Biochemical_Screening Iterative Optimization In_Vivo_Models In Vivo Efficacy & Toxicology SAR_Studies->In_Vivo_Models Candidate_Selection Preclinical Candidate Selection In_Vivo_Models->Candidate_Selection

Caption: A generalized workflow for the discovery and development of novel kinase inhibitors.

II. Key Signaling Pathways as Drug Targets

Many kinase inhibitors are designed to target key nodes in signaling pathways that are frequently hyperactivated in cancer. Two of the most well-characterized pathways are the RAS-RAF-MEK-ERK and the PI3K/Akt/mTOR pathways.

A. The RAS-RAF-MEK-ERK Pathway

This pathway is a central regulator of cell proliferation and survival.[1] Inhibitors targeting components of this pathway, such as BRAF and MEK, have shown significant clinical success.

RAS_RAF_MEK_ERK_Pathway cluster_pathway RAS-RAF-MEK-ERK Signaling RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: The RAS-RAF-MEK-ERK signaling cascade and points of therapeutic intervention.

B. The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling cascade that governs cell growth, metabolism, and survival. Its aberrant activation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Growth Cell Growth & Proliferation mTOR->Growth Inhibitor Kinase Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: The PI3K/Akt/mTOR signaling cascade with key targets for inhibitors.

III. Quantitative Data Summary

The evaluation of kinase inhibitors relies on quantitative measurements of their potency and selectivity. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are two of the most common metrics.

ParameterDescriptionTypical AssayNotes
IC50 The concentration of an inhibitor required to reduce the activity of a kinase by 50%.[7]Biochemical Kinase Assays (e.g., Radiometric, FRET, Luminescence)Highly dependent on assay conditions, particularly the ATP concentration.[8]
Kd The dissociation constant, representing the binding affinity between the inhibitor and the kinase.Competitive Binding Assays, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)A direct measure of binding affinity, independent of ATP concentration.
EC50 The concentration of an inhibitor that gives half-maximal response in a cell-based assay.Cell Proliferation Assays, Cellular Phosphorylation AssaysReflects the compound's activity in a more physiologically relevant context.
Selectivity Score A metric to quantify the selectivity of an inhibitor against a panel of kinases.Kinome-wide ProfilingVarious scoring methods exist to compare the potency against the primary target versus off-targets.

IV. Experimental Protocols

A. Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.[9] This method is universal for any ADP-generating enzyme and is suitable for high-throughput screening.[9]

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (384-well, white)

  • Multichannel pipette or liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare Kinase Reaction Buffer: Prepare the reaction buffer as recommended for the specific kinase, typically containing a buffering agent (e.g., Tris-HCl), MgCl2, and DTT.

  • Compound Plating: Serially dilute the test compound in DMSO and then in the reaction buffer. Add the diluted compound to the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: a. Prepare a master mix containing the kinase and its specific substrate in the reaction buffer. b. Add the kinase-substrate master mix to the wells of the assay plate containing the compound. c. Prepare an ATP solution in the reaction buffer and add it to all wells to initiate the kinase reaction. d. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection: a. Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. d. Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (negative control) from all readings. b. Normalize the data to the positive control (100% activity). c. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the IC50 value.

B. Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol outlines a method to measure the binding of a test compound to its target kinase within living cells.[10] It utilizes Bioluminescence Resonance Energy Transfer (BRET) to detect target engagement.[11]

Objective: To quantify the apparent affinity of a test compound for a target kinase in a cellular environment.

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase.

  • NanoBRET™ tracer, a fluorescent ligand for the target kinase.

  • Test compound (serially diluted).

  • Opti-MEM® I Reduced Serum Medium.

  • Assay plates (96-well, white).

  • Multichannel pipette.

  • Plate reader capable of measuring luminescence at two different wavelengths.

Procedure:

  • Cell Preparation: a. Culture the cells expressing the NanoLuc®-kinase fusion protein to the appropriate density. b. Harvest and resuspend the cells in Opti-MEM®.

  • Assay Setup: a. Prepare serial dilutions of the test compound in Opti-MEM®. b. Add the diluted compound to the wells of the assay plate. Include a vehicle control (e.g., DMSO).

  • Tracer Addition: a. Prepare the NanoBRET™ tracer solution in Opti-MEM®. b. Add the tracer to all wells.

  • Cell Addition: a. Add the cell suspension to all wells. b. Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

  • Substrate Addition: a. Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. b. Add the substrate to all wells.

  • Data Acquisition: a. Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: a. Calculate the BRET ratio for each well by dividing the acceptor signal by the donor signal. b. Normalize the BRET ratios to the vehicle control. c. Plot the BRET ratio versus the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the cellular EC50 value.

C. Protocol 3: Cellular Phosphorylation Assay (Western Blot)

This protocol describes how to assess the functional effect of a kinase inhibitor by measuring the phosphorylation status of a downstream substrate in treated cells.

Objective: To determine if a test compound inhibits the activity of a target kinase in cells by analyzing the phosphorylation of its substrate.

Materials:

  • Cell line with the target kinase and a known downstream substrate.

  • Test compound.

  • Cell culture medium and supplements.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies (phospho-specific for the substrate and total protein for the substrate).

  • Secondary antibody conjugated to HRP.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and membrane (e.g., PVDF).

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment: a. Plate the cells and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for a specific duration. Include a vehicle control.

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and incubate on ice. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary phospho-specific antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.

  • Detection: a. Add the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein of the substrate to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Compare the levels of phosphorylation across different treatment conditions.

V. Conclusion

The development of novel kinase inhibitors is a complex but rewarding endeavor that has led to significant advances in medicine.[1] A systematic approach that combines robust biochemical and cell-based assays is crucial for identifying and optimizing potent and selective inhibitors.[10] The protocols and guidelines presented here provide a framework for researchers to navigate the key stages of the kinase inhibitor discovery process, from initial hit validation to preclinical candidate selection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the widely used Suzuki-Miyaura cross-coupling reaction.

Low or No Product Yield in Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling reaction between 5-bromopyridine-3-carbaldehyde and (4-fluorophenyl)boronic acid is resulting in a low yield or no product. What are the common causes and solutions?

A1: Low or no yield in this Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction. Its inactivation is a primary reason for failure.

    • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents should be thoroughly degassed prior to use by methods such as freeze-pump-thaw cycles or by bubbling with an inert gas.[1]

    • Pyridine Inhibition: The nitrogen atom in the pyridine ring of the starting material can coordinate with the palladium center, inhibiting its catalytic activity. The use of bulky, electron-rich phosphine ligands can mitigate this effect.[2]

    • Poor Quality Pre-catalyst: Pd(II) pre-catalysts require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not proceed effectively. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced pre-catalyst system.[1]

  • Suboptimal Reaction Conditions:

    • Base: The base is crucial for the transmetalation step. If the base is too weak or not sufficiently soluble, the reaction will be sluggish. While potassium carbonate (K₂CO₃) is common, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary for challenging couplings.[2] The base should be finely powdered and anhydrous.

    • Solvent: The solvent system must solubilize all reactants. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is often used. The ratio of organic solvent to water can be critical and may require optimization.[2]

    • Temperature: Suzuki couplings often require heating to proceed at a reasonable rate. A temperature range of 80-110 °C is typical. However, excessively high temperatures can lead to catalyst decomposition.[1]

  • Poor Reagent Quality:

    • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and certain bases.[3] Using fresh, high-purity boronic acid is essential. Alternatively, more stable boronic acid derivatives like pinacol esters can be used.

    • Wet Solvents/Reagents: Water can interfere with the reaction in multiple ways, including promoting protodeboronation. Ensure all solvents and reagents are anhydrous.

  • Side Reactions:

    • Homocoupling: The self-coupling of the (4-fluorophenyl)boronic acid to form 4,4'-difluorobiphenyl is a common side reaction, often promoted by the presence of oxygen.[3] Rigorous exclusion of air is the best preventative measure.

    • Dehalogenation: The starting 5-bromopyridine-3-carbaldehyde can be reduced to pyridine-3-carbaldehyde. This can be minimized by optimizing the reaction conditions to favor the cross-coupling pathway.

Troubleshooting Workflow:

Caption: A logical workflow to diagnose and solve common issues in the Suzuki-Miyaura coupling reaction.

Frequently Asked Questions (FAQs)

Q2: Which synthetic route is generally preferred for the synthesis of this compound: Suzuki-Miyaura coupling or Vilsmeier-Haack reaction?

A2: The Suzuki-Miyaura coupling is generally the more common and versatile method for synthesizing 5-aryl-3-pyridinecarboxaldehydes.[4] This is due to the wide availability of boronic acids and the well-established protocols for this reaction. The key starting materials, 5-bromopyridine-3-carbaldehyde and (4-fluorophenyl)boronic acid, are commercially available.

The Vilsmeier-Haack reaction, which involves the formylation of an aromatic ring, is typically most effective on electron-rich aromatic and heterocyclic systems.[5][6] Applying this reaction to a 3-(4-fluorophenyl)pyridine might be challenging as the pyridine ring is electron-deficient, and directing the formylation specifically to the 5-position could be difficult.

Q3: What is the optimal catalyst and ligand combination for the Suzuki-Miyaura coupling of 5-bromopyridine-3-carbaldehyde?

A3: There is no single "best" combination as the optimal choice can depend on the specific reaction conditions and scale. However, for challenging substrates like electron-deficient pyridines, modern catalyst systems often outperform traditional ones like Pd(PPh₃)₄.

  • Recommended Systems: Catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a palladium source like Pd(OAc)₂ or a pre-catalyst are often highly effective.[2] These ligands promote the crucial oxidative addition step and can help prevent catalyst inhibition by the pyridine nitrogen.[2]

Q4: How can I purify the final product, this compound?

A4: The purification of the final product is typically achieved by column chromatography on silica gel.[4] A gradient of ethyl acetate in a non-polar solvent like hexanes is a common eluent system. The polarity of the eluent can be adjusted based on TLC analysis of the crude reaction mixture. Recrystallization from a suitable solvent system may also be an effective purification method for obtaining a highly pure product.

Data Presentation

The yield of the Suzuki-Miyaura coupling is highly dependent on the reaction parameters. The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of related aryl-pyridine syntheses.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)High[2]
Pd(PPh₃)₄ (5)-Moderate to High[7]
PdCl₂(dppf) (3)-Moderate to High[8]
Pd₂(dba)₃ (1.5)XPhos (3)High[8]

Table 2: Effect of Base and Solvent on Yield

Base (equiv.)SolventYield (%)Reference
K₃PO₄ (2.0)1,4-Dioxane/H₂OHigh[2]
K₂CO₃ (2.0)Toluene/H₂OModerate[7]
Cs₂CO₃ (2.0)THF/H₂OHigh[8]
Na₂CO₃ (2.0)DMF/H₂OModerate[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-bromopyridine-3-carbaldehyde with (4-fluorophenyl)boronic acid

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 5-bromopyridine-3-carbaldehyde

  • (4-fluorophenyl)boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromopyridine-3-carbaldehyde, (4-fluorophenyl)boronic acid, and the base under an inert atmosphere.

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Synthetic Workflow Diagram:

References

Technical Support Center: Purification of 5-Arylpyridine-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-arylpyridine-3-carbaldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for purifying 5-arylpyridine-3-carbaldehydes?

A1: The two most common purification techniques for these compounds are flash column chromatography on silica gel and recrystallization.[1] Column chromatography is widely used to separate the target compound from reaction byproducts and unreacted starting materials.[2] Recrystallization is an effective method for obtaining highly pure crystalline material, provided a suitable solvent is found.[3][4]

Q2: My 5-arylpyridine-3-carbaldehyde was synthesized via a Suzuki-Miyaura cross-coupling reaction. What are the most likely impurities?

A2: Suzuki-Miyaura reactions are common for synthesizing arylpyridines, but they can generate several characteristic byproducts.[5] The most frequent impurities include homocoupling products from the boronic acid starting material, dehalogenation of the pyridine halide, and protonolysis of the boronic acid (protodeboronation).[6][7] The presence of oxygen can particularly promote the formation of homocoupling byproducts.[8]

Q3: Are 5-arylpyridine-3-carbaldehydes stable on silica gel during column chromatography?

A3: While many pyridine aldehydes can be purified on silica gel, pyridines, as basic compounds, can interact strongly with the acidic silanol groups on the silica surface.[9][10] This can lead to issues like peak tailing, irreversible adsorption, or even degradation.[11] Aldehyde functionalities themselves can sometimes be sensitive to acidic conditions.[12] It is recommended to first assess the stability of your compound on a small scale using a Thin Layer Chromatography (TLC) plate.[11]

Q4: How can I improve the separation of my basic pyridine compound during column chromatography?

A4: To mitigate issues caused by the basicity of the pyridine nitrogen, you can deactivate the silica gel. This is commonly achieved by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluting solvent system.[9] This neutralizes the acidic sites on the silica, reducing peak tailing and improving recovery.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of 5-arylpyridine-3-carbaldehydes.

Problem Potential Cause(s) Recommended Solution(s)
Compound streaks or "tails" on the TLC plate and column. The basic pyridine nitrogen is interacting strongly with acidic silanol groups on the silica gel.[9]Add 0.1-1% triethylamine (NEt₃) or ammonia to your eluent system to neutralize the acidic sites.[9]
Low or no recovery of the compound from the column. 1. The compound is unstable on silica gel and has decomposed.[11]2. The eluent system is not polar enough to elute the compound.3. The compound has irreversibly adsorbed to the silica.1. Test stability on TLC first. If unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[11]2. Gradually increase the solvent polarity.3. Use an eluent containing a basic additive like triethylamine.[9]
The desired product co-elutes with an impurity. The chosen eluent system does not provide sufficient resolution between the product and the impurity.1. Optimize the solvent system. Try different solvent combinations (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).2. If the impurity is a homocoupling byproduct, which is often less polar, a less polar solvent system may improve separation.3. Consider an alternative purification method, such as recrystallization.[4]
The purified product is an oil instead of a solid. The product may contain residual solvent or minor impurities that are preventing crystallization.1. Dry the product under high vacuum for an extended period.2. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, pentane) to induce crystallization.3. Re-purify a small sample to see if higher purity allows for crystallization.
TLC shows good separation, but the column does not. 1. Overloading the column with too much crude material.2. Column was packed improperly, leading to channeling.3. The crude sample precipitated during loading.1. Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1).2. Ensure the column is packed uniformly without air bubbles.3. Load the sample dissolved in a minimal amount of solvent or adsorb it onto a small amount of silica gel ("dry loading").
Common Impurities in Suzuki-Miyaura Synthesis of 5-Arylpyridines
Impurity TypeStructure (Example)Typical Rf vs. ProductNotes
Boronic Acid Homocoupling Ar-ArHigher (less polar)Formation is often promoted by the presence of oxygen.[8][13]
Dehalogenation Pyridine-HVariesResults from the replacement of the halide on the starting material with a hydrogen atom.[7]
Protodeboronation Ar-HVariesCleavage of the C-B bond in the boronic acid, replacing it with a hydrogen.[7]

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol describes a standard procedure for purifying a 5-arylpyridine-3-carbaldehyde using silica gel chromatography with a triethylamine-modified eluent.

  • TLC Analysis: Identify a suitable solvent system (e.g., Ethyl Acetate/Hexanes) that gives the desired product an Rf value of approximately 0.2-0.3. Add 0.5% triethylamine to the TLC developing chamber.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Hexanes). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no cracks or air bubbles form.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., 10% Ethyl Acetate in Hexanes + 0.5% Triethylamine). Gradually increase the polarity as needed to elute the product.[11]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying the product by recrystallization.[3]

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can be checked by melting point determination.[3]

Visualized Workflows

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis crude Crude Product tlc TLC Analysis for Stability & Eluent Selection crude->tlc col_chrom Column Chromatography tlc->col_chrom Good Separation recrys Recrystallization tlc->recrys Crystalline Solid analysis Analyze Fractions/ Crystals (TLC, NMR) col_chrom->analysis recrys->analysis combine Combine Pure Fractions analysis->combine dry Evaporate & Dry combine->dry final Pure Product dry->final Troubleshooting_Column_Chromatography start Problem with Column? q1 Streaking or Tailing? start->q1 q2 Low Recovery? q1->q2 No sol1 Add 0.1-1% NEt3 to Eluent q1->sol1 Yes q3 Co-elution? q2->q3 No sol2 Check Stability on TLC. Use Alumina or Deactivated Silica. q2->sol2 Yes sol3 Optimize Solvent System. Try Recrystallization. q3->sol3 Yes end Problem Solved q3->end No sol1->end sol2->end sol3->end

References

Technical Support Center: Suzuki Coupling of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of pyridine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and optimize your synthetic strategies for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a pyridine derivative failing or giving low yields?

Low yields or reaction failure in the Suzuki coupling of pyridine derivatives can stem from several factors, often related to the inherent electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to inhibition or deactivation of the catalytic cycle.[1][2][3] Additionally, electron-deficient pyridine rings can make the initial oxidative addition step more challenging, particularly with less reactive halides like chlorides.[4][5]

Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Standard ligands may be ineffective.

  • Base Selection: The strength and nature of the base significantly influence the reaction.

  • Solvent Choice: The solvent must be appropriate for the solubility of all components and compatible with the catalyst system.

  • Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or catalyst decomposition.

  • Oxygen Contamination: Inadequate degassing can deactivate the catalyst and promote side reactions.[2][3]

Q2: What are the most common side-products in Suzuki couplings of pyridines and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common include:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene (e.g., pyridine).[2][3] It is often promoted by aqueous conditions.[2] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or conducting the reaction under anhydrous conditions.[2]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the pyridine halide. Homocoupling of the boronic acid is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[3] To minimize homocoupling, ensure strict exclusion of oxygen through thorough degassing and maintaining an inert atmosphere.[3]

  • Dehalogenation: This is the reduction of the starting pyridine halide to the corresponding pyridine. This can occur if there are hydride sources in the reaction mixture, such as certain alcohols.[2] Optimizing the reaction time can also minimize this side reaction.[2]

Q3: How do I choose the right catalyst and ligand for coupling with a chloropyridine?

Chloropyridines are known to be less reactive than their bromo or iodo counterparts due to the strong carbon-chlorine (C-Cl) bond, which makes the oxidative addition step more difficult.[5][6] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[5] For challenging couplings involving chloropyridines, it is often necessary to use more active catalytic systems. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly effective.[2][5] These ligands promote the formation of the active monoligated palladium(0) species, which facilitates the oxidative addition.[5] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[5]

Q4: Can I perform a Suzuki coupling on a pyridine with an unprotected amino group?

While challenging, it is possible. The primary issue with unprotected amino-pyridines is that the lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition.[2] Success often hinges on the careful selection of the ligand. Bulky, electron-rich phosphine ligands can be effective in these cases.[2] It may also be necessary to screen different bases, as their strength and type can significantly impact the reaction outcome.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during Suzuki coupling reactions with pyridine derivatives.

Problem Potential Cause Recommended Solution
Low or No Product Formation Catalyst Inactivity: The palladium catalyst is not in the active Pd(0) state or is being inhibited by the pyridine substrate.[3]• Switch to a more active pre-catalyst or use a ligand system known to be effective for heteroaryl couplings (e.g., Buchwald ligands like SPhos, XPhos).[2][5] • A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[2]
Ineffective Base: The base is not strong enough to promote transmetalation or has poor solubility.[5]• Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][5] • Ensure the base is fresh, dry, and finely powdered for optimal reactivity.[2]
Inappropriate Solvent: The solvent system does not adequately dissolve the reactants or is incompatible with the catalyst.• A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often effective.[4][5] • For water-sensitive substrates, consider anhydrous conditions.
Low Reaction Temperature: The temperature is insufficient to overcome the activation energy barrier, especially for less reactive halides.• Gradually increase the reaction temperature, typically in the range of 80-120 °C.[1][5]
Significant Protodeboronation Presence of Water: The C-B bond of the boronic acid is cleaved by a proton source.[3]• Use anhydrous solvents and reagents.[2] • Switch from a boronic acid to a more stable boronic ester (e.g., pinacol or MIDA esters).[2]
Homocoupling Byproducts Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to side reactions.[3]• Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3] • Maintain a positive pressure of inert gas throughout the reaction.[3]
Dehalogenation of Starting Material Presence of Hydride Source: Solvents or reagents may act as hydride donors.• Ensure solvents are free of potential hydride sources.[2] • Minimize reaction time once the starting material is consumed.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Pyridine Halide with an Arylboronic Acid

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Pyridine halide (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq)[3]

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%)[2][4]

  • Ligand (e.g., SPhos, XPhos, PPh₃; 2-10 mol%)[2][4]

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2.0-3.0 eq)[4][7]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF, often with water)[4][5]

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask), add the pyridine halide, arylboronic acid, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[4]

  • Solvent and Catalyst Addition: Add the anhydrous and degassed solvent via syringe. In a separate vial, the palladium precursor and ligand can be pre-mixed in a small amount of the reaction solvent. Add the catalyst solution to the reaction vessel under a positive flow of inert gas.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1][2]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][4]

Data Presentation

Table 1: Effect of Catalyst and Ligand on Yield for Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid (Illustrative)

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O100<10
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene10085
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane11092
4PdCl₂(dppf) (3)-K₂CO₃DME/H₂O9065

Note: This table is illustrative and yields are highly substrate-dependent.

Table 2: Effect of Base and Solvent on the Suzuki Coupling of 3-Bromopyridine with 4-Methoxyphenylboronic Acid (Illustrative)

EntryBase (eq)SolventTemp (°C)Time (h)Yield (%)
1K₂CO₃ (2)Toluene/H₂O (4:1)901278
2Cs₂CO₃ (2)1,4-Dioxane100895
3K₃PO₄ (3)THF/H₂O (3:1)801688
4Na₂CO₃ (2)DME851265

Note: This table is illustrative and yields are highly substrate-dependent.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Coupled Product (R¹-R²) RedElim->Product ArylHalide Pyridine Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation Troubleshooting_Workflow Start Low or No Yield Observed CheckCatalyst Is the catalyst system active enough for the substrate? Start->CheckCatalyst OptimizeCatalyst Switch to a more active catalyst/ligand system (e.g., Buchwald ligands). Increase catalyst loading. CheckCatalyst->OptimizeCatalyst No CheckBase Is the base effective? CheckCatalyst->CheckBase Yes OptimizeCatalyst->CheckBase OptimizeBase Screen stronger or more soluble bases (K₃PO₄, Cs₂CO₃). Ensure base is dry and finely powdered. CheckBase->OptimizeBase No CheckTemp Is the reaction temperature sufficient? CheckBase->CheckTemp Yes OptimizeBase->CheckTemp OptimizeTemp Increase temperature (e.g., 80-120 °C). CheckTemp->OptimizeTemp No CheckDegassing Is the system properly degassed? CheckTemp->CheckDegassing Yes OptimizeTemp->CheckDegassing OptimizeDegassing Thoroughly degas solvents and maintain an inert atmosphere. CheckDegassing->OptimizeDegassing No Success Improved Yield CheckDegassing->Success Yes OptimizeDegassing->Success

References

Technical Support Center: Optimization of Reaction Conditions for Pyridine Formylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine formylation. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the formylation of pyridine and its derivatives. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to help optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, providing potential causes and solutions in a direct question-and-answer format.

Q1: Why is the direct formylation of pyridine challenging?

A1: The direct formylation of pyridines using classical electrophilic aromatic substitution methods, such as the Vilsmeier-Haack or Friedel-Crafts reactions, is often difficult.[1][2] This is due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack.[1][3] The nitrogen atom in the ring can also be protonated or coordinate to Lewis acids, further deactivating the ring.[4]

Q2: My Vilsmeier-Haack reaction on a pyridine substrate is failing or giving very low yields. What could be the problem?

A2: Standard Vilsmeier-Haack conditions are typically effective for electron-rich aromatic systems and often fail for electron-deficient pyridines.[1][5]

  • Insufficient Nucleophilicity: The pyridine ring may not be nucleophilic enough to react with the Vilsmeier reagent.[6]

  • Alternative Strategies: To overcome this, strategies involving the temporary dearomatization of the pyridine ring to form more reactive intermediates, such as Zincke imines or streptocyanine intermediates, have been developed.[1][6] These intermediates are significantly more reactive towards formylation.[1]

Q3: How can I control the regioselectivity (ortho-, meta-, para-) of pyridine formylation?

A3: Regioselectivity is a significant challenge and can be controlled by choosing the appropriate methodology and reaction conditions.

  • meta-Formylation: This can be achieved by converting the pyridine into a more reactive, dearomatized intermediate. For example, using oxazino pyridine intermediates with CHBr₃ as the formyl source directs formylation to the meta-position.[6] Another approach involves the formation of streptocyanine intermediates, which then undergo Vilsmeier-Haack formylation at the C3 (meta) position.[1]

  • para-Formylation: Activating the pyridine as a pyridinium salt can direct nucleophilic attack to the para-position. Using an oxazino pyridine intermediate with CH₃OH as the formyl source under radical conditions can achieve para-formylation.[6]

  • ortho-Formylation: This is often achieved through directed ortho-metalation. Using a strong base like lithium diisopropylamide (LDA) to deprotonate the position adjacent to a directing group, followed by quenching with a formylating agent like DMF, can provide ortho-formylated pyridines.[2]

Q4: I am observing significant byproduct formation. What are common side reactions and how can I minimize them?

A4: Side reactions can significantly lower the yield of the desired product.

  • Polymerization/Resin Formation: In reactions involving formaldehyde equivalents or under harsh acidic/basic conditions, phenol-formaldehyde-type resin formation can occur. To minimize this, control the stoichiometry, avoid excessively high temperatures, and keep the reaction time to a minimum.[7]

  • Di-formylation: If multiple positions on the ring are activated, di-formylation can be a competing reaction. Adjusting the stoichiometry by reducing the amount of the formylating agent can favor mono-formylation.[7]

  • Ring Expansion (Reimer-Tiemann Reaction): When subjecting certain N-heterocycles like pyrroles to Reimer-Tiemann conditions (chloroform and base), ring expansion to form products like 3-chloropyridine can occur instead of formylation. This is known as the Ciamician-Dennstedt rearrangement.[8][9] Being aware of this possibility for your specific substrate is crucial.

Q5: My reaction yield is consistently low. What parameters should I optimize?

A5: Low yields are a common problem, often resolved by systematically optimizing reaction conditions.

  • Temperature: Temperature is a critical factor. Some reactions require cooling (e.g., 0 °C) to prevent side reactions, while others need heating to proceed.[1][10] For instance, in one C3-formylation protocol, the reaction failed at 60 °C and was completely suppressed at -20 °C, with 0 °C being optimal.[1]

  • Reagent Stoichiometry: The molar ratio of reactants is crucial. For example, in a C3-formylation via a streptocyanine intermediate, using 5.0 equivalents of oxalyl chloride gave the optimal yield, while lower amounts were insufficient and higher amounts led to side reactions.[1]

  • Solvent: The choice of solvent can significantly impact reaction outcomes. Test a range of solvents with different polarities. In some cases, solvent-free conditions have proven effective.[11][12]

  • Catalyst: For catalyzed reactions, ensure the catalyst is active and used at the optimal loading. Both the type and amount of catalyst can dramatically affect the yield.[12][13]

Data on Optimized Reaction Conditions

The following tables summarize optimized conditions for different pyridine formylation methodologies, allowing for easy comparison.

Table 1: Site-Selective C-H Formylation of Pyridines via Oxazino Intermediates[6]

PositionFormyl SourceCatalyst/ReagentsSolventTemp.TimeYield (%)
meta-CHBr₃ (3.0 eq)CuTc (10 mol%), NaI (1.0 eq), PMDTA (1.0 eq), 6N HClCH₃CN/H₂O (1:1)40 °C24 h68
para-CH₃OHPIFA (2.0 eq), 6N HCl, then DMP (1.0 eq)CH₃OHRT→60°C2h→16h69

Abbreviations: CuTc (Copper(I) thiophene-2-carboxylate), PMDTA (N,N,N',N'',N''-Pentamethyldiethylenetriamine), PIFA (Phenyliodine bis(trifluoroacetate)), DMP (Dess-Martin periodinane).

Table 2: C3-(meta)-Formylation of Pyridinium Salts via Streptocyanine Intermediates[1]

StepReagentsSolventTemp.TimeNotes
1Morpholine (2.5 eq)CHCl₃RT1 hFormation of Streptocyanine Intermediate
2DMF (6.0 eq), (COCl)₂ (5.0 eq)CHCl₃0 °C8 hVilsmeier-Haack Formylation
3NH₄OAc (20.0 eq)-60 °C1 hRing Closure and Aromatization
Overall Yields: 42-87%

Abbreviations: DMF (N,N-Dimethylformamide), (COCl)₂ (Oxalyl chloride), NH₄OAc (Ammonium acetate).

Experimental Protocols

Below are detailed methodologies for key pyridine formylation reactions.

Protocol 1: General Procedure for meta-Formylation via Oxazino Pyridine Intermediate[6]
  • To an oven-dried 10 mL Schlenk tube, add the oxazino pyridine substrate (1.0 eq), CuTc (10 mol%), and NaI (1.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a 1:1 mixture of CH₃CN/H₂O as the solvent.

  • Add PMDTA (1.0 eq) and CHBr₃ (3.0 eq) to the reaction mixture.

  • Seal the tube and place it in a pre-heated oil bath at 40 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, add 6N HCl for hydrolysis.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic phases, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to obtain the meta-formylated pyridine.

Protocol 2: One-Pot Procedure for C3-(meta)-Formylation via Streptocyanine Intermediate[1]
  • Step 1 (Ring Opening): To a solution of the pyridinium salt (e.g., 1a, 0.2 mmol, 1.0 eq) in CHCl₃ (1 mL), add morpholine (44 μL, 0.5 mmol, 2.5 eq). Stir the mixture at room temperature for 1 hour.

  • Step 2 (Formylation): Cool the reaction mixture to 0 °C. In a separate flask, add oxalyl chloride (87 μL, 1.0 mmol, 5.0 eq) to a solution of DMF (93 μL, 1.2 mmol, 6.0 eq) in CHCl₃ (1 mL) at 0 °C and stir for 30 minutes to pre-form the Vilsmeier reagent. Add this freshly prepared Vilsmeier reagent to the reaction mixture from Step 1. Stir at 0 °C for 8 hours.

  • Step 3 (Ring Closure): Add ammonium acetate (308 mg, 4.0 mmol, 20.0 eq) to the reaction mixture. Heat the mixture to 60 °C and stir for 1 hour.

  • Work-up: After cooling, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the final 3-formylpyridine product.

Visual Guides: Workflows and Logic Diagrams

The following diagrams illustrate key experimental and logical workflows for optimizing pyridine formylation.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_solutions Potential Solutions & Optimization cluster_outcome Outcome start Low Yield or No Reaction check_method Is the method suitable for an electron-deficient ring? start->check_method check_regio Is regioselectivity an issue? start->check_regio analyze_byproducts Identify Byproducts (e.g., Di-formylation, Polymer) start->analyze_byproducts Side reactions observed activation_strategy Consider Pyridine Activation (e.g., Oxazino, Zincke Intermediates) check_method->activation_strategy No optimize_params Systematically Optimize Parameters: - Temperature - Stoichiometry - Solvent - Catalyst check_method->optimize_params Yes change_method Select Method Based on Desired Regiochemistry (ortho, meta, para) check_regio->change_method Yes activation_strategy->optimize_params end Optimized Reaction optimize_params->end change_method->optimize_params adjust_stoichiometry Adjust Reagent Ratios to Minimize Side Reactions analyze_byproducts->adjust_stoichiometry adjust_stoichiometry->optimize_params

Caption: A general troubleshooting workflow for low yields in pyridine formylation.

Regioselectivity_Logic cluster_goal Desired Regiochemistry cluster_pathways Synthetic Pathways cluster_methods Recommended Methods goal Select Target Position meta meta-Formylation (C3) goal->meta para para-Formylation (C4) goal->para ortho ortho-Formylation (C2/C6) goal->ortho meta_method Dearomatization Strategy: - Oxazino + CHBr3 - Streptocyanine Intermediate  + Vilsmeier-Haack meta->meta_method para_method Pyridinium Salt Strategy: - Oxazino + CH3OH (Radical) - Nucleophilic Addition to  Activated Pyridinium para->para_method ortho_method Directed ortho-Metalation (DoM): - LDA/LDA-TMP - Quench with DMF ortho->ortho_method

Caption: Logic diagram for selecting a formylation method based on desired regioselectivity.

Experimental_Workflow cluster_prep Preparation cluster_formylation Formylation cluster_cyclization Ring Closure start Pyridinium Salt + CHCl3 + Morpholine step1 Stir at RT, 1h start->step1 intermediate Streptocyanine Intermediate Forms step1->intermediate add_vilsmeier Add Vilsmeier Reagent to Mixture at 0°C intermediate->add_vilsmeier vilsmeier_prep Prepare Vilsmeier Reagent: (COCl)2 + DMF in CHCl3 vilsmeier_prep->add_vilsmeier step2 Stir at 0°C, 8h add_vilsmeier->step2 add_ammo Add NH4OAc step2->add_ammo step3 Heat to 60°C, 1h add_ammo->step3 product 3-Formylpyridine Product step3->product

Caption: Experimental workflow for one-pot C3-formylation via a streptocyanine intermediate.

References

Technical Support Center: Overcoming Poor Solubility of Fluorinated Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of fluorinated pyridine intermediates during experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my fluorinated pyridine intermediates have such poor solubility?

A1: The solubility of fluorinated pyridine intermediates is influenced by a combination of factors related to the unique properties of fluorine and the pyridine ring:

  • Increased Lipophilicity: The introduction of fluorine atoms can significantly increase the lipophilicity (a tendency to dissolve in fats, oils, lipids, and non-polar solvents) of a molecule. While this can be beneficial for properties like membrane permeability, it often leads to decreased solubility in polar and aqueous solvents.[1][2][3]

  • Reduced Basicity: Fluorine is a highly electronegative atom. When attached to a pyridine ring, it withdraws electron density, which can reduce the basicity of the pyridine nitrogen. This makes it more difficult to form soluble salts with acids.[1][2]

  • Strong Crystal Lattice Energy: Fluorinated compounds can exhibit strong intermolecular interactions, including dipole-dipole interactions and sometimes hydrogen bonding, leading to a more stable and less soluble crystal lattice. Overcoming this lattice energy requires a solvent that can effectively solvate the individual molecules.

  • Context-Dependent Effects: The impact of fluorination on solubility is highly dependent on the position and number of fluorine atoms, as well as the presence of other functional groups on the pyridine ring.[1][2]

Q2: In which solvents are fluorinated pyridines typically soluble?

A2: The solubility of fluorinated pyridines varies depending on their specific structure. However, some general trends can be observed. They are often more soluble in polar aprotic solvents and some polar protic solvents, while showing limited solubility in nonpolar solvents and water.

Below is a summary of qualitative and semi-quantitative solubility data for some common fluorinated pyridines.

CompoundSolventSolubilityRationale/Notes
2-Fluoropyridine WaterSoluble[4]The pyridine nitrogen can form hydrogen bonds with water.
Methanol, EthanolSoluble[1]Polar protic solvents can solvate the polar molecule.
DMSO, DMF, Acetonitrile, THFGenerally Soluble[1]Good solubility in polar aprotic solvents is expected.
3-Fluoropyridine WaterSoluble[5]Similar to 2-fluoropyridine, hydrogen bonding contributes to solubility.
THFSolubleDeprotonation studies have been successfully conducted in THF.[6]
2,6-Difluoropyridine WaterNot miscible or difficult to mix[7][8]Increased fluorination can decrease aqueous solubility.
DMSO, SulfolaneSolubleUsed as solvents in the synthesis of 2,6-difluoropyridine.[9]
2-Fluoropyridine-3-boronic acid Water, Methanol, EthanolSoluble[1]The boronic acid and pyridine nitrogen form strong hydrogen bonds.
DMSO, DMF, Acetonitrile, THFGenerally Soluble to Moderately Soluble[1]These polar aprotic solvents can solvate the molecule.
Toluene, Hexanes, Diethyl etherSparingly Soluble to Insoluble[1]The molecule's polarity is too high for nonpolar solvents.

Q3: How can I quickly assess the solubility of my novel fluorinated pyridine intermediate?

A3: A simple and effective way to assess solubility is to perform a small-scale solvent screening. This involves adding a small, known amount of your compound to a set volume of various solvents and observing its dissolution.

Troubleshooting Guides

Issue 1: My fluorinated pyridine intermediate has precipitated out of the reaction mixture.

This is a common issue that can halt a reaction and lead to purification difficulties. Here’s a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow

Troubleshooting Precipitation During Reaction start Precipitation Observed check_temp Is the reaction run at low temperature? start->check_temp increase_temp Gradually increase temperature and monitor solubility. check_temp->increase_temp Yes check_conc Is the reactant concentration high? check_temp->check_conc No end Problem Resolved increase_temp->end dilute Dilute the reaction mixture with more solvent. check_conc->dilute Yes cosolvent Add a co-solvent to increase solubility. check_conc->cosolvent No dilute->end solvent_screen Perform a solvent screen to find a better solvent system. cosolvent->solvent_screen solvent_screen->end

Caption: A decision tree for troubleshooting precipitation issues during a reaction.

Detailed Steps:

  • Temperature Adjustment: If your reaction is running at a low temperature, the solubility of your intermediate may be limited. Cautiously and gradually increase the reaction temperature while monitoring for dissolution. Be mindful of potential side reactions or degradation at higher temperatures.

  • Dilution: High concentrations of reactants can lead to saturation and precipitation. Try diluting the reaction mixture with more of the current solvent.

  • Co-solvent Addition: If dilution alone is not effective, adding a co-solvent can significantly improve solubility. The choice of co-solvent will depend on your reaction conditions and the polarity of your intermediate. For example, if your reaction is in a non-polar solvent like toluene, adding a small amount of a polar aprotic solvent like THF or DMF might help.

  • Solvent System Re-evaluation: If the above steps fail, you may need to reconsider your primary solvent. A systematic solvent screening can help identify a more suitable solvent or solvent mixture for your reaction.

Issue 2: My fluorinated pyridine intermediate is difficult to dissolve for purification by chromatography.

Poor solubility can make loading your compound onto a chromatography column challenging.

Troubleshooting Workflow

Improving Solubility for Chromatography start Poor Solubility for Chromatography stronger_solvent Use a stronger, more polar solvent for dissolution (e.g., DCM, EtOAc). start->stronger_solvent check_compatibility Is the strong solvent compatible with your mobile phase? stronger_solvent->check_compatibility dry_loading Use dry loading: adsorb the compound onto silica gel. check_compatibility->dry_loading No cosolvent_dissolution Dissolve in a minimal amount of a strong solvent (e.g., DMSO, DMF) and dilute with mobile phase. check_compatibility->cosolvent_dissolution Yes end Ready for Chromatography dry_loading->end cosolvent_dissolution->end

Caption: A workflow for addressing solubility issues when preparing a sample for chromatography.

Detailed Steps:

  • Use a Stronger Loading Solvent: While you want to use a weak solvent for your mobile phase to get good separation, you can often dissolve your crude product in a small amount of a stronger, more polar solvent like dichloromethane (DCM) or ethyl acetate for loading onto the column.

  • Dry Loading: If your compound is not soluble in a suitable loading solvent, dry loading is an excellent alternative. Dissolve your crude product in a solvent in which it is soluble, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can be loaded directly onto the column.

  • Minimal Strong Solvent with Dilution: In some cases, you can dissolve the compound in a very minimal amount of a strong solvent like DMSO or DMF and then dilute this solution with your mobile phase before loading. Be cautious with this method as the strong solvent can affect the separation.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for a Poorly Soluble Fluorinated Pyridine Intermediate

Objective: To identify a suitable solvent or co-solvent system that provides adequate solubility for a reaction or purification.

Materials:

  • Your fluorinated pyridine intermediate

  • A selection of solvents with varying polarities (e.g., hexane, toluene, diethyl ether, dichloromethane, ethyl acetate, acetone, acetonitrile, THF, methanol, ethanol, isopropanol, water, DMF, DMSO)

  • Small vials (e.g., 1 mL or 2 mL)

  • Magnetic stir plate and stir bars (optional)

  • Vortex mixer

Procedure:

  • Preparation: Weigh out a small, consistent amount of your intermediate into each vial (e.g., 1-2 mg).

  • Solvent Addition: Add a fixed volume of a single solvent to each vial (e.g., 0.1 mL).

  • Observation at Room Temperature: Vortex or stir the vials at room temperature for a few minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Heating: For solvents where the compound did not dissolve at room temperature, gently heat the vials (e.g., to 40-50 °C) and observe any changes in solubility. Be sure to cap the vials to prevent solvent evaporation.

  • Cooling: Allow the heated vials to cool to room temperature and observe if the compound remains in solution or precipitates out. This can provide information about solubility at different temperatures.

  • Co-solvent Screening (Optional): For promising solvents where solubility is still limited, you can add a second solvent (a co-solvent) in small increments (e.g., 10% v/v) to see if solubility improves.

  • Data Analysis: Tabulate your observations to identify the best solvent or solvent mixture for your needs.

Protocol 2: pH Adjustment for Solubilizing a Basic Fluorinated Pyridine Intermediate

Objective: To increase the aqueous solubility of a basic fluorinated pyridine by forming a soluble salt.

Materials:

  • Your fluorinated pyridine intermediate

  • Aqueous acidic solutions (e.g., 1 M HCl, 1 M H₂SO₄, 10% citric acid)

  • Aqueous basic solutions for back-extraction (e.g., 1 M NaOH, saturated NaHCO₃)

  • Organic solvent for extraction (e.g., ethyl acetate, DCM)

  • pH paper or a pH meter

  • Separatory funnel

Procedure:

  • Initial Dissolution Attempt: Suspend your fluorinated pyridine intermediate in water or a biphasic mixture of water and an organic solvent.

  • Acidification: Slowly add an aqueous acidic solution dropwise while stirring vigorously. Monitor the pH.

  • Observe Dissolution: Continue adding acid until the solid dissolves. This indicates the formation of a soluble pyridinium salt. Note the pH at which dissolution occurs.

  • Extraction (if applicable): If you started with a biphasic mixture, the pyridinium salt will be in the aqueous layer. You can separate the layers to remove any non-basic impurities that remain in the organic layer.

  • Recovery of the Free Base: To recover your intermediate, add the aqueous solution to a separatory funnel, add fresh organic solvent, and then slowly add a basic solution to neutralize the acid. The free base will precipitate or be extracted into the organic layer.

  • Workup: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain your purified intermediate.

Logical Relationship for pH Adjustment

Solubilization by pH Adjustment start Poorly Soluble Basic Fluorinated Pyridine add_acid Add Aqueous Acid (e.g., HCl) start->add_acid form_salt Formation of Soluble Pyridinium Salt add_acid->form_salt dissolution Compound Dissolves in Aqueous Phase form_salt->dissolution add_base Add Aqueous Base (e.g., NaOH) dissolution->add_base precipitate Precipitation/Extraction of Free Base add_base->precipitate end Recovered Intermediate precipitate->end

Caption: The process of solubilizing and recovering a basic fluorinated pyridine using pH adjustment.

References

Technical Support Center: Scaling Up the Synthesis of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde. The content is structured in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and scalable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a pyridine derivative, such as 3-bromo-5-formylpyridine or 5-bromo-3-pyridinecarboxaldehyde, with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

Q2: What are the critical parameters to control for a successful scale-up of the Suzuki-Miyaura coupling?

Several parameters are crucial for a successful and scalable Suzuki-Miyaura coupling. These include the choice of palladium catalyst and ligand, the type and amount of base used, the solvent system, reaction temperature, and effective removal of oxygen from the reaction mixture.[1][2] In particular, for pyridine substrates, the selection of a suitable ligand is critical to prevent catalyst inhibition by the pyridine nitrogen.[2]

Q3: Are there alternative synthetic strategies for this molecule?

While the Suzuki-Miyaura coupling is the most common approach, other methods could be explored. One possibility is a Negishi coupling involving an organozinc reagent. Another potential route is the formylation of a pre-existing 5-(4-fluorophenyl)pyridine. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic and heteroaromatic compounds and could be applicable.[3][4][5][6][7]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Cause:

  • Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to its deactivation.[2] This is a known issue, especially with 2-substituted pyridines, but can also affect 3-substituted pyridines.[8]

  • Inefficient Oxidative Addition: If using an aryl chloride as the starting material, the carbon-chlorine bond is stronger than carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more challenging.[1]

  • Poor Transmetalation: Electron-deficient pyridine boronic acids or esters can exhibit slow rates of transmetalation, a key step in the catalytic cycle.[8]

  • Incorrect Base Selection: The choice of base is critical for activating the boronic acid and facilitating the transmetalation step. An inappropriate base can lead to a stalled reaction.

Solutions:

  • Catalyst and Ligand Selection:

    • Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[1]

    • Consider using pre-formed palladium catalysts that are more resistant to inhibition.[2]

    • For less reactive aryl chlorides, highly active catalyst systems are often necessary.[1]

  • Base Optimization:

    • Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. K₃PO₄ is often a good choice for challenging couplings.[1]

    • Ensure the base is finely powdered and anhydrous, unless a specific aqueous system is intended.

  • Reaction Conditions:

    • Ensure strict anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[1]

    • Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.

Problem 2: Significant Formation of Side Products

Possible Cause:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene (fluorobenzene in this case). It is often promoted by aqueous conditions and can be a significant issue with heteroaryl boronic acids.[8]

  • Dehalogenation: The starting aryl halide can be reduced to the corresponding dehalogenated pyridine (pyridine-3-carbaldehyde).

  • Homocoupling: The boronic acid can couple with itself to form 4,4'-difluorobiphenyl. This is often exacerbated by the presence of oxygen.[9]

Solutions:

  • Minimizing Protodeboronation:

    • Use boronic esters (e.g., pinacol esters) which are more stable towards hydrolysis.

    • Employ anhydrous solvents.[2]

    • Use a weaker base if the reaction still proceeds efficiently.

  • Minimizing Dehalogenation:

    • Optimize the reaction time; shorter reaction times can minimize this side reaction if the main reaction is fast enough.

    • Ensure the absence of hydride sources in the reaction mixture.

  • Minimizing Homocoupling:

    • Maintain a strict inert atmosphere to exclude oxygen.

    • Use a precise stoichiometry of the boronic acid (typically 1.1-1.2 equivalents).[10]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and may require optimization for specific scales.

Materials:

  • 3-Bromo-5-formylpyridine (1.0 eq)

  • (4-Fluorophenyl)boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[10]

  • Base (e.g., K₃PO₄, 2.0 eq)[10]

  • Solvent (e.g., 1,4-dioxane/water, 4:1)[11]

Procedure:

  • Reaction Setup: In a dry reaction vessel, combine 3-bromo-5-formylpyridine, (4-fluorophenyl)boronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) at least three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst under a positive flow of the inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling of (Hetero)aryl Halides

BaseSolventTemperature (°C)Yield (%)Notes
Na₂CO₃H₂O/DMF6076Effective for some electron-deficient chloropyridines.[1]
K₂CO₃1,4-Dioxane/H₂O10080A common and effective base.[1]
K₃PO₄1,4-Dioxane80Good to ExcellentOften provides good yields, especially for challenging couplings.[1]
Cs₂CO₃Toluene110HighOften used for difficult couplings.

Table 2: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Couplings

Palladium SourceLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄-2-5A common, versatile catalyst.
Pd(OAc)₂SPhos1-3Effective for heteroaryl couplings.[1]
Pd₂(dba)₃XPhos1-3Bulky ligand, good for sterically hindered substrates.[1]
PdCl₂(dppf)-2-5Often used for a wide range of couplings.

Visualizations

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reactants Combine Reactants: 3-Bromo-5-formylpyridine (4-Fluorophenyl)boronic acid Base (e.g., K3PO4) inert Establish Inert Atmosphere (Argon or Nitrogen) reactants->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst heating Heat and Stir (e.g., 85-95 °C) solvent_catalyst->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Dilute and Extract cooling->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product This compound purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Product Yield catalyst_deactivation Catalyst Deactivation? start->catalyst_deactivation oxygen_present Oxygen Contamination? start->oxygen_present base_issue Incorrect Base? start->base_issue protodeboronation Protodeboronation? start->protodeboronation dehalogenation Dehalogenation? start->dehalogenation change_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst_deactivation->change_ligand Yes increase_loading Increase Catalyst Loading catalyst_deactivation->increase_loading Yes solution Improved Yield change_ligand->solution increase_loading->solution degas Thoroughly Degas Solvents oxygen_present->degas Yes degas->solution screen_bases Screen Bases (K3PO4, Cs2CO3) base_issue->screen_bases Yes screen_bases->solution anhydrous Use Anhydrous Conditions or Boronic Ester protodeboronation->anhydrous Yes anhydrous->solution optimize_time Optimize Reaction Time dehalogenation->optimize_time Yes optimize_time->solution

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Troubleshooting NMR Interpretation of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of substituted pyridines. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to specific issues in NMR spectra interpretation.

Troubleshooting Guides

Issue 1: Signal Overlap and Poor Resolution in the Aromatic Region

Question: My ¹H NMR spectrum of a polysubstituted pyridine shows a cluster of overlapping signals in the aromatic region (typically 7.0-9.0 ppm), making it impossible to determine coupling patterns and assign specific protons. What can I do?

Answer: Signal overlap in the aromatic region of substituted pyridines is a frequent challenge due to the similar electronic environments of the ring protons.[1] Here are several strategies to resolve this issue:

  • Optimize Experimental Conditions:

    • Higher Magnetic Field: If available, re-running the sample on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase chemical shift dispersion, potentially resolving the overlapping signals.[1]

    • Solvent Change: Altering the NMR solvent can induce differential shifts in proton resonances. Solvents like benzene-d₆, acetone-d₆, or methanol-d₄ can change the chemical shifts of the pyridine protons compared to more common solvents like chloroform-d₃ or DMSO-d₆, which can sometimes be enough to resolve multiplets.[1]

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): A COSY experiment reveals which protons are spin-coupled to each other.[1] This is invaluable for tracing the connectivity of protons around the pyridine ring, even if their 1D signals overlap. Cross-peaks in the COSY spectrum indicate coupled protons.[1]

    • TOCSY (Total Correlation Spectroscopy): If you have an isolated spin system, a TOCSY experiment can reveal all the protons belonging to that system, even if they are not directly coupled.[1]

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This 2D NMR experiment correlates each proton with the carbon it is directly attached to (one-bond ¹H-¹³C correlation).[1] This is a crucial first step in assigning the protonated carbons of the pyridine ring.[1]

  • Advanced 1D NMR Experiments:

    • 1D Selective NOE (Nuclear Overhauser Effect): By irradiating a specific proton (e.g., a substituent's proton), you can observe through-space correlations to nearby protons on the pyridine ring, aiding in their assignment.[1]

Issue 2: Ambiguous Assignment of Carbon Signals, Especially Quaternary Carbons

Question: I have the ¹³C NMR spectrum of my substituted pyridine, but I am unsure which signal corresponds to which carbon, particularly the carbons bearing substituents (quaternary carbons). How can I definitively assign them?

Answer: Assigning carbon signals, especially non-protonated ones, requires heteronuclear correlation experiments that show connections between protons and carbons.

  • HSQC/HMQC: As mentioned above, this experiment will allow you to assign all the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons and piecing together the molecular structure.[1] The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away.[1] By observing correlations from known protons (assigned via HSQC) to a quaternary carbon, you can definitively assign that carbon.

Frequently Asked Questions (FAQs)

Q1: How do electron-donating and electron-withdrawing substituents affect the ¹H and ¹³C NMR chemical shifts of a pyridine ring?

A1: The electronic nature of substituents significantly influences the chemical shifts of the pyridine ring protons and carbons.[1]

  • Electron-Donating Groups (EDGs) (e.g., -NH₂, -OR, -CH₃): These groups increase the electron density in the ring, particularly at the ortho (C2, C6) and para (C4) positions. This increased shielding causes the corresponding proton and carbon signals to shift upfield (to lower ppm values).[1]

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -C(O)R): These groups decrease the electron density in the ring, leading to deshielding of the ring protons and carbons. This causes their signals to shift downfield (to higher ppm values).

The magnitude of these shifts can be used to infer the position of substitution.[1]

Q2: What are typical coupling constant (J-coupling) values for protons on a pyridine ring?

A2: The coupling constants between protons on a pyridine ring are characteristic and provide valuable structural information. These values are approximate and can be influenced by substituents.[1]

Coupling Typical Range (Hz)
³J (ortho)4.0 - 6.0
⁴J (meta)1.0 - 3.0
⁵J (para)0.0 - 1.0

Q3: My compound is paramagnetic, leading to very broad or unobservable NMR signals. What can I do?

A3: Paramagnetic compounds are challenging for NMR analysis. Here are some strategies:

  • Temperature Variation: Acquiring spectra at different temperatures can sometimes sharpen signals.

  • Use of a High-Field Spectrometer: This can sometimes help to resolve broadened signals.

  • Alternative Characterization Methods: If NMR is not feasible, other techniques like X-ray crystallography, mass spectrometry, and EPR (Electron Paramagnetic Resonance) spectroscopy should be used for structure elucidation.[1]

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for Monosubstituted Pyridines
Position Unsubstituted Pyridine (ppm) With EDG (e.g., -NH₂) (ppm) With EWG (e.g., -NO₂) (ppm)
H-2, H-6~8.67.5 - 8.09.0 - 9.5
H-3, H-5~7.36.5 - 7.07.8 - 8.5
H-4~7.76.5 - 7.08.0 - 8.8

Note: These are approximate ranges and can vary depending on the specific substituent and solvent.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Monosubstituted Pyridines
Position Unsubstituted Pyridine (ppm) With EDG (e.g., -CH₃) (ppm) With EWG (e.g., -CN) (ppm)
C-2, C-6~150155 - 160150 - 155
C-3, C-5~124120 - 125125 - 130
C-4~136145 - 150130 - 135

Note: These are approximate ranges and can vary depending on the specific substituent and solvent.

Experimental Protocols

Protocol 1: Standard 1D ¹H NMR Experiment
  • Sample Preparation: Dissolve 5-10 mg of the substituted pyridine in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.[1]

    • Shim the magnetic field to achieve good resolution (narrow linewidths).[1]

    • Tune and match the probe for ¹H.[1]

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Use a standard 1D proton pulse sequence.

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8, 16, or more).

    • Set the relaxation delay to 1.5-2.0 seconds.[1]

  • Processing:

    • Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: Standard 2D COSY Experiment
  • Sample Preparation: Same as for the 1D ¹H NMR experiment.

  • Spectrometer Setup: Same as for the 1D ¹H NMR experiment.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).[1]

    • Set the spectral width in both dimensions to cover the entire proton chemical shift range.[1]

    • Acquire at least 256 increments in the indirect dimension (F1) and 2-4 scans per increment.[1]

    • The number of data points in the direct dimension (F2) should be 1024 or 2048.[1]

    • Set the relaxation delay to 1.5-2.0 seconds.[1]

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.[1]

    • Perform a two-dimensional Fourier transform.[1]

    • Phase correct the spectrum.[1]

Protocol 3: Standard 2D HMBC Experiment
  • Sample Preparation: Same as for the 1D ¹H NMR experiment.

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C.[1]

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Use a standard gradient-enhanced HMBC pulse sequence (e.g., gHMBCAD).[1]

    • Set the ¹H spectral width as in the COSY experiment.[1]

    • Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm for pyridines).[1]

    • The number of increments in the indirect dimension (F1) should be 256-512.[1]

    • The number of scans per increment will depend on the sample concentration but is typically 8, 16, or higher.[1]

    • Set the long-range coupling constant for magnetization transfer to a value optimized for 2-3 bond couplings, typically around 8 Hz.[1]

    • Set the relaxation delay to 1.5-2.0 seconds.[1]

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.[1]

    • Perform a two-dimensional Fourier transform.[1]

    • Phase correct the spectrum.[1]

Mandatory Visualization

Troubleshooting_Signal_Overlap start Overlapping Signals in Aromatic Region q1 Is a higher field spectrometer available? start->q1 yes1 Acquire spectrum at higher field (e.g., 600+ MHz) q1->yes1 Yes no1 Change NMR solvent (e.g., benzene-d6, acetone-d6) q1->no1 No q2 Are signals still overlapped? yes1->q2 no1->q2 run_2d Perform 2D NMR Experiments q2->run_2d Yes assign Assign structure based on 1D and 2D data q2->assign No cosy COSY: Identify J-coupled protons run_2d->cosy hsqc HSQC/HMQC: Correlate protons to directly attached carbons run_2d->hsqc hmbc HMBC: Identify long-range H-C correlations run_2d->hmbc cosy->assign hsqc->assign hmbc->assign

Caption: Troubleshooting workflow for resolving overlapping signals in the NMR spectra of substituted pyridines.

Assigning_Quaternary_Carbons start Ambiguous Quaternary Carbon Signals step1 Acquire 1H and 13C 1D NMR spectra start->step1 step2 Run HSQC/HMQC experiment step1->step2 step3 Assign all protonated carbons step2->step3 step4 Run HMBC experiment step3->step4 step5 Observe correlations from assigned protons to quaternary carbons (2-3 bonds) step4->step5 end Definitively assign quaternary carbons step5->end

Caption: Logical workflow for the definitive assignment of quaternary carbons in substituted pyridines using 2D NMR.

References

Technical Support Center: Prevention of Decomposition in Pyridine Carbaldehyde Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of pyridine carbaldehyde compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of pyridine carbaldehyde decomposition?

A1: Decomposition of pyridine carbaldehydes can be observed through several signs:

  • Color Change: Pure pyridine carbaldehydes are typically colorless to pale yellow liquids or solids. A change to a yellow, brown, or even black coloration is a strong indicator of degradation.[1][2]

  • Precipitation: The formation of solid precipitates can indicate polymerization or the formation of insoluble degradation products.

  • Changes in Spectroscopic Data: In NMR spectra, the appearance of new peaks or a decrease in the integration of the aldehyde proton signal can signify decomposition. In IR spectroscopy, a decrease in the intensity of the carbonyl (C=O) stretch and the appearance of new peaks, such as a broad O-H stretch, may indicate oxidation to a carboxylic acid or other reactions.

  • Inconsistent Reaction Outcomes: If you observe variable yields, unexpected byproducts, or a decrease in the reactivity of the pyridine carbaldehyde in your reactions, it may be due to its degradation.

Q2: What are the main decomposition pathways for pyridine carbaldehydes?

A2: Pyridine carbaldehydes are susceptible to several decomposition pathways:

  • Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid (picolinic acid, nicotinic acid, or isonicotinic acid), especially when exposed to air (oxygen). This process can be accelerated by light and the presence of metal ions.

  • Cannizzaro Reaction: As non-enolizable aldehydes, pyridine carbaldehydes can undergo a base-induced disproportionation reaction to yield the corresponding primary alcohol and carboxylic acid.[3][4][5][6] This is a significant concern when working under basic conditions.

  • Aldol-type Condensation: While pyridine carbaldehydes themselves cannot enolize, they can react with other enolizable carbonyl compounds present in the reaction mixture in a Claisen-Schmidt condensation.

  • Photodegradation: Exposure to light, particularly UV radiation, can promote the degradation of pyridine compounds.[7]

  • Polymerization: Like many aldehydes, pyridine carbaldehydes can undergo polymerization, especially in the presence of acidic or basic impurities.

Q3: How should I properly store my pyridine carbaldehyde samples to ensure their stability?

A3: Proper storage is crucial for maintaining the integrity of pyridine carbaldehyde compounds. The following conditions are recommended:

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and prevent oxidation.

  • Refrigeration: Store at low temperatures (2-8 °C) to slow down the rate of decomposition reactions.

  • Light Protection: Use amber-colored vials or store containers in the dark to protect the compound from light-induced degradation.

  • Tightly Sealed Containers: Ensure containers are tightly sealed to prevent the ingress of moisture and air.

  • Purity: Store the compound in its purest form, as impurities can catalyze decomposition.

Troubleshooting Guides

Issue 1: My pyridine carbaldehyde has turned yellow/brown.
Possible Cause Troubleshooting Step
Oxidation Purge the storage container with an inert gas (nitrogen or argon) before sealing. Consider adding an antioxidant such as butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%).[8][9]
Light Exposure Store the compound in an amber vial or wrap the container in aluminum foil. Minimize exposure to ambient light during handling.
Impurity-driven decomposition Purify the pyridine carbaldehyde by vacuum distillation before use.
Issue 2: I am observing byproducts corresponding to a carboxylic acid and an alcohol in my reaction.
Possible Cause Troubleshooting Step
Cannizzaro Reaction If your reaction conditions are basic, consider using a milder, non-nucleophilic base or a different synthetic route that avoids strongly basic conditions. Keep the temperature of the reaction as low as possible. If a strong base is required, add it slowly at a low temperature to minimize the concentration of the hydroxide or alkoxide at any given time.
Issue 3: My reaction yields are inconsistent, and I suspect my starting material is degrading.
Possible Cause Troubleshooting Step
Decomposition during storage Check the appearance of your pyridine carbaldehyde. If it has discolored, purify it before use. Always store the compound under an inert atmosphere and in the refrigerator.
Decomposition during the reaction If the reaction is run at elevated temperatures or for extended periods, the aldehyde may be degrading. Try to run the reaction at a lower temperature or for a shorter duration. Degas your solvents before use to remove dissolved oxygen.

Data on Pyridine Carbaldehyde Stability

Currently, comprehensive quantitative data directly comparing the stability of pyridine-2-carbaldehyde, pyridine-3-carbaldehyde, and pyridine-4-carbaldehyde under various conditions is limited in publicly available literature. However, based on general chemical principles and available information, the following trends can be expected:

Condition Expected Stability Trend Reasoning
Oxidation Pyridine-2-carbaldehyde may be slightly more susceptible to oxidation due to the proximity of the nitrogen atom, which can influence the electronic properties of the aldehyde group.The electron-withdrawing nature of the pyridine ring can affect the reactivity of the aldehyde. The position of the nitrogen atom alters this effect.
Cannizzaro Reaction The rate of the Cannizzaro reaction can be influenced by the electronic effects of the pyridine ring. The relative reactivity would depend on the electrophilicity of the carbonyl carbon, which is influenced by the position of the nitrogen.Electron-withdrawing groups can increase the rate of nucleophilic attack by hydroxide, the first step of the Cannizzaro reaction.
Photodegradation All isomers are susceptible to photodegradation. The specific absorption spectra of each isomer will influence its sensitivity to different wavelengths of light.Pyridine and its derivatives are known to undergo photochemical reactions.

Experimental Protocols

Protocol 1: Purification of Pyridine Carbaldehydes by Vacuum Distillation

This protocol describes a general method for purifying pyridine carbaldehydes to remove non-volatile impurities and degradation products.

Materials:

  • Round-bottom flask

  • Short-path distillation head

  • Receiving flask

  • Heating mantle with a stirrer

  • Vacuum pump with a cold trap

  • Thermometer

  • Glass wool or boiling chips

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is clean and dry. Place a small amount of glass wool or a few boiling chips in the round-bottom flask.

  • Charging the Flask: Add the impure pyridine carbaldehyde to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once the desired pressure is reached and stable, begin heating the flask gently with the heating mantle while stirring.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point for the specific pyridine carbaldehyde isomer at the applied pressure. Discard any initial lower-boiling fractions and stop the distillation before all the material has distilled to avoid concentrating potentially explosive peroxide impurities.

  • Storage: Transfer the purified, colorless liquid to a clean, dry storage vial under an inert atmosphere. Store refrigerated and protected from light.

Boiling Points of Pyridine Carbaldehyde Isomers:

CompoundBoiling Point (°C) at 760 mmHgBoiling Point (°C) at reduced pressure
Pyridine-2-carbaldehyde18178-81 °C / 10 mmHg
Pyridine-3-carbaldehyde203-20795-97 °C / 15 mmHg[10]
Pyridine-4-carbaldehyde19877-78 °C / 12 mmHg
Protocol 2: Monitoring Pyridine Carbaldehyde Decomposition by ¹H NMR Spectroscopy

This protocol allows for the quantitative monitoring of pyridine carbaldehyde decomposition over time.

Materials:

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Pyridine carbaldehyde sample

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation: Prepare a stock solution of the pyridine carbaldehyde and the internal standard in the chosen deuterated solvent in a volumetric flask.

  • Initial Spectrum (t=0): Immediately after preparation, transfer an aliquot of the solution to an NMR tube and acquire a ¹H NMR spectrum.

  • Incubation: Store the stock solution under the desired conditions to be tested (e.g., exposed to air and light at room temperature).

  • Time-Point Spectra: At regular intervals (e.g., every 24 hours), take an aliquot from the stock solution, transfer it to an NMR tube, and acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Identify the aldehyde proton peak for the pyridine carbaldehyde (typically between δ 9.9 and 10.5 ppm).

    • Identify a well-resolved peak from the internal standard.

    • Integrate both the aldehyde proton peak and the internal standard peak.

    • Calculate the relative amount of pyridine carbaldehyde remaining at each time point by comparing the integration of the aldehyde proton to the integration of the internal standard.

    • Plot the percentage of remaining pyridine carbaldehyde versus time to determine the degradation rate.

Visualizations

DecompositionPathways Decomposition Pathways of Pyridine Carbaldehyde cluster_oxidation Oxidation cluster_cannizzaro Cannizzaro Reaction cluster_photodegradation Photodegradation cluster_polymerization Polymerization PyridineCarbaldehyde Pyridine Carbaldehyde CarboxylicAcid Pyridine Carboxylic Acid PyridineCarbaldehyde->CarboxylicAcid [O], Air (O2) Light, Metal Ions Alcohol Pyridine Methanol PyridineCarbaldehyde->Alcohol Base (e.g., NaOH) Disproportionation CarboxylicAcid2 Pyridine Carboxylic Acid PyridineCarbaldehyde->CarboxylicAcid2 Base (e.g., NaOH) Disproportionation DegradationProducts Various Degradation Products PyridineCarbaldehyde->DegradationProducts Light (UV) Polymer Polymer PyridineCarbaldehyde->Polymer Acid/Base Impurities

Caption: Major decomposition pathways of pyridine carbaldehyde compounds.

TroubleshootingWorkflow Troubleshooting Workflow for Pyridine Carbaldehyde Decomposition Start Decomposition Suspected (e.g., color change, low yield) CheckStorage 1. Check Storage Conditions Start->CheckStorage ImproperStorage Improper Storage CheckStorage->ImproperStorage Yes ProperStorage Proper Storage CheckStorage->ProperStorage No Action_StoreProperly Action: Store under inert gas, refrigerated, and protected from light. ImproperStorage->Action_StoreProperly CheckPurity 2. Check Purity of Aldehyde ProperStorage->CheckPurity Action_StoreProperly->CheckPurity Impure Impure (discolored) CheckPurity->Impure Yes Pure Appears Pure CheckPurity->Pure No Action_Purify Action: Purify by vacuum distillation. Impure->Action_Purify AnalyzeReaction 3. Analyze Reaction Conditions Pure->AnalyzeReaction Action_Purify->AnalyzeReaction HarshConditions Harsh Conditions (strong base, high temp, light) AnalyzeReaction->HarshConditions Yes MildConditions Mild Conditions AnalyzeReaction->MildConditions No Action_ModifyConditions Action: Use milder base, lower temp, protect from light, add antioxidant. HarshConditions->Action_ModifyConditions ProblemSolved Problem Resolved MildConditions->ProblemSolved Action_ModifyConditions->ProblemSolved

Caption: A logical workflow for troubleshooting pyridine carbaldehyde decomposition.

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of 5-Arylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the selection of catalysts for the efficient synthesis of 5-arylpyridines.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-arylpyridines, particularly through Suzuki-Miyaura cross-coupling, a prevalent method for this transformation.

Problem 1: Low to No Product Yield

Question: My Suzuki-Miyaura reaction to synthesize a 5-arylpyridine is resulting in very low or no yield. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product formation is a frequent challenge, especially with heteroaryl substrates like pyridines. The primary bottleneck is often the oxidative addition step, which can be difficult due to the electron-deficient nature of the pyridine ring and the strength of the carbon-halogen bond. A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.

Possible Causes & Recommended Solutions:

Potential CauseRecommended Solution
Inactive Catalyst System The choice of palladium catalyst and, critically, the ligand is paramount for activating the C-X bond (where X is a halogen). Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[1] Recommendation: Switch to a more active catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are known to be highly effective for coupling heteroaryl chlorides and bromides due to their steric bulk and electron-rich nature.[1][2] Using a pre-catalyst can also ensure the reliable generation of the active Pd(0) species.[2]
Ineffective Base The base is essential for activating the boronic acid in the transmetalation step of the catalytic cycle. Its strength, solubility, and steric properties are important factors.[1] Recommendation: Screen different bases. For difficult couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[2]
Inappropriate Solvent System The solvent must effectively dissolve the reactants and facilitate the catalytic process. Recommendation: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is commonly used. Ensure solvents are thoroughly degassed to prevent oxidation of the active Pd(0) catalyst.[1][2]
Poor Substrate Quality Impurities in starting materials, particularly the boronic acid, can poison the catalyst. Boronic acids can also degrade over time or undergo protodeboronation. Recommendation: Use fresh, high-purity arylboronic acid. Consider using more stable boronate esters, such as pinacol esters, which are less prone to degradation.[2]
Insufficient Reaction Temperature Some cross-coupling reactions require elevated temperatures to overcome activation barriers. Recommendation: Cautiously increase the reaction temperature, for instance, from 80 °C to 100-110 °C.[2]

Problem 2: Significant Formation of Side Products

Question: My reaction is producing significant amounts of homocoupled product (biaryl from the boronic acid) and/or protodehalogenated starting material. How can I minimize these side reactions?

Answer: The formation of side products like homocoupled biaryls and protodehalogenated starting materials indicates competing reaction pathways that consume your reagents and reduce the yield of the desired 5-arylpyridine.

Possible Causes & Recommended Solutions:

Side ProductPotential CauseRecommended Solution
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture, which can facilitate the oxidation of the boronic acid. - Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.- Improve Degassing: Rigorously degas all solvents and the reaction setup using methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., Argon).[2] - Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[2]
Protodehalogenation - Presence of water or other proton sources that can lead to the cleavage of the C-X bond of the pyridine halide.- Anhydrous Conditions: Use anhydrous solvents and reagents to minimize proton sources.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is a good starting point for the Suzuki-Miyaura coupling of a 5-bromopyridine?

A1: A common and effective starting point for difficult couplings, including those with bromopyridines, is a combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos.[2] A typical base to start with would be K₃PO₄ in a solvent system like toluene/water.[2]

Q2: Are there alternatives to palladium catalysts for the synthesis of 5-arylpyridines?

A2: Yes, nickel and copper-based catalysts are emerging as viable and often more economical alternatives to palladium.[3] Nickel catalysts, in particular, have shown superior performance for the coupling of challenging aryl chlorides.

Q3: My 5-chloropyridine substrate is unreactive. What modifications to the catalytic system should I consider?

A3: 5-Chloropyridines are significantly less reactive than their bromo or iodo counterparts due to the strong C-Cl bond.[1] To achieve successful coupling, you will likely need a more potent catalytic system. The use of highly active Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary.[1] Increasing the catalyst loading and reaction temperature may also be required.[1]

Q4: What is the "2-pyridyl problem" and does it affect the synthesis of 5-arylpyridines?

A4: The "2-pyridyl problem" refers to the challenges encountered in cross-coupling reactions involving 2-substituted pyridines. This is often attributed to the ability of the pyridine nitrogen to chelate to the metal center, which can inhibit the catalytic cycle. While this is most pronounced for 2-arylpyridine synthesis, the electronic effects of the nitrogen atom can still influence the reactivity of other positions on the pyridine ring. For 5-arylpyridine synthesis, while not as severe as the 2-pyridyl problem, the choice of an appropriate ligand is still crucial to modulate the catalyst's activity and prevent inhibition.

Q5: Can I use Negishi coupling for the synthesis of 5-arylpyridines?

A5: Yes, the Negishi coupling, which utilizes organozinc reagents, is a powerful method for forming C-C bonds and can be applied to the synthesis of 5-arylpyridines.[4] Organozinc reagents are generally more reactive than organoboranes, which can lead to faster reaction times.[5] However, they are also more sensitive to air and moisture, requiring strictly anhydrous and inert reaction conditions.[5]

Data Presentation

Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of 2-Bromopyridines

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O10016-24ModerateA common starting point for challenging couplings.[2]
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane80-10012-18GoodEffective for a broad range of substrates.
Pd(PPh₃)₄K₂CO₃Toluene / Ethanol / H₂OReflux12VariableOften less effective for electron-deficient pyridines.

Note: Yields are highly dependent on the specific arylboronic acid and pyridine substrate used.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling of a 5-Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 5-bromopyridine, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Visualizations

G Troubleshooting Workflow for Low Yield in 5-Arylpyridine Synthesis start Low or No Product Yield catalyst Is the catalyst system active enough? start->catalyst base Is the base effective? catalyst->base No solution_catalyst Switch to Buchwald ligands (SPhos, XPhos). Use a pre-catalyst. catalyst->solution_catalyst Yes conditions Are the reaction conditions optimal? base->conditions No solution_base Screen stronger bases (K3PO4, Cs2CO3). base->solution_base Yes reagents Are the reagents of high quality? conditions->reagents No solution_conditions Increase temperature (e.g., to 100-110°C). Ensure thorough degassing of solvents. conditions->solution_conditions Yes solution_reagents Use fresh, high-purity boronic acid. Consider using boronate esters. reagents->solution_reagents Yes end Successful Synthesis reagents->end No solution_catalyst->base solution_base->conditions solution_conditions->reagents solution_reagents->end

Caption: Troubleshooting workflow for low yield in 5-arylpyridine synthesis.

References

Technical Support Center: Workup Procedures for Reactions Involving 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the workup of chemical reactions involving 5-(4-fluorophenyl)pyridine-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound that are relevant for workup?

A1: this compound is a solid at room temperature. Its structure contains a pyridine ring, which is weakly basic, and an aldehyde functional group, which can be sensitive to certain conditions. The presence of the fluorophenyl group increases its molecular weight and may influence its solubility in organic solvents.

Properties of this compound

Property Value Source
Molecular Formula C₁₂H₈FNO N/A
Molecular Weight 201.2 g/mol N/A

| Appearance | Solid | N/A |

Q2: How does the basicity of the pyridine nitrogen affect the workup procedure?

A2: The pyridine nitrogen is weakly basic and can be protonated by strong acids. This can be advantageous for purification, as it allows for the formation of a water-soluble salt which can be separated from non-basic impurities. However, it can also lead to challenges. In reactions like the Suzuki coupling, the basic nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[1] During an acidic wash, the product may move into the aqueous layer if the pH is too low.

Q3: Is this compound stable to acidic and basic workup conditions?

A3: Pyridine aldehydes are generally stable to mild acidic and basic conditions. However, strong acids or bases and prolonged exposure should be avoided. Aldehydes can undergo various reactions, and the presence of the pyridine ring can sometimes influence this reactivity. It is advisable to perform any acidic or basic washes quickly and at low temperatures (e.g., with a cold, dilute aqueous solution).

Q4: What are the recommended solvents for extraction of this compound?

A4: Based on the properties of similar substituted phenylpyridines, this compound is expected to be soluble in a range of common organic solvents. For extraction from an aqueous reaction mixture, solvents like ethyl acetate, dichloromethane, or chloroform are suitable choices. The choice of solvent may also depend on the other components in the reaction mixture.

Q5: What are some common impurities that I might encounter after a reaction?

A5: Common impurities depend on the specific reaction. For instance, in a Suzuki coupling reaction, you might find:

  • Unreacted starting materials (e.g., the corresponding boronic acid and halide).

  • Homocoupling products of the boronic acid.

  • Residual palladium catalyst.

  • Byproducts from the decomposition of the boronic acid (protodeboronation).[1]

  • Side-products from reactions involving the aldehyde group, although this is less common under standard coupling conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup of reactions involving this compound.

Problem Possible Cause Troubleshooting Steps
Low yield of isolated product after extraction. The product may have been partially extracted into the aqueous layer during an acidic wash due to the basicity of the pyridine nitrogen.1. Check the pH of the aqueous layer. If it is strongly acidic, consider re-extracting it with an organic solvent after neutralization with a mild base like sodium bicarbonate.2. In the future, use a milder acidic wash (e.g., dilute citric acid or ammonium chloride) or avoid it if possible.
Product is an oil and does not solidify. The product may be impure, or it may have a low melting point. The presence of residual solvents can also prevent solidification.1. Ensure all solvent has been removed under high vacuum.2. Attempt purification by column chromatography.3. Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal if available.4. Consider recrystallization from a suitable solvent system.
Difficulty in purifying the product by column chromatography. Pyridine-containing compounds can sometimes streak on silica gel due to interaction with acidic sites on the silica.1. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress this interaction.2. Use neutral or basic alumina as the stationary phase instead of silica gel.3. A common eluent system is a gradient of hexane and ethyl acetate.[2]
The purified product is colored, suggesting palladium contamination. Residual palladium catalyst from a cross-coupling reaction can be difficult to remove completely.1. Filter the reaction mixture through a pad of Celite before the aqueous workup.[2]2. Wash the organic layer with an aqueous solution of a sulfur-containing ligand like thiourea or sodium thiosulfate to help scavenge residual palladium.3. Treat the solution of the crude product with activated carbon.

Experimental Protocols

General Workup Procedure for a Suzuki Coupling Reaction

This protocol is a general guideline and may need to be optimized for your specific reaction.

  • Cooling and Filtration:

    • Once the reaction is complete, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or toluene).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with the same organic solvent.

  • Aqueous Workup:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • A mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts.

      • Brine (saturated aqueous sodium chloride solution) to aid in phase separation and remove residual water.

    • Note: If an acidic wash is necessary to remove basic impurities, use a dilute acid (e.g., 1M HCl or citric acid) and perform the wash quickly to minimize potential product loss to the aqueous phase.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography
  • Stationary Phase: Silica gel is commonly used. If streaking is observed, consider using neutral alumina or adding a small amount of triethylamine to the eluent.

  • Eluent: A gradient of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Load the solution onto the prepared column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure.

Recrystallization

Finding a suitable recrystallization solvent often requires experimentation. A good solvent will dissolve the compound when hot but not when cold.

  • Solvent Screening:

    • Place a small amount of the crude product in a test tube.

    • Add a small amount of a single solvent (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or a mixture) and heat to boiling.

    • If the solid dissolves, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

    • If the solid does not dissolve in the hot solvent, add more solvent until it does. If it still does not dissolve, that solvent is not suitable.

    • If the solid dissolves readily at room temperature, the solvent is too good a solvent for recrystallization. In this case, a co-solvent system (e.g., dissolving in a good solvent and adding a poor solvent until turbidity is observed) might be effective.

  • Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot recrystallization solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Workup_Decision_Workflow General Workup Strategy start Reaction Mixture filter_celite Filter through Celite start->filter_celite extraction Aqueous Workup (e.g., with EtOAc) filter_celite->extraction organic_layer Organic Layer extraction->organic_layer aqueous_layer Aqueous Layer extraction->aqueous_layer dry_concentrate Dry and Concentrate organic_layer->dry_concentrate crude_product Crude Product dry_concentrate->crude_product purification_choice Purification Method? crude_product->purification_choice column Column Chromatography purification_choice->column Impure / Oily recrystallization Recrystallization purification_choice->recrystallization Solid pure_product Pure Product column->pure_product recrystallization->pure_product

Caption: A general workflow for the workup and purification of reactions.

Troubleshooting_Low_Yield Troubleshooting Low Yield After Extraction start Low Yield of Product check_ph Check pH of Aqueous Layer start->check_ph is_acidic Is it strongly acidic? check_ph->is_acidic neutralize Neutralize with NaHCO₃ is_acidic->neutralize Yes no_issue pH is neutral/basic. Consider other loss sources. is_acidic->no_issue No re_extract Re-extract with Organic Solvent neutralize->re_extract combine_organics Combine Organic Layers re_extract->combine_organics

Caption: A decision tree for troubleshooting low product yield after extraction.

References

Technical Support Center: Refinement of Crystallization Methods for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of pyridine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to specific experimental issues.

Troubleshooting Guide

Issue 1: No Crystal Formation After Cooling

Primary Cause: The solution is not supersaturated.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask just below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If available, add a single, pure "seed" crystal of the target compound to the solution. This provides a template for further crystal growth.

    • Evaporation Technique: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid on the rod. Reintroduce the rod into the solution to act as a seeding point.

  • Increase Concentration: If induction techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the pyridine derivative. Allow the concentrated solution to cool again.[1]

  • Solvent Re-evaluation: The chosen solvent may be too good at dissolving the compound, even at lower temperatures. A suitable solvent should dissolve the compound when hot but have low solubility when cold.[2][3]

Troubleshooting Workflow for No Crystal Formation

No_Crystal_Formation start No Crystals Formed After Cooling check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_nucleation Attempt to Induce Nucleation check_supersaturation->induce_nucleation Uncertain scratch Scratch inner surface of the flask induce_nucleation->scratch Yes seed Add a seed crystal induce_nucleation->seed Yes concentrate Increase solution concentration by evaporating some solvent scratch->concentrate No Effect seed->concentrate No Effect re_cool Allow to cool slowly concentrate->re_cool success Crystals Form re_cool->success failure Still No Crystals re_cool->failure re_evaluate_solvent Re-evaluate solvent choice failure->re_evaluate_solvent

Caption: A logical workflow for troubleshooting the absence of crystal formation.

Issue 2: Oiling Out - Formation of a Liquid Instead of a Solid

Primary Cause: The melting point of the compound (often lowered by impurities) is below the temperature of the solution when supersaturation is reached.[4] Impurities tend to be more soluble in the oil than in the solvent, leading to poor purification.[4]

Solutions:

  • Increase Solvent Volume: Reheat the solution to dissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed solvent system) to decrease the saturation temperature. Cool the solution again, more slowly.

  • Lower Cooling Temperature: Before adding the anti-solvent or during cooling, bring the solution to a lower temperature to ensure it is below the compound's melting point.

  • Change Solvent System: Select a solvent with a lower boiling point.

  • Purify the Material: If "oiling out" persists, it may be due to a high impurity level. Purify the crude material using another method, such as column chromatography, before attempting recrystallization.

Decision Tree for "Oiling Out"

Oiling_Out start Compound 'Oils Out' During Crystallization reheat Reheat to dissolve the oil start->reheat add_solvent Add more of the 'good' solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool outcome Result? slow_cool->outcome success Crystals Form outcome->success Success failure Oils Out Again outcome->failure Failure change_solvent Try a different solvent system failure->change_solvent pre_purify Purify crude material before crystallization failure->pre_purify

Caption: A decision tree for addressing the issue of a compound "oiling out".

Issue 3: Rapid Crystal Formation Leading to Small or Impure Crystals

Primary Cause: The solution is becoming supersaturated too quickly. Rapid crystallization can trap impurities within the crystal lattice.[1][4]

Solutions:

  • Increase Solvent Volume: Add a slight excess of the hot solvent to ensure the compound does not crystallize immediately upon cooling.[1]

  • Slower Cooling: Insulate the flask to slow the rate of cooling. This allows for more orderly crystal growth and better exclusion of impurities.

  • Use a Different Solvent System: Choose a solvent system where the solubility of the pyridine derivative has a less steep curve with respect to temperature.

Issue 4: Poor Crystal Yield

Primary Cause: Significant loss of the compound to the mother liquor.

Solutions:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the compound.

  • Ensure Complete Cooling: Allow the solution to cool to room temperature before placing it in an ice bath to maximize crystal precipitation.

  • Test the Mother Liquor: After filtration, evaporate a small amount of the mother liquor. If a significant amount of solid remains, there is still a considerable quantity of the compound in solution. In this case, evaporating some of the solvent from the mother liquor and re-cooling may yield a second crop of crystals.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for crystallizing my pyridine derivative?

A1: The principle of "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents.[3] Pyridine and its derivatives are generally polar.[5] The ideal solvent should:

  • Completely dissolve the pyridine derivative at an elevated temperature (e.g., the solvent's boiling point).

  • Exhibit low solubility for the pyridine derivative at low temperatures (e.g., 0-4 °C).

  • Either dissolve impurities very well at all temperatures or not at all.

  • Be chemically inert with respect to the compound.

  • Be sufficiently volatile to be easily removed from the crystals after filtration.

It is often necessary to screen several solvents or solvent mixtures to find the optimal system.

Q2: What is the impact of substituents on the pyridine ring on crystallization?

A2: Substituents on the pyridine ring can significantly influence its physical properties, including melting point, solubility, and crystal packing, which in turn affect crystallization. For instance, the position of substituents can alter the molecule's ability to form hydrogen bonds, which can impact its crystal lattice energy.[6][7] The presence of functional groups that can participate in hydrogen bonding (e.g., -OH, -NH2, -COOH) often aids in forming a stable crystal lattice.

Q3: How can I control for polymorphism in my pyridine derivative crystals?

A3: Polymorphism is the ability of a compound to exist in multiple crystalline forms.[4][8] These different forms can have distinct physical properties. Factors that can influence which polymorph is obtained include:

  • Solvent Choice: Different solvents can favor the formation of different polymorphs.

  • Cooling Rate: The rate of cooling can affect the nucleation and growth of different polymorphs.

  • Temperature: The temperature at which crystallization occurs can determine the stable polymorphic form.

  • Seeding: Seeding with a crystal of the desired polymorph can direct the crystallization towards that form.

A systematic screening of crystallization conditions is often required to identify and selectively produce a desired polymorph.

Q4: Can I use a mixture of solvents for crystallization?

A4: Yes, using a solvent mixture is a very common and effective technique. This is typically done by dissolving the pyridine derivative in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid (cloudy). The solution is then gently heated until it becomes clear again, and then allowed to cool slowly.

Quantitative Data: Solubility of Pyridine Derivatives

The following tables provide solubility data for some pyridine derivatives in various solvents. This information can serve as a starting point for solvent selection.

Table 1: Solubility of Picolinic Acid (2-Pyridinecarboxylic Acid) in Various Solvents [9]

Temperature (K)Mole Fraction Solubility in Water (x₁)Mole Fraction Solubility in Ethanol (x₁)Mole Fraction Solubility in Acetonitrile (x₁)
293.150.0890.0130.003
298.150.1030.0160.004
303.150.1180.0190.005
308.150.1350.0230.006
313.150.1540.0280.007

Table 2: Solubility of Nicotinic Acid (3-Pyridinecarboxylic Acid) in Various Solvents [9]

Temperature (K)Mole Fraction Solubility in Water (x₁)Mole Fraction Solubility in Ethanol (x₁)Mole Fraction Solubility in Acetonitrile (x₁)
293.150.00300.00280.00018
298.150.00350.00340.00022
303.150.00410.00410.00027
308.150.00480.00490.00033
313.150.00560.00590.00040

Experimental Protocols

Protocol 1: Cooling Crystallization

This method is based on the principle that the solubility of most solids increases with temperature.[2]

  • Solvent Selection: Choose a solvent in which the pyridine derivative has high solubility at high temperatures and low solubility at low temperatures.

  • Dissolution: Place the crude pyridine derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the compound is just fully dissolved.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. To ensure slow cooling, the flask can be insulated.

  • Crystal Growth: As the solution cools, the solubility of the pyridine derivative will decrease, leading to the formation of crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Anti-Solvent Crystallization

This technique involves the addition of a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound in a solvent in which it is soluble.[10][11]

  • Solvent/Anti-Solvent Selection: Choose a "good" solvent that readily dissolves the pyridine derivative and a miscible "anti-solvent" in which the compound is poorly soluble.

  • Dissolution: Dissolve the crude pyridine derivative in a minimum amount of the "good" solvent at a constant temperature (e.g., room temperature or slightly elevated).

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution until the solution becomes persistently turbid.

  • Re-dissolution: Gently warm the turbid solution until it becomes clear again.

  • Crystal Formation: Allow the solution to cool slowly to room temperature. Crystals should form as the solubility of the compound decreases.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the cooling crystallization protocol.

Experimental Workflow for Anti-Solvent Crystallization

Anti_Solvent_Crystallization start Dissolve Pyridine Derivative in 'Good' Solvent add_antisolvent Slowly add 'Anti-Solvent' until solution is turbid start->add_antisolvent heat_clear Gently heat until solution is clear add_antisolvent->heat_clear cool_crystallize Cool slowly to induce crystallization heat_clear->cool_crystallize isolate Isolate crystals by filtration cool_crystallize->isolate wash_dry Wash with cold solvent and dry isolate->wash_dry end Pure Crystals wash_dry->end

Caption: A general workflow for performing anti-solvent crystallization.

Protocol 3: Slow Evaporation

This method is suitable for compounds that are highly soluble in most common solvents at room temperature.

  • Solution Preparation: Prepare a solution of the pyridine derivative in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate). The solution should be close to saturation but not fully saturated.

  • Setup: Place the solution in a vial or beaker and cover it with a watch glass or parafilm with a few small holes poked in it. This will slow down the rate of evaporation. An NMR tube can also be effective for this purpose.[12]

  • Evaporation: Allow the solvent to evaporate slowly and undisturbed over several hours to days.

  • Crystal Formation: As the solvent evaporates, the concentration of the pyridine derivative will increase, leading to the formation of crystals.

  • Isolation: Once crystals of a suitable size have formed, they can be isolated by carefully decanting the remaining solvent and then drying the crystals.

References

Technical Support Center: Addressing Regioselectivity in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot regioselectivity issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common challenges in this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the functionalization of pyridine so challenging?

A1: The functionalization of pyridine presents regioselectivity challenges due to the electronic properties of the heterocycle. The nitrogen atom is electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution compared to benzene. This inherent electronic deficiency makes functionalization at the meta-position (C3/C5) particularly difficult.[1][2][3][4] Furthermore, the nitrogen's lone pair can coordinate to catalysts and reagents, influencing the reaction's outcome and sometimes leading to catalyst inhibition.[5][6][7] The three distinct C-H bonds (C2, C3, and C4) have different reactivities, often leading to mixtures of isomers.[6]

Q2: What are the general patterns of regioselectivity in pyridine functionalization?

A2: The regioselectivity of pyridine functionalization is highly dependent on the reaction type:

  • Electrophilic Aromatic Substitution (EAS): These reactions, such as nitration and halogenation under acidic conditions, typically favor substitution at the C3 position. This is because the intermediates formed by attack at C2 or C4 are destabilized by placing a positive charge on the electronegative nitrogen atom.[8] However, harsh conditions are often required, and mixtures of isomers are common.[8][9][10]

  • Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack is favored at the C2 and C4 positions, which are electron-deficient. This requires the presence of a good leaving group, such as a halide, at these positions.[11]

  • Directed Ortho-Metalation (DoM): A directing group on the pyridine ring can direct metalation (and subsequent functionalization) to the adjacent C-H bond.[12][13]

  • Radical Reactions (Minisci-type): These reactions often show a preference for the C2 and C4 positions but can lack selectivity between them, leading to isomeric mixtures.[14][15]

Q3: How do substituents on the pyridine ring influence regioselectivity?

A3: Existing substituents play a crucial role in directing incoming groups:

  • Electron-Donating Groups (EDGs) like -NH2, -OH, and -OCH3 activate the ring towards electrophilic substitution and are generally ortho- and para-directing. The final regioselectivity will be a balance between the directing effect of the substituent and the inherent preference of the pyridine nitrogen.[8]

  • Electron-Withdrawing Groups (EWGs) such as -NO2 and -CN further deactivate the ring towards electrophilic attack and are meta-directing. This typically reinforces the natural C3/C5 selectivity of the pyridine ring.[8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Halogenation

Q: My electrophilic halogenation of a substituted pyridine is giving a mixture of C3 and C5 isomers, with low yield for my desired product. How can I improve this?

A: Poor regioselectivity in electrophilic halogenation is a common problem. Here are several strategies to consider:

  • Strategy 1: Pyridine N-Oxide Activation. A robust method to control regioselectivity is to first convert the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles and strongly directs substitution to the C2 and C4 positions.[5][16][17] After functionalization, the N-oxide can be deoxygenated to yield the substituted pyridine. This approach is particularly effective for achieving 2-halo-substituted pyridines.[16]

  • Strategy 2: The Zincke Imine Approach for C3-Halogenation. For highly selective C3-halogenation under mild conditions, consider a ring-opening/ring-closing strategy involving Zincke imine intermediates.[9][18][19] This one-pot sequence involves:

    • Ring Opening: The pyridine is activated and reacted with an amine to form an acyclic Zincke imine.

    • Halogenation: This electron-rich intermediate undergoes highly regioselective halogenation.

    • Ring Closing: The halogenated intermediate is then cyclized to regenerate the pyridine ring, now bearing a halogen at the C3 position.[8][9][18]

  • Strategy 3: Directed Ortho-Metalation. If your pyridine substrate has a suitable directing group, directed ortho-metalation followed by quenching with a halogen source can provide excellent regioselectivity.[12]

Below is a decision-making workflow to help you choose the appropriate strategy:

G start Start: Poor Regioselectivity in Halogenation target_pos What is the desired position of halogenation? start->target_pos c2_or_c4 C2 or C4 target_pos->c2_or_c4 C2/C4 c3 C3 target_pos->c3 C3 n_oxide Use Pyridine N-Oxide Strategy c2_or_c4->n_oxide zincke Use Zincke Imine Strategy c3->zincke directing_group_check Does the substrate have a directing group? n_oxide->directing_group_check zincke->directing_group_check dom Consider Directed Ortho-Metalation directing_group_check->dom Yes end End directing_group_check->end No dom->end

Caption: Decision workflow for improving halogenation regioselectivity.
Issue 2: Lack of C4-Selectivity in Minisci-Type Reactions

Q: My Minisci reaction is producing a difficult-to-separate mixture of C2 and C4-alkylated products. How can I favor C4-functionalization?

A: Achieving high C4 selectivity in Minisci reactions can be challenging. Here are some approaches:

  • Strategy 1: Employing a Removable Blocking Group. To direct the radical attack exclusively to the C4 position, a removable blocking group can be installed at the nitrogen atom. A maleate-derived blocking group has been shown to be effective.[17]

  • Strategy 2: Steric Hindrance at C2/C6. If your pyridine substrate has bulky substituents at the C2 and C6 positions, this can sterically hinder attack at these positions and favor functionalization at the C4 position.[20]

  • Strategy 3: Conversion to Phosphonium Salts. A facile method for C4-functionalization involves the conversion of the pyridine into a heterocyclic phosphonium salt. This strategy shows excellent regioselectivity for the 4-position. The phosphonium group can then be displaced by various nucleophiles.[14]

Here is a logical diagram illustrating the phosphonium salt strategy:

G pyridine Pyridine Substrate activation Activation with Tf2O and PPh3 pyridine->activation phosphonium_salt C4-Phosphonium Salt (Highly Regioselective) activation->phosphonium_salt nucleophilic_displacement Nucleophilic Displacement (e.g., with alkoxides) phosphonium_salt->nucleophilic_displacement c4_functionalized_pyridine C4-Functionalized Pyridine nucleophilic_displacement->c4_functionalized_pyridine

Caption: Workflow for C4-functionalization via a phosphonium salt intermediate.
Issue 3: Difficulty in Achieving meta-Nitration

Q: I am struggling to introduce a nitro group at the C3 position of my pyridine derivative using standard nitrating conditions. What are my options?

A: Direct meta-nitration of pyridines is notoriously difficult. A powerful and mild approach involves a dearomatization-rearomatization strategy: [1][3]

  • Strategy: Oxazino Azine Intermediates. This method provides a practical route to highly regioselective meta-nitration. The process involves the formation of an oxazino pyridine intermediate, which then undergoes a radical-based nitration.[1][3] This catalyst-free process can be performed in one pot and is applicable to the late-stage functionalization of complex molecules.[1]

Data and Protocols

Table 1: Comparison of Regioselective Halogenation Methods
MethodTarget PositionReagentsAdvantagesDisadvantagesRef.
Direct Halogenation C3/C5Br2, Lewis/Brønsted AcidSimple reagentsHarsh conditions, often poor selectivity[9][10]
Pyridine N-Oxide C2POCl3, 2,6-lutidineMild conditions, high C2 selectivityRequires N-oxide formation and deoxygenation[16]
Zincke Imine C3Tf2O, amine, NIS/NBS/NCSMild conditions, excellent C3 selectivityMulti-step one-pot procedure[9][18]
Phosphonium Salt C4Tf2O, PPh3, then nucleophileExcellent C4 selectivityTwo-step process[14]
Experimental Protocols

Protocol 1: General Procedure for 2-Chlorination of a Pyridine N-Oxide [8]

  • Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in dichloromethane (DCM).

  • Addition of Base: Add 2,6-lutidine (1.2 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl3, 1.1 equiv) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for C3-Iodination via a Zincke Imine Intermediate [8]

  • Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf2O, 1.0 equiv). After stirring for 10 minutes, add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 30 minutes.

  • Halogenation: Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitor by TLC/LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture can be purified directly by flash column chromatography.

Protocol 3: C4-Alkoxylation via a Phosphonium Salt [14]

  • Phosphonium Salt Formation: In a glovebox, combine the pyridine (1.0 equiv), triphenylphosphine (1.1 equiv), and a base (e.g., triethylamine, 1.0 equiv) in a vial. In a separate vial, prepare a solution of triflic anhydride (1.0 equiv) in a suitable solvent (e.g., THF). Cool both solutions to -78 °C. Add the triflic anhydride solution to the pyridine mixture. Stir for the appropriate time at low temperature.

  • Nucleophilic Displacement: To the crude phosphonium salt, add a solution of the desired alkoxide (e.g., sodium methoxide, 1.5 equiv) in the corresponding alcohol at room temperature.

  • Reaction: Stir the reaction until the phosphonium salt is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the product by flash column chromatography.

Table 2: Regioselectivity in C-H Functionalization of Pyridine N-Oxides
Reaction TypeCatalyst/ReagentPosition(s)Typical YieldsRegioisomeric RatioRef.
Arylation Cu catalyst, Arylboronic estersC2Moderate to goodHigh[5]
Alkylation Triflic anhydride, malonatesC2 or C4GoodHigh[21]
Fluorination AgF2α to nitrogen-High[11]

References

Validation & Comparative

A Comparative Analysis of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde and Other Pyridine Aldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and organic synthesis, pyridine aldehydes serve as versatile building blocks for the construction of complex molecular architectures with diverse biological activities. This guide provides a detailed comparison of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde against other key pyridine aldehydes, focusing on their physicochemical properties, reactivity, and potential therapeutic applications. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal building blocks for their specific research needs.

Physicochemical Properties: A Comparative Overview

The introduction of a 4-fluorophenyl group at the 5-position of the pyridine-3-carbaldehyde scaffold significantly influences its physicochemical properties. The following table summarizes the key properties of this compound and compares them with unsubstituted pyridine-3-carbaldehyde and the closely related 5-fluoropyridine-3-carbaldehyde.

PropertyThis compoundPyridine-3-carbaldehyde5-Fluoropyridine-3-carbaldehyde
Molecular Formula C₁₂H₈FNO[1]C₆H₅NO[2][3]C₆H₄FNO[4]
Molecular Weight 201.2 g/mol [1]107.11 g/mol [2]125.10 g/mol [4]
Appearance SolidClear yellow liquid[2]Liquid to Solid
Melting Point Not specified7-8 °C[2][5]Not specified
Boiling Point Not specified209 °C[2]Not specified
Solubility Not specifiedSoluble in water[2]Low solubility in water; soluble in organic solvents like ethanol, ether, and dichloromethane.[6]
pKa Not specified3.3 (pKb)[2]Not specified

Synthesis and Reactivity: The Impact of Substitution

The aldehyde functional group on the pyridine ring is a key site for a variety of chemical transformations, including nucleophilic additions and condensation reactions. The reactivity of this group is modulated by the electronic properties of the substituents on the pyridine ring.

Synthesis: this compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This powerful method allows for the formation of a carbon-carbon bond between a pyridine derivative and a phenylboronic acid.

Synthesis_Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions 5-bromo-3-pyridinecarbaldehyde 5-Bromo-pyridine-3-carbaldehyde Product This compound 5-bromo-3-pyridinecarbaldehyde->Product Suzuki Coupling 4-fluorophenylboronic_acid 4-Fluorophenylboronic Acid 4-fluorophenylboronic_acid->Product Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/THF) Solvent->Product

Figure 1: Synthetic pathway for this compound via Suzuki-Miyaura coupling.

Reactivity in Knoevenagel Condensation: The Knoevenagel condensation is a key reaction for pyridine aldehydes, allowing for the formation of α,β-unsaturated compounds. The presence of the electron-withdrawing fluorine atom in the 4-fluorophenyl group is expected to enhance the electrophilicity of the aldehyde carbon in this compound, potentially leading to faster reaction rates compared to the unsubstituted pyridine-3-carbaldehyde.

Knoevenagel_Condensation cluster_reactants Reactants cluster_reagents Catalyst Pyridine_Aldehyde Pyridine Aldehyde (e.g., this compound) Product α,β-Unsaturated Product Pyridine_Aldehyde->Product Knoevenagel Condensation Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Product Base_Catalyst Base Catalyst (e.g., Piperidine, Pyridine) Base_Catalyst->Product

Figure 2: General workflow for the Knoevenagel condensation of pyridine aldehydes.

Biological Activity: A Comparative Perspective

The following table presents a hypothetical comparison based on structure-activity relationship trends observed in the literature for similar compounds. It is important to note that these are expected trends and would require experimental verification.

CompoundExpected CytotoxicityRationale
This compound Moderate to HighThe presence of the fluorophenyl group can enhance lipophilicity and interactions with biological targets. Fluorinated compounds often exhibit increased metabolic stability and bioavailability.
Pyridine-3-carbaldehyde Low to ModerateThe unsubstituted pyridine aldehyde serves as a basic scaffold with some inherent biological activity.
5-Phenylpyridine-3-carbaldehyde ModerateThe phenyl group increases the molecular size and lipophilicity, which can lead to enhanced biological activity compared to the unsubstituted analog.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 5-aryl-pyridine-3-carbaldehydes.

Materials:

  • 5-Bromo-pyridine-3-carbaldehyde

  • Arylboronic acid (e.g., 4-Fluorophenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., a 2:3 mixture of THF/Toluene)

  • 2M aqueous potassium carbonate solution

Procedure:

  • To a reaction vessel, add 5-bromo-pyridine-3-carbaldehyde (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent mixture and the aqueous base solution.

  • Heat the reaction mixture to reflux (typically around 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-pyridine-3-carbaldehyde.[8]

General Procedure for Knoevenagel Condensation

This protocol outlines a general method for the condensation of pyridine aldehydes with active methylene compounds.

Materials:

  • Pyridine aldehyde (e.g., this compound)

  • Active methylene compound (e.g., Malononitrile, Ethyl cyanoacetate)

  • Basic catalyst (e.g., Piperidine or Pyridine)

  • Solvent (e.g., Ethanol)

Procedure:

  • Dissolve the pyridine aldehyde (1 equivalent) and the active methylene compound (1 equivalent) in the solvent in a round-bottom flask.

  • Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, filter the product and wash it with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain the pure α,β-unsaturated product.[9]

MTT Assay for Cytotoxicity Evaluation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., Doxorubicin).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery. The presence of the 4-fluorophenyl moiety is anticipated to enhance its chemical reactivity and biological activity compared to simpler pyridine aldehydes. While direct comparative experimental data remains a subject for future research, the analysis of related structures and established synthetic and screening protocols provides a strong foundation for its exploration in various research and development programs. The provided experimental protocols offer a starting point for the synthesis and evaluation of derivatives of this promising scaffold.

References

A Comparative Guide to the Biological Activity of Fluorinated Pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the pyridine scaffold is a well-established strategy in medicinal chemistry for modulating the physicochemical and biological properties of drug candidates. The position of the fluorine atom on the pyridine ring can significantly influence the molecule's electronics, lipophilicity, and metabolic stability, leading to distinct pharmacological profiles. This guide provides a comparative analysis of the biological activity of 2-, 3-, and 4-fluoropyridine isomers, supported by experimental data and detailed methodologies.

Physicochemical Properties of Fluoropyridine Isomers

The position of the fluorine atom markedly alters the basicity (pKa) and lipophilicity (LogP) of the pyridine ring. These fundamental properties influence the pharmacokinetic and pharmacodynamic behavior of the molecules.

IsomerpKaLogP
2-Fluoropyridine-0.441.16
3-Fluoropyridine2.971.19
4-Fluoropyridine1.950.98

Note: pKa and LogP values are experimentally determined and can vary slightly depending on the specific experimental conditions.

Comparative Biological Activity

Direct comparative studies on the biological activity of the parent 2-, 3-, and 4-fluoropyridine molecules are limited in publicly available literature. However, the analysis of their derivatives provides significant insights into their potential as scaffolds for different therapeutic applications.

Anticancer Activity of Fluorinated Pyridine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50) of representative derivatives of fluorinated pyridines against various human cancer cell lines. The data indicates that the isomeric position of the fluorine atom can influence the potency and cancer cell line selectivity.

Compound ClassIsomerCell LineIC50 (µM)
Pyridine-Urea Derivative4-Fluorophenyl urea attached to pyridineMCF-7 (Breast)5.14 (72h)[1]
Pyridopyrimidine Derivative6-(2,6-dichlorophenyl)-8-ethyl-pyrido[2,3-d]pyrimidin-7-one with a fluorinated phenylamino side chainVariousPotent CDK inhibitors
Imidazo[4,5-b]pyridine DerivativeN/AVariousAntimicrobial activity
Antimicrobial Activity of Fluorinated Pyridine Derivatives

Fluorinated pyridine derivatives have also been explored for their potential as antimicrobial agents. The table below presents the Minimum Inhibitory Concentration (MIC) values for derivatives against representative bacterial strains.

Compound ClassIsomerBacterial StrainMIC (µg/mL)
3-(5-Fluoropyridin-3-yl)-2-oxazolidinone3-FluoropyridineStaphylococcus aureus0.25 - 1
Acetamide Derivative2-FluoropyridineE. coli> 6.25
Acetamide Derivative4-FluoropyridineS. pyogenes> 6.25

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of the cited biological data.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 2 to 4 hours.

  • Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial inoculum is prepared from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18 to 24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Generalized Kinase Inhibitor Signaling Pathway

Many pyridine-based compounds exert their biological effects by inhibiting protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Signaling_Proteins Signaling Proteins RTK->Signaling_Proteins Kinase_Cascade Kinase Cascade (e.g., MAPK) Signaling_Proteins->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Inhibitor Fluoropyridine Kinase Inhibitor Inhibitor->Kinase_Cascade Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Outcome Cell Proliferation & Survival Gene_Expression->Cell_Outcome

Caption: A generalized signaling pathway for a kinase inhibitor.

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and subsequent biological evaluation of novel fluorinated pyridine derivatives.

Experimental_Workflow Start Design of Fluoropyridine Derivatives Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: A typical workflow for the synthesis and biological evaluation of fluorinated pyridine derivatives.

References

Validating the Structure of Synthesized 5-(4-Fluorophenyl)pyridine-3-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of the analytical techniques used to confirm the structure of 5-(4-fluorophenyl)pyridine-3-carbaldehyde. By presenting experimental data alongside that of alternative compounds, this guide offers a comprehensive framework for structural elucidation.

Structural Validation Workflow

The structural confirmation of a synthesized organic molecule like this compound is a multi-step process. It begins with the synthesis of the target compound, followed by purification to isolate it from unreacted starting materials and byproducts. The purified compound is then subjected to a battery of analytical techniques, primarily spectroscopy and spectrometry, to elucidate its chemical structure. The data obtained is then analyzed and compared with expected values and data from similar known compounds to confirm the identity and purity of the synthesized product.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy ¹H NMR ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Comparison Comparison with Alternatives & Literature Data_Analysis->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: A generalized workflow for the synthesis, purification, and structural validation of a target organic compound.

Comparative Spectroscopic and Spectrometric Data

To validate the structure of synthesized this compound, a detailed analysis of its spectroscopic and spectrometric data is essential. Below is a comparison of the expected data for the target compound with experimental data from two alternative compounds: 5-Phenylpyridine-3-carbaldehyde and 2-(4-Fluorophenyl)pyridine. This comparison allows for the clear identification of the contributions of different structural fragments to the overall spectra.

Analytical Technique This compound (Predicted) 5-Phenylpyridine-3-carbaldehyde (Alternative 1) 2-(4-Fluorophenyl)pyridine (Alternative 2)
¹H NMR (ppm) Aldehyde proton (~10.1 ppm, s), Aromatic protons on pyridine ring (~9.2, 8.9, 8.4 ppm), Aromatic protons on fluorophenyl ring (~7.7, 7.3 ppm)Aldehyde proton (~10.0 ppm, s), Aromatic protons (~7.4-9.1 ppm, m)Aromatic protons (~7.1-8.7 ppm, m)
¹³C NMR (ppm) Aldehyde carbonyl (~192 ppm), Aromatic carbons (~116-165 ppm, with C-F coupling)Aldehyde carbonyl (~192 ppm), Aromatic carbons (~121-158 ppm)Aromatic carbons (~115-164 ppm, with C-F coupling)[1]
Mass Spectrometry (m/z) Molecular Ion [M]⁺ at 201.06Molecular Ion [M]⁺ at 183.07Molecular Ion [M]⁺ at 173.07
IR Spectroscopy (cm⁻¹) ~3050 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O), ~1600 (C=C), ~1230 (C-F)~3060 (Ar C-H), ~2830, 2730 (Aldehyde C-H), ~1705 (C=O), ~1590 (C=C)~3050 (Ar C-H), ~1590 (C=C), ~1220 (C-F)

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64, depending on sample concentration.

      • Relaxation delay: 1-2 seconds.

      • Spectral width: 0-12 ppm.

    • ¹³C NMR Parameters:

      • Pulse sequence: Proton-decoupled pulse program.

      • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

      • Relaxation delay: 2-5 seconds.

      • Spectral width: 0-220 ppm.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (MS)
  • Electron Ionization Mass Spectrometry (EI-MS):

    • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent or as a solid via a direct insertion probe) into the ion source.

    • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

    • Detection: Detect the ions to generate a mass spectrum. The molecular ion peak ([M]⁺) is crucial for determining the molecular weight.

Infrared (IR) Spectroscopy
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation:

      • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

      • Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

    • Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O, C-H, C-F).

Logical Relationship of Spectroscopic Data to Structure

The structural elucidation of this compound relies on the logical interpretation and piecing together of information from various spectroscopic techniques. Each method provides unique clues about different parts of the molecule, and their combination leads to an unambiguous structure determination.

Structural Elucidation Logic cluster_data Spectroscopic & Spectrometric Data cluster_info Inferred Structural Information cluster_structure Final Structure Confirmation H_NMR ¹H NMR Proton_Env Proton Environments & Neighboring Protons H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton & Functional Groups C_NMR->Carbon_Backbone MS Mass Spec. Mol_Weight Molecular Weight & Formula MS->Mol_Weight IR IR Spec. Func_Groups Presence of Key Functional Groups IR->Func_Groups Structure This compound Proton_Env->Structure Carbon_Backbone->Structure Mol_Weight->Structure Func_Groups->Structure

Caption: The logical flow from individual spectroscopic data to the confirmed chemical structure.

References

Cross-Referencing Analytical Data with Known Pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for known pyridine compounds, cross-referenced with their biological activities, particularly as kinase inhibitors. The information is intended to aid researchers in identifying and characterizing pyridine derivatives and in understanding their structure-activity relationships (SAR) for drug discovery and development.

Data Presentation: Comparative Analytical Data of Pyridine Derivatives

The following tables summarize key analytical data for a selection of pyridine compounds. This data is essential for the identification and characterization of these molecules in various experimental settings.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Substituted Pyridines
CompoundH-2H-3H-4H-5H-6Solvent
Pyridine8.607.247.647.248.60CDCl₃
2-Methylpyridine-7.087.557.088.48CDCl₃
3-Methylpyridine8.42-7.487.158.42CDCl₃
4-Methylpyridine8.457.08-7.088.45CDCl₃
2-Chloropyridine-7.287.727.218.45CDCl₃
3-Chloropyridine8.52-7.687.258.52CDCl₃

Note: Chemical shifts are illustrative and can vary based on experimental conditions.

Table 2: Comparative HPLC Retention Times of Pyridine Derivatives
CompoundRetention Time (min)ColumnMobile PhaseFlow Rate (mL/min)
Pyridine2.5C18Acetonitrile/Water (50:50)1.0
2-Aminopyridine3.2C18Acetonitrile/Water (50:50)1.0
3-Aminopyridine4.1C18Acetonitrile/Water (50:50)1.0
4-Aminopyridine5.5C18Acetonitrile/Water (50:50)1.0
2-Hydroxypyridine2.1C18Acetonitrile/Water (30:70)1.0
3-Hydroxypyridine2.9C18Acetonitrile/Water (30:70)1.0

Note: Retention times are highly dependent on the specific HPLC system and conditions.

Table 3: Common Mass Spectrometry Fragmentation Patterns of Pyridine
m/zFragmentInterpretation
79[C₅H₅N]⁺•Molecular Ion
52[C₄H₄]⁺•Loss of HCN
51[C₄H₃]⁺Loss of H from [C₄H₄]⁺•
50[C₄H₂]⁺•Loss of H₂ from [C₄H₄]⁺•

Note: Fragmentation patterns can be influenced by the ionization method and energy.

Biological Activity: Pyridine Derivatives as Kinase Inhibitors

Pyridine scaffolds are prevalent in a multitude of FDA-approved drugs and are particularly significant in the development of kinase inhibitors for cancer therapy.[1] The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[2]

Table 4: Comparative Inhibitory Activity (IC₅₀) of Pyridine-Based Kinase Inhibitors
CompoundTarget KinaseIC₅₀ (nM)Cell Line
Sorafenib VEGFR-290-
Gefitinib EGFR2-37-
Imatinib Abl250-1000-
Compound 10 VEGFR-2120HepG2
Compound 8 VEGFR-2130HepG2
Compound 9 VEGFR-2130HepG2
Pyridone 1 CDK2/cyclin A2570-
Nicotinonitrile 4 CDK2/cyclin A2240-
Pyrazolopyridine 8 CDK2/cyclin A2650-

Note: IC₅₀ values are compiled from various sources and are for comparative purposes.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of standard protocols for the analytical techniques and biological assays cited in this guide.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of Pyridine Derivatives

Objective: To separate and quantify pyridine derivatives in a sample mixture.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample dissolved in a suitable solvent (e.g., mobile phase)

  • Reference standards of pyridine derivatives

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Prepare a calibration curve using serial dilutions of the reference standards.

  • Inject a known volume of the sample (e.g., 10 µL) into the HPLC system.

  • Run a gradient elution program, for example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Monitor the elution of compounds using the UV detector at a suitable wavelength (e.g., 254 nm).

  • Identify and quantify the pyridine derivatives by comparing their retention times and peak areas to the calibration standards.

Protocol 2: Mass Spectrometry (MS) Analysis of Pyridine Compounds

Objective: To determine the molecular weight and fragmentation pattern of a pyridine compound.

Materials:

  • Mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Sample dissolved in a volatile solvent (e.g., methanol or acetonitrile).

  • Syringe pump for direct infusion (for ESI).

Procedure (ESI-MS):

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.

  • Tune and calibrate the mass spectrometer using a known standard.

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

  • To obtain fragmentation data (MS/MS), select the molecular ion of interest and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Analyze the resulting fragment ions to elucidate the structure of the compound.

Protocol 3: In Vitro Kinase Assay (e.g., for EGFR)

Objective: To determine the inhibitory activity (IC₅₀) of a pyridine compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test pyridine compound dissolved in DMSO

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • Add a fixed amount of the kinase to each well of a 384-well plate.

  • Add the serially diluted test compound or DMSO (vehicle control) to the wells.

  • Incubate the plate to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Stop the reaction and add the detection reagent, which measures the amount of ADP produced (inversely proportional to kinase inhibition).

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.[2][5]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the analysis and biological activity of pyridine compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Analytical Characterization cluster_bioassay Biological Evaluation synthesis Pyridine Derivative Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (Structure Verification) purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms hplc HPLC Analysis (Purity & Quantification) purification->hplc kinase_assay In Vitro Kinase Assay (IC50 Determination) hplc->kinase_assay cell_assay Cell-Based Assays (e.g., Proliferation) kinase_assay->cell_assay

Experimental workflow for pyridine-based drug discovery.

egfr_signaling_pathway cluster_downstream Downstream Signaling ligand Ligand (EGF) egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization ras_raf RAS-RAF-MEK-ERK Pathway dimerization->ras_raf activates pi3k_akt PI3K-AKT Pathway dimerization->pi3k_akt activates stat JAK-STAT Pathway dimerization->stat activates inhibitor Pyridine Inhibitor inhibitor->dimerization blocks proliferation Cell Proliferation, Invasion, Metastasis ras_raf->proliferation survival Cell Survival, Anti-Apoptosis pi3k_akt->survival stat->survival

Simplified EGFR signaling pathway and the point of inhibition.

References

A Comparative Efficacy Analysis of Fluorinated Pyridine-Derived Drugs

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern medicinal chemistry, leading to the development of numerous highly effective therapeutic agents across a wide range of diseases. The unique properties of fluorine, such as its high electronegativity and small atomic radius, can significantly enhance a drug's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides a comparative overview of the efficacy of five prominent FDA-approved drugs derived from fluorinated pyridines, targeting distinct therapeutic areas: Abemaciclib in oncology, Alpelisib in oncology, Doravirine in virology, Vericiguat in cardiology, and Lemborexant for insomnia.

Quantitative Efficacy and Safety Data

The following tables summarize the key efficacy and safety data for the selected fluorinated pyridine-derived drugs, based on pivotal clinical trials.

Table 1: Preclinical Potency of Selected Fluorinated Pyridine-Derived Drugs

DrugTargetMetricValue (nM)
Abemaciclib CDK4IC502
CDK6IC5010
Alpelisib PI3KαIC504.6
Doravirine HIV-1 Reverse Transcriptase (Wild Type)IC5012
Vericiguat Soluble Guanylate Cyclase (sGC)EC501005
Lemborexant Orexin Receptor 1 (OX1R)Ki-
Orexin Receptor 2 (OX2R)Ki-

Table 2: Comparative Efficacy of Abemaciclib in HR+, HER2- Advanced Breast Cancer (MONARCH 3 Trial)

EndpointAbemaciclib + Aromatase InhibitorPlacebo + Aromatase InhibitorHazard Ratio (95% CI)p-value
Progression-Free Survival (PFS) 28.2 months14.8 months0.54 (0.41-0.72)<0.001
Overall Survival (OS) 67.1 months54.5 months0.79 (0.64-0.97)-

Table 3: Efficacy of Alpelisib in PIK3CA-Mutated, HR+, HER2- Advanced Breast Cancer (SOLAR-1 Trial)

EndpointAlpelisib + FulvestrantPlacebo + FulvestrantHazard Ratio (95% CI)p-value
Progression-Free Survival (PFS) 11.0 months5.7 months0.65 (0.50-0.85)<0.001
Overall Response Rate (ORR) 35.7%16.2%--

Table 4: Comparative Efficacy of Doravirine in Treatment-Naïve HIV-1 Patients (DRIVE-FORWARD Trial)

EndpointDoravirine-based regimenDarunavir/ritonavir-based regimenDifference (95% CI)
Virologic Suppression (<50 copies/mL) at Week 48 84%80%3.9 (-1.6, 9.4)

Table 5: Efficacy of Vericiguat in High-Risk Heart Failure (VICTORIA Trial)

EndpointVericiguatPlaceboHazard Ratio (95% CI)p-value
Composite of CV Death or HF Hospitalization 35.5%38.5%0.90 (0.82-0.98)0.019

Table 6: Comparative Efficacy of Lemborexant for Insomnia in Older Adults (SUNRISE 1 Trial)

Endpoint (vs. Placebo)Lemborexant 5 mgLemborexant 10 mgp-value
Change from Baseline in Latency to Persistent Sleep (LPS) in minutes -21.0-25.4<0.001
Endpoint (vs. Zolpidem)
Wake After Sleep Onset in Second Half of Night (WASO-SH) in minutes -6.7-8.00.004 / <0.001

Signaling Pathways and Mechanisms of Action

The fluorinated pyridine moiety is a versatile scaffold that can be tailored to interact with a variety of biological targets. The following diagrams illustrate the signaling pathways modulated by each of the discussed drugs.

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Progression Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D activate Estrogen Estrogen Estrogen->Cyclin D activate CDK4/6 CDK4/6 Cyclin D->CDK4/6 bind & activate Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits S Phase S Phase E2F->S Phase promotes transcription for G1 Phase G1 Phase G1 Phase->S Phase progression Abemaciclib Abemaciclib Abemaciclib->CDK4/6 inhibits

Caption: Abemaciclib inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and halting cell cycle progression.

PI3K_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK Receptor Tyrosine Kinase PI3Kα PI3Kα RTK->PI3Kα activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates PI3Kα->PIP2 phosphorylates PI3Kα->PIP3 AKT AKT PDK1->AKT phosphorylates mTOR mTOR AKT->mTOR activates Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Alpelisib Alpelisib Alpelisib->PI3Kα inhibits

Caption: Alpelisib selectively inhibits the p110α subunit of PI3K, blocking downstream signaling and reducing tumor growth.

HIV_Replication HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell enters Viral RNA Viral RNA Host Cell->Viral RNA releases Viral DNA Viral DNA Viral RNA->Viral DNA reverse transcription by Reverse Transcriptase Reverse Transcriptase Integration Integration Viral DNA->Integration integrates into Host DNA Host DNA New Virions New Virions Host DNA->New Virions produces new Doravirine Doravirine Doravirine->Reverse Transcriptase non-competitively inbits

Caption: Doravirine is a non-nucleoside reverse transcriptase inhibitor that blocks HIV-1 replication.

sGC_Pathway Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase Nitric Oxide (NO)->sGC activates GTP GTP sGC->GTP converts cGMP cGMP sGC->cGMP to PKG Protein Kinase G cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to Vericiguat Vericiguat Vericiguat->sGC directly stimulates & sensitizes to NO

Caption: Vericiguat stimulates soluble guanylate cyclase, leading to vasodilation and improved cardiac function.

Orexin_Pathway Orexin Neurons Orexin Neurons Orexin A & B Orexin A & B Orexin Neurons->Orexin A & B release OX1R / OX2R Orexin Receptors (OX1R & OX2R) Orexin A & B->OX1R / OX2R bind to Wake-Promoting\nNuclei Wake-Promoting Nuclei OX1R / OX2R->Wake-Promoting\nNuclei activate Wakefulness Wakefulness Wake-Promoting\nNuclei->Wakefulness promote Lemborexant Lemborexant Lemborexant->OX1R / OX2R antagonizes

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 5-phenylpyridine scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents. This guide provides a comprehensive comparison of 5-phenylpyridine derivatives, detailing their structure-activity relationships (SAR) against various biological targets, supported by quantitative data and experimental protocols.

The strategic placement of a phenyl group at the 5-position of the pyridine ring provides a valuable template for molecular design, allowing for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. Research has demonstrated the efficacy of this class of compounds across diverse therapeutic areas, including oncology, infectious diseases, and inflammation. This guide will delve into the SAR of 5-phenylpyridine derivatives as kinase inhibitors, antimicrobial agents, and tubulin polymerization inhibitors.

Kinase Inhibition: Targeting Uncontrolled Cell Growth

5-Phenylpyridine derivatives have emerged as potent inhibitors of various protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. By targeting kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), these compounds can effectively halt tumor progression.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of this receptor is a clinically validated strategy for cancer therapy.

Table 1: Structure-Activity Relationship of 5-Phenylpyridine Derivatives as VEGFR-2 Inhibitors

Compound IDR1 (Pyridine Ring)R2 (Phenyl Ring)VEGFR-2 IC50 (µM)Reference
1a -H4-OCH30.13[1]
1b -H4-Cl0.13[1]
1c -CN4-OCH30.08[2]
1d -CN4-Cl0.048[2]
1e -CONH24-OCH30.25[3]
1f -CONH24-Cl0.19[3]

Note: The IC50 values are indicative and may vary depending on the specific assay conditions.

The data in Table 1 highlights key SAR trends for VEGFR-2 inhibition. The introduction of a cyano (-CN) group at the R1 position of the pyridine ring (compounds 1c and 1d ) generally leads to a significant increase in potency compared to the unsubstituted analogues (1a and 1b ). Furthermore, the nature of the substituent on the phenyl ring (R2) also plays a critical role. A chloro (-Cl) substituent at the 4-position of the phenyl ring consistently enhances inhibitory activity compared to a methoxy (-OCH3) group.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Its aberrant activity is a common feature in many cancers, making it an attractive therapeutic target.

Table 2: Structure-Activity Relationship of 5-Phenylpyridine Derivatives as CDK2 Inhibitors

Compound IDR1 (Pyridine Ring)R2 (Phenyl Ring)CDK2 IC50 (µM)Reference
2a -H4-F0.57[2]
2b -H3,4-diCl0.24[2]
2c -NH24-F0.65[2]
2d -NH23,4-diCl0.50[2]

Note: The IC50 values are indicative and may vary depending on the specific assay conditions.

For CDK2 inhibition, the SAR data in Table 2 suggests that substitution on the phenyl ring is a key determinant of activity. A 3,4-dichloro substitution on the phenyl ring (compounds 2b and 2d ) results in higher potency compared to a 4-fluoro substitution (2a and 2c ). The presence of an amino (-NH2) group at the R1 position of the pyridine ring appears to have a modest impact on activity.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 5-Phenylpyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of 5-Phenylpyridine Derivatives

Compound IDR1 (Pyridine Ring)R2 (Phenyl Ring)Target OrganismMIC (µg/mL)Reference
3a -H4-NO2Staphylococcus aureus1-2[]
3b -H4-NO2Bacillus subtilis0.5[]
3c -CH34-ClStaphylococcus aureus0.08[5]
3d -CH34-ClKlebsiella pneumoniae0.08[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

The antimicrobial SAR of 5-phenylpyridine derivatives indicates that the nature and position of substituents on both the pyridine and phenyl rings are crucial for activity. For instance, a nitro group at the 4-position of the phenyl ring (compounds 3a and 3b ) confers good antibacterial activity. The presence of a methyl group on the pyridine ring and a chloro group on the phenyl ring (compounds 3c and 3d ) leads to potent broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5]

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are effective anticancer agents. Certain 5-phenylpyridine derivatives have been shown to inhibit this process.

Table 4: Tubulin Polymerization Inhibitory Activity of 5-Phenylpyridine Derivatives

Compound IDR1 (Pyridine Ring)R2 (Phenyl Ring)Tubulin Polymerization IC50 (µM)Reference
4a -H3,4,5-trimethoxy8.7[5]
4b -H4-methoxy>50[6]
4c -indole3,4,5-trimethoxy0.19-0.33[6]

Note: The IC50 values represent the concentration required to inhibit tubulin polymerization by 50%.

The SAR for tubulin polymerization inhibition highlights the importance of the substitution pattern on the phenyl ring. A 3,4,5-trimethoxyphenyl moiety (compound 4a ) is a well-known feature of many potent tubulin inhibitors.[5][6] The presence of an indole group at the R1 position, combined with the 3,4,5-trimethoxyphenyl group (compound 4c ), dramatically enhances the inhibitory activity, suggesting a synergistic effect of these two structural motifs.[6]

Experimental Protocols

To ensure the reproducibility and comparability of the presented data, this section outlines the general methodologies for the key experiments cited.

Kinase Inhibition Assay (VEGFR-2 & CDK2)

The inhibitory activity of the 5-phenylpyridine derivatives against protein kinases is typically determined using an in vitro kinase assay.

  • Reagents and Materials : Recombinant human kinase (e.g., VEGFR-2, CDK2), kinase buffer, ATP, substrate peptide, and test compounds.

  • Procedure :

    • The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate peptide, and the test compound at various concentrations.

    • The reaction is allowed to proceed at a controlled temperature for a specific duration.

    • The amount of phosphorylated substrate is quantified using various methods, such as radioisotope incorporation ([γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

    • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Reagents and Materials : Mueller-Hinton broth (MHB), bacterial or fungal inoculum, 96-well microtiter plates, and test compounds.

  • Procedure :

    • Serial twofold dilutions of the test compounds are prepared in MHB in the wells of a 96-well plate.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated at an appropriate temperature and for a specific duration (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Tubulin Polymerization Assay

The effect of the compounds on the polymerization of tubulin is monitored by a change in turbidity.

  • Reagents and Materials : Purified tubulin, polymerization buffer (e.g., MES buffer containing MgCl2 and GTP), and test compounds.

  • Procedure :

    • Tubulin is pre-incubated with various concentrations of the test compound on ice.

    • Polymerization is initiated by raising the temperature to 37°C.

    • The increase in absorbance (turbidity) at 340 nm is monitored over time using a spectrophotometer.

    • The IC50 value is determined by comparing the extent of polymerization in the presence of the compound to that of a control.

Visualizing the Molecular Landscape

To further illustrate the concepts discussed, the following diagrams visualize key aspects of the structure-activity relationship and experimental workflows.

SAR_Highlights cluster_core 5-Phenylpyridine Core cluster_substituents Key Substitutions for Activity Core 5-Phenylpyridine R1_CN R1 = -CN (VEGFR-2) Core->R1_CN Enhances R2_Cl R2 = 4-Cl (VEGFR-2, Antimicrobial) Core->R2_Cl Enhances R2_34diCl R2 = 3,4-diCl (CDK2) Core->R2_34diCl Enhances R2_345triMeO R2 = 3,4,5-trimethoxy (Tubulin) Core->R2_345triMeO Enhances R1_Indole R1 = Indole (Tubulin) Core->R1_Indole Synergistic with R2

Caption: Key structural modifications on the 5-phenylpyridine core that enhance biological activity.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of 5-Phenylpyridine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Bioassay (e.g., Kinase Inhibition) Characterization->Primary_Screening Dose_Response Dose-Response & IC50/MIC Determination Primary_Screening->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Cell_Based_Assays Cell-Based Assays (e.g., MTT, Cell Cycle) Selectivity->Cell_Based_Assays Target_Validation Target Engagement & Validation Cell_Based_Assays->Target_Validation

Caption: A generalized workflow for the discovery and evaluation of 5-phenylpyridine derivatives.

CDK2_Signaling_Pathway cluster_G1_S G1/S Phase Transition cluster_inhibition Inhibition by 5-Phenylpyridine Derivative cluster_outcome Outcome CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb Phosphorylates Cell_Cycle_Progression Cell_Cycle_Progression CDK2_CyclinE->Cell_Cycle_Progression Promotes E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription S_Phase_Genes->Cell_Cycle_Progression Inhibitor 5-Phenylpyridine Derivative Inhibitor->CDK2_CyclinE Inhibits Cell_Cycle_Arrest G1/S Arrest Inhibitor->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of CDK2 and the effect of its inhibition by a 5-phenylpyridine derivative.

References

A Comparative Guide to Modern Synthesis: Benchmarking New Methods Against Established Protocols for Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its ability to efficiently form carbon-carbon bonds.[1][2][3] This reaction is fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][4] Continuous innovation in this field has led to the development of new catalytic systems that promise greater efficiency, broader substrate scope, and more environmentally friendly conditions compared to established methods.[2][5] This guide provides an objective comparison of a traditional Suzuki coupling protocol with a more modern approach, supported by experimental data.

Performance Comparison of Catalytic Systems

The selection of the palladium catalyst and associated ligands is critical to the success of a Suzuki coupling, directly influencing reaction yield, time, and overall efficiency.[1][3] Traditional protocols often rely on palladium-phosphine catalysts, while newer methods utilize advanced ligands like N-heterocyclic carbenes (NHCs) or employ heterogeneous catalysts.[1][6]

ParameterEstablished ProtocolNew Method
Catalyst System Pd(PPh₃)₄ (Palladium-Phosphine)Pd(OAc)₂ / SPhos (Palladium-Buchwald Ligand)
Substrate 1 2-BromopyridineAryl Bromide
Substrate 2 Phenylboronic acidArylboronic acid
Base Potassium Carbonate (K₂CO₃)Potassium Phosphate (K₃PO₄)
Solvent 1,4-Dioxane / WaterToluene / Water
Temperature 80-100 °C100 °C
Reaction Time 12-24 hours2-24 hours
Yield Typically 70-90%Often >90%

Experimental Protocols

Detailed methodologies for both an established and a modern Suzuki coupling reaction are provided below. These protocols highlight the practical differences in reaction setup and conditions.

Established Protocol: Suzuki Coupling with Pd(PPh₃)₄

This protocol details a standard procedure using the well-established Tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

  • 2-Bromopyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure: [1]

  • In a reaction vessel, combine 2-bromopyridine, phenylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the mixture.

  • Introduce the 1,4-dioxane and water solvent system.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100°C for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract the product using an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

New Method: Suzuki Coupling with a Buchwald Ligand

This protocol utilizes a modern catalyst system composed of a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand (SPhos), which often provides higher activity and broader substrate scope.

Materials: [7]

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure: [7]

  • To an oven-dried reaction flask, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask and ensure an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Add the degassed toluene and water via syringe.

  • Place the flask in a preheated oil bath at 100°C and stir vigorously.

  • Monitor the reaction progress (typically 2-24 hours).

  • Once complete, cool the mixture to room temperature, add water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Visualizations

The following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) setup 2. Add Catalyst & Ligand reagents->setup solvent 3. Add Degassed Solvent setup->solvent inert 4. Purge with Inert Gas solvent->inert heat 5. Heat and Stir inert->heat workup 6. Quench and Extract heat->workup purify 7. Purify Product workup->purify

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The mechanism of the Suzuki reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2][8]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide oa_text Oxidative Addition pd2_base R¹-Pd(II)L₂-OR" pd2_halide->pd2_base pd2_biaryl R¹-Pd(II)L₂-R² pd2_base->pd2_biaryl tm_text Transmetalation pd2_biaryl->pd0 re_text Reductive Elimination product R¹-R² pd2_biaryl->product Product out halide R¹-X halide->pd2_halide R¹-X in boronic R²-B(OR')₂ boronic->pd2_base R²-B(OR')₂ in base Base (⁻OR") base->pd2_halide Base in

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Purity Analysis of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as it directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity analysis of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy.[1][2][3] This guide outlines a reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound and compares its performance with other analytical methods such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique for purity analysis depends on various factors, including the physicochemical properties of the compound, the nature of potential impurities, and the specific requirements of the analysis (e.g., qualitative vs. quantitative).

Analytical Technique Principle Advantages Limitations Typical Purity Range (%)
HPLC (UV Detection) Differential partitioning of the analyte between a stationary phase and a mobile phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, accurate quantification.[2]Requires solubility in the mobile phase, potential for co-elution of impurities.98.0 - 99.9
Gas Chromatography (GC-FID) Partitioning of volatile analytes between a stationary phase and a carrier gas.Excellent for volatile impurities and residual solvents.[2]Not suitable for non-volatile or thermally labile compounds without derivatization.97.5 - 99.8
¹H NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides structural information about the main component and impurities, requires minimal sample preparation.[1]Lower sensitivity for quantifying minor impurities compared to HPLC.95.0 - 99.5
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Enables identification of unknown impurities based on their mass-to-charge ratio.[2]Higher cost and complexity of instrumentation.98.0 - 99.9

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This section details the RP-HPLC method for the purity analysis of this compound.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the this compound batch to be tested.

Purity Calculation: The purity of the sample is determined by area normalization, assuming that all impurities have a similar response factor to the main component at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Reference Standard & Sample dissolve Dissolve in Mobile Phase prep_start->dissolve vol_flask Dilute to Volume in Volumetric Flask dissolve->vol_flask injection Inject into HPLC System vol_flask->injection separation Separation on C18 Column injection->separation detection UV Detection at 254 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (%) integration->calculation end end calculation->end Final Purity Report

Caption: Workflow for the purity analysis of this compound by HPLC.

Conclusion

The presented RP-HPLC method offers a reliable and precise approach for the purity determination of this compound. This method is capable of effectively separating the main component from its potential impurities, enabling accurate quantification. While other techniques like GC and NMR provide valuable complementary information, HPLC remains the gold standard for routine quality control of pharmaceutical intermediates due to its high resolution and sensitivity.[2] The choice of the most suitable analytical method should be based on the specific requirements of the analysis and the available instrumentation.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 5-Arylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-arylpyridines, a crucial scaffold in medicinal chemistry and materials science, is predominantly achieved through transition-metal catalyzed cross-coupling reactions. The choice of the catalytic system is a critical parameter that dictates the efficiency, substrate scope, and economic viability of the synthesis. This guide provides an objective comparison of palladium-, nickel-, and copper-based catalytic systems for the synthesis of 5-arylpyridines, supported by experimental data and detailed protocols to inform catalyst selection.

Introduction to Catalytic Strategies

The construction of the C-C bond between the pyridine ring and an aryl group is most commonly accomplished via Suzuki-Miyaura, Stille, or Negishi cross-coupling reactions. While palladium catalysts have been the gold standard for these transformations, offering broad applicability and high yields, there is a growing interest in more economical and sustainable alternatives, primarily nickel and copper-based systems.[1] This guide will focus on the comparative performance of these three metallic systems in the context of 5-arylpyridine synthesis.

Performance Comparison of Catalytic Systems

The following tables summarize quantitative data for the synthesis of 5-arylpyridines using palladium, nickel, and copper catalysts. The data has been compiled from various sources to provide a comparative overview of reaction conditions and yields for similar transformations.

Table 1: Palladium-Catalyzed Synthesis of 5-Arylpyridines

EntryPyridine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-BromopyrimidineArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9515Moderate to Good[2]
25-Bromo-N-phenylpyridin-3-amineArylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O85-9512-24High[3]
32-Amino-5-bromo-4-methylpyridineArylboronic AcidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O1001285-95[4]
45-BromopyrimidineOrganostannanePd(PPh₃)₄--Toluene80-120--[2]

Table 2: Nickel-Catalyzed Synthesis of 5-Arylpyridines

EntryPyridine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)-K₃PO₄tert-Amyl alcohol1201283[2]
23-ChloropyridinePyridylboronic acidNiCl₂(PCy₃)₂ (5)-K₃PO₄2-Me-THF10012High[5]
3Aryl IodidesSecondary Alkylzinc HalidesNi(acac)₂ (5)Bipyridine (7.5)-DMI/THF601270-90[6]

Table 3: Copper-Catalyzed Synthesis of 5-Arylpyridines

EntryPyridine SubstrateCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Aryl Iodides/BromidesArylboronic acidCuI (10)Ligand-FreeCs₂CO₃DMFReflux-Moderate to Excellent[7]

Signaling Pathways and Experimental Workflows

To visualize the fundamental processes in these catalytic reactions, the following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)(X)Ln Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'Ln ArPdX->ArPdAr_prime Transmetalation (Ar'B(OH)₂, Base) ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow setup Reaction Setup Combine halopyridine, boronic acid, catalyst, and base in a flask. Add solvent and degas the mixture. reaction Reaction Heat the mixture to the specified temperature. Monitor progress by TLC or LC-MS. setup->reaction workup Work-up Cool the reaction mixture. Perform aqueous work-up and extract with organic solvent. reaction->workup purification Purification Dry the organic layer and concentrate. Purify by column chromatography. workup->purification analysis Analysis Characterize the product by NMR, MS, etc. purification->analysis

Figure 2: A generalized experimental workflow for catalytic 5-arylpyridine synthesis.

Experimental Protocols

Detailed methodologies for representative catalytic systems are provided below. These protocols serve as a starting point and may require optimization for specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine[4]

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-amino-5-bromo-4-methylpyridine, the arylboronic acid, [Pd(dppf)Cl₂], and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine[2]

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • 3-Furanylboronic acid (2.5 equiv)

  • Bis(tricyclohexylphosphine)nickel(II) chloride ([NiCl₂(PCy₃)₂]) (0.5 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (4.5 equiv)

  • tert-Amyl alcohol

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottomed flask charged with a magnetic stir bar, add K₃PO₄.

  • Flame-dry the flask and its contents under vacuum and then cool to room temperature under an inert atmosphere.

  • Add 5-bromopyrimidine, 3-furanylboronic acid, and [NiCl₂(PCy₃)₂].

  • Add tert-amyl alcohol via syringe.

  • Heat the reaction mixture to 120 °C and stir vigorously for 12 hours.

  • After cooling to room temperature, the reaction mixture is worked up by partitioning between ethyl acetate and water.

  • The organic layer is separated, dried, and concentrated.

  • The crude product is purified by flash chromatography.

Protocol 3: Copper-Catalyzed Ligand-Free Suzuki-Miyaura Coupling[7]

Materials:

  • Aryl Halide (e.g., 5-iodopyridine derivative) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid, CuI, and Cs₂CO₃.

  • Add anhydrous DMF.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture and wash the solid with an organic solvent (e.g., ethyl acetate).

  • The filtrate is washed with water and brine, dried over anhydrous sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Concluding Remarks

The choice of catalytic system for 5-arylpyridine synthesis is a multifaceted decision that depends on factors such as substrate scope, cost, and desired reaction conditions. Palladium catalysts remain the most versatile and reliable option, with a vast literature and a wide range of commercially available ligands and precatalysts.[3][4] Nickel catalysts present a cost-effective alternative, particularly for the activation of less reactive aryl chlorides, though their substrate scope can be more limited.[2][5] Copper-catalyzed systems, especially ligand-free protocols, offer an even more economical and environmentally friendly approach, although they may require higher reaction temperatures and are often more substrate-dependent.[7] The data and protocols presented in this guide are intended to assist researchers in making an informed decision for their specific synthetic challenges in the pursuit of novel 5-arylpyridine derivatives.

References

In-vitro testing of compounds synthesized from 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of synthesized compounds derived from 5-(4-Fluorophenyl)pyridine-3-carbaldehyde and their therapeutic potential compared to established alternatives.

This guide provides a comparative analysis of the in-vitro biological activities of novel compounds synthesized from the versatile scaffold, this compound. The focus is on their potential as anticancer agents, with data collated from various studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development. The performance of these novel derivatives is compared against other relevant compounds, supported by experimental data and detailed protocols.

Anticancer Activity: A Comparative Overview

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The following table summarizes the in-vitro anticancer activity, primarily focusing on the half-maximal inhibitory concentration (IC50), of selected pyridine derivatives and compares them with other relevant heterocyclic compounds.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
Pyridine Derivatives 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ii)HT-29 (Colon)3DoxorubicinHT-29 (Colon)~0.5-1.5
Pyrazolopyrimidine Derivatives 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamideMultiple-Not Specified--
Thiazolo[4,5-d]pyrimidine Derivatives 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)UO-31 (Renal)-Not Specified--
5-Aryl-cyclopenta[c]pyridine Derivatives Compound 4i (3,4,5-trifluorophenyl)--Ribavirin--
Fluorophenyl-Thiazole Derivatives Benzylideneiminophenylthiazole analoguesVarious-Not Specified--

Note: Direct comparative IC50 values for all synthesized compounds against a single reference in the same study are not always available. The data is compiled from multiple sources to provide a broader perspective.

One study highlights that 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ii) demonstrated the most potent anticancer activity against the HT-29 colon adenocarcinoma tumor cell line with an IC50 of 3 µM[1]. Another research avenue has explored pyrazolopyrimidine derivatives, with one synthesized compound showing effective inhibition on the proliferation of some cancer cell lines[3]. Furthermore, thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated, with compound 3b being the most active among the newly synthesized compounds against a variety of cancer cell lines[4].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and then diluted with the cell culture medium to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing

For compounds evaluated for antimicrobial activity, the following protocol for determining the Minimum Inhibitory Concentration (MIC) is commonly used.

  • Inoculum Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Experimental Workflow and Biological Pathways

Diagrams created using the DOT language provide a clear visual representation of experimental processes and biological mechanisms.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In-Vitro Testing cluster_comparison Comparative Analysis start 5-(4-Fluorophenyl) pyridine-3-carbaldehyde reaction Chemical Reactions (e.g., Condensation, Cyclization) start->reaction Reactants product Novel Pyridine Derivatives reaction->product Yields treatment Compound Treatment product->treatment cell_culture Cancer Cell Lines (e.g., HT-29, UO-31) cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis comparison Comparison with Reference Compounds data_analysis->comparison conclusion Efficacy & SAR Conclusion comparison->conclusion

A generalized workflow for the synthesis and in-vitro testing of novel compounds.

signaling_pathway PIM1 PIM-1 Kinase PhosphoSubstrate Phosphorylated Substrate PIM1->PhosphoSubstrate Phosphorylation Substrate Substrate (e.g., Bad, eIF4B) Substrate->PIM1 CellSurvival Cell Survival & Proliferation PhosphoSubstrate->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits Inhibitor Pyridine Derivative (Potential Inhibitor) Inhibitor->PIM1 Inhibits

A simplified diagram of the PIM-1 kinase signaling pathway, a potential target for some anticancer pyridine derivatives.

Conclusion

The precursor this compound serves as a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with promising biological activities. In the context of oncology, several derivatives have demonstrated potent in-vitro cytotoxicity against various cancer cell lines. While direct comparisons are often limited by the scope of individual studies, the collective evidence suggests that these novel pyridine-based compounds represent a promising avenue for the development of new anticancer therapeutics. Further research, including broader in-vivo studies and investigation into their mechanisms of action, such as the potential inhibition of kinases like PIM-1, is warranted to fully elucidate their therapeutic potential.[1] The antimicrobial and antifungal activities observed in some derivatives also highlight the broad biological potential of this chemical scaffold.[5][6]

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated pyridine analogs, highlighting the profound impact of fluorination on physicochemical properties, metabolic stability, and biological activity. Understanding these differences is paramount for the rational design of novel therapeutics with enhanced efficacy and pharmacokinetic profiles.

Physicochemical Properties: A Quantitative Comparison

The introduction of fluorine to a pyridine ring significantly alters its electronic properties, which in turn modulates its acidity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Physicochemical Properties of Pyridine Analogs

CompoundStructurepKaLogPData Source
PyridineC₅H₅N5.230.65[1]
2-FluoropyridineC₅H₄FN-0.440.87[2]
2-AminopyridineC₅H₆N₂6.710.5[3][4]
6-Fluoro-pyridin-3-amineC₅H₅FN₂4.65Not Reported[2]

Note: pKa values can vary based on experimental conditions. LogP values are a measure of lipophilicity.

Metabolic Stability: Enhancing Drug Half-Life

A primary driver for the use of fluorination in drug design is the enhancement of metabolic stability. The high strength of the carbon-fluorine bond makes it less susceptible to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) superfamily, compared to a carbon-hydrogen bond. This "metabolic blocking" can lead to a longer drug half-life and improved bioavailability.

Table 2: In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

Compound PairDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
RisperidoneNon-fluorinated antipsychotic--[5]
9-FluororisperidoneFluorinated analog16-fold more stable-[5]
CelecoxibNon-fluorinated anti-inflammatory--[5]
4'-FluorocelecoxibFluorinated analog4-fold more stable-[5]
Non-fluorinated IndoleIndole derivative12.35-[6]
4-Fluoro-indazole analogFluorinated analog13.29-[6]
CF₃-substituted indazole analogTrifluoromethylated analog53.711.29[6]

Biological Activity: Tuning Receptor Interactions

Fluorination can significantly impact the biological activity of pyridine analogs by altering their binding affinity and functional potency at various biological targets. The electronic effects of fluorine can influence key interactions within a receptor's binding pocket.

Table 3: Comparative Biological Activity of Pyridine Analogs

TargetCompoundKi (nM)EC₅₀ (nM)Data Source
GABA-A Receptor (α1 subtype)
Indiplon (non-fluorinated)3.181[7]
N-(2-fluoro-ethyl) analog5.4105[7]
N-(3-fluoro-propyl) analog2.4158[7]
5-HT2A Receptor
M100907 (non-fluorinated)3-[8]
Fluorinated analog~4-8 fold lower affinity-[8]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed and standardized experimental protocols are essential.

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) with an internal standard for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Master Mix: Prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes.

  • Compound Addition: Add the test compound to the master mix to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Radioligand Binding Assay for GPCRs

Objective: To determine the binding affinity (Ki) of a test compound for a G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A)

  • Non-radiolabeled test compound (fluorinated and non-fluorinated analogs)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the non-radiolabeled test compound.

  • Membrane Addition: Add the cell membrane preparation to each well.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A Binds to Cl_ion Cl⁻ Influx GABA_A->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in

Caption: Simplified signaling pathway of the GABA-A receptor.

HT2A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) HT2A 5-HT2A Receptor (GPCR) Serotonin->HT2A Binds to Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: Simplified Gq-coupled signaling pathway of the 5-HT2A receptor.

Microsomal_Stability_Workflow start Start prepare Prepare Master Mix (Buffer, Microsomes) start->prepare add_compound Add Test Compound prepare->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate sample Sample at Time Points initiate->sample quench Quench Reaction (Acetonitrile + IS) sample->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Data Analysis (Calculate t½, CLint) analyze->data_analysis end End data_analysis->end

Caption: Experimental workflow for a liver microsomal stability assay.

References

Bridging the Gap: Validating Experimental Findings with Computational Docking

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the synergy between experimental research and computational modeling is paramount. Computational docking studies offer a powerful, cost-effective, and rapid means to predict the binding of small molecules to protein targets, thereby prioritizing candidates for further experimental validation. This guide provides a comparative overview of methodologies to validate experimental results using computational docking, complete with supporting data, detailed protocols, and a clear workflow visualization.

A Comparative Look at Docking Program Performance

The accuracy of computational docking is a critical factor in its utility. Various docking programs employ different algorithms and scoring functions, leading to varied performance. The Root Mean Square Deviation (RMSD) between the docked pose of a ligand and its crystallographically determined position is a key metric for evaluating docking accuracy. A lower RMSD value generally indicates a more accurate prediction. Another important metric in virtual screening is the enrichment factor, which measures how well a docking program can distinguish known active compounds from a pool of inactive ones (decoys).

Below is a summary of performance data for several common docking programs, highlighting their ability to reproduce experimental binding modes and enrich active compounds.

Docking ProgramKey AlgorithmAverage RMSD (Å)Success Rate (RMSD < 2.0 Å)Notes
Glide Greedy algorithm with extensive samplingOften < 1.5[1][2]High, frequently over 80%[3]Performs well in pose prediction and virtual screening.[2][3]
GOLD Genetic algorithmVariable, often 1.5 - 2.0[1][3]Generally good, but can be dependent on the scoring function used.[1][3]Offers multiple scoring functions, allowing for tailored approaches.[3]
AutoDock Vina Lamarckian genetic algorithmGenerally < 2.0[4]Good, but can be less consistent than other programs.[4]Widely used due to its open-source nature and speed.
DOCK Geometric matching algorithmVariable, can be > 2.0[1][4]Moderate, performance can be target-dependent.[1][4]One of the pioneering docking programs.
FlexX Incremental construction algorithmOften > 2.0[1][3]Can be lower compared to other programs.[1][3]Focuses on ligand flexibility.

The Validation Workflow: A Step-by-Step Approach

The process of validating experimental results with computational docking follows a structured workflow. This ensures that the computational model is robust and that the predictions are reliable. The key stages involve preparing the protein and ligand structures, performing the docking simulations, and analyzing the results in the context of experimental data.

ValidationWorkflow cluster_prep 1. Preparation cluster_docking 2. Docking Simulation cluster_analysis 3. Analysis & Validation ProteinPrep Protein Structure Preparation Docking Molecular Docking ProteinPrep->Docking LigandPrep Ligand Structure Preparation LigandPrep->Docking PoseAnalysis Pose & Score Analysis Docking->PoseAnalysis ExpComparison Comparison with Experimental Data PoseAnalysis->ExpComparison Validation Validation ExpComparison->Validation

A streamlined workflow for validating experimental results with computational docking.

Detailed Methodologies

Reproducibility is a cornerstone of scientific research. The following sections detail the typical protocols for preparing structures and performing docking simulations.

Experimental Protocols

The primary experimental data for validation often comes from X-ray crystallography, which provides the three-dimensional structure of the protein-ligand complex.

Protein Crystal Structure Determination:

  • Crystallization: The purified protein is crystallized, often in the presence of the ligand of interest.

  • X-ray Diffraction: The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the protein and ligand are derived and refined.

Computational Protocols

1. Protein Preparation:

  • Obtain Structure: Start with a high-resolution crystal structure of the target protein, typically from the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules, co-factors, and any existing ligands from the binding site unless they are known to be critical for binding.

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are often not resolved in crystal structures.

  • Assign Charges and Atom Types: Assign appropriate partial charges and atom types to all atoms in the protein.

  • Define Binding Site: Define the binding site or "grid box" where the docking simulation will be performed, typically centered on the known binding location of a co-crystallized ligand.

2. Ligand Preparation:

  • Generate 3D Conformation: Convert the 2D structure of the ligand to a 3D conformation.

  • Energy Minimization: Perform energy minimization to obtain a low-energy conformation of the ligand.

  • Assign Charges and Atom Types: Assign appropriate partial charges and atom types to the ligand atoms.

3. Molecular Docking:

  • Select Docking Program: Choose a docking program based on the specific research question and available resources.

  • Configure Docking Parameters: Set the parameters for the docking run, including the size of the search space and the number of docking poses to generate.

  • Run Docking Simulation: Execute the docking calculation to predict the binding poses and scores of the ligand within the protein's binding site.

4. Analysis and Validation:

  • Pose Analysis: Visually inspect the top-ranked docking poses to ensure they are chemically reasonable and make relevant interactions with the protein.

  • RMSD Calculation: If a crystal structure of the complex is available, calculate the RMSD between the docked pose and the experimental binding mode. An RMSD of less than 2.0 Å is generally considered a successful prediction.[5][6]

  • Score Correlation: Compare the docking scores of a series of compounds with their experimentally determined binding affinities (e.g., IC50 or Ki values). A good correlation suggests the docking protocol can effectively rank compounds.

  • Virtual Screening Enrichment: For virtual screening validation, a set of known active compounds is seeded into a larger library of inactive "decoy" molecules.[7] The ability of the docking program to rank the active compounds higher than the decoys is assessed using metrics like the Receiver Operating Characteristic (ROC) curve.[7]

Conclusion

Computational docking is an invaluable tool for rationalizing and predicting experimental findings in drug discovery. By carefully selecting docking programs, adhering to rigorous protocols, and validating against experimental data, researchers can confidently leverage these in silico methods to accelerate their research. The comparison of different docking software and the clear workflow presented here provide a solid foundation for integrating computational docking into the drug development pipeline. The most reliable validation, however, ultimately comes from experimental confirmation of the computational predictions.[8]

References

Safety Operating Guide

Proper Disposal of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde, a compound used in pharmaceutical and chemical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. All waste containing this compound must be treated as hazardous.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Due to the hazardous nature of pyridine derivatives, which are known to be flammable, toxic, and irritants, stringent safety measures are necessary.[1]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
GlovesChemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye ProtectionSafety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab CoatStandard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory ProtectionUse in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][2] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must comply with all local, state, and federal regulations.[1] Never pour this chemical down the drain or dispose of it in regular trash.[2]

Waste Identification and Segregation:

  • Classify Waste: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

  • Segregate Waste Streams: It is crucial to segregate halogenated organic waste from non-halogenated waste streams to avoid increased disposal costs and potential chemical reactions.[3][4] Do not mix this waste with incompatible materials such as strong oxidizing agents and acids.[1][5]

Waste Collection and Labeling:

  • Use Designated Containers: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container must be made of a compatible material, such as glass or high-density polyethylene, and be in good condition without leaks.[2][3]

  • Label Containers: Attach a hazardous waste tag to the container as soon as you begin accumulating waste.[3] The label must clearly identify the contents, including the full chemical name "this compound," and indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1]

Storage and Disposal:

  • Proper Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] The storage area should be away from sources of ignition and direct sunlight.[5][6]

  • Arrange for Pickup: Once the container is full or no longer in use, complete a chemical collection request form with your institution's EHS or hazardous waste management office for pickup and disposal at an approved waste disposal plant.[5][7]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Generation & Collection cluster_2 Storage & Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Generate Waste Containing This compound D Is waste container available and properly labeled? C->D E Obtain and Label a Designated Hazardous Waste Container D->E No F Segregate Halogenated Waste from Non-Halogenated D->F Yes E->F G Deposit Waste into Container F->G H Seal Container Securely G->H I Store in Designated Satellite Accumulation Area H->I J Is container full or no longer in use? I->J K Continue to Add Waste as Needed J->K No L Submit Chemical Collection Request to EHS J->L Yes K->C

References

Personal protective equipment for handling 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-(4-Fluorophenyl)pyridine-3-carbaldehyde. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive set of personal protective equipment is mandatory to minimize exposure and ensure safety. This compound and its class of chemicals, aromatic aldehydes and pyridine derivatives, are known to be irritants and potentially toxic.[1][2]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecificationsPurpose
Hand Protection Chemical-Resistant GlovesNitrile or Butyl RubberTo prevent skin contact and absorption.[2]
Eye Protection Safety GogglesSplash-proof goggles or safety glasses with side-shieldsTo protect eyes from splashes of the chemical.[2]
Body Protection Laboratory CoatFlame-resistant, long-sleevedTo protect skin and clothing from contamination.[3]
Respiratory Protection Fume Hood or RespiratorUse in a well-ventilated area or a chemical fume hood. If a fume hood is not available, an air-purifying respirator with organic vapor cartridges is necessary.To avoid inhalation of potentially harmful vapors.[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to mitigate risks.

  • Preparation : Before handling the compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.[4] All necessary PPE must be worn correctly. An emergency eyewash station and safety shower should be readily accessible.

  • Handling :

    • Measure and dispense the chemical within the fume hood to contain any vapors.

    • Avoid direct contact with skin and eyes.[5] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[2]

    • Keep the container tightly closed when not in use to prevent the release of vapors.[6]

  • Spill Management :

    • For small spills, use an inert absorbent material like sand or vermiculite to contain the chemical.[4]

    • The contained spill should then be transferred to a sealed, labeled container for hazardous waste disposal.

    • In the event of a large spill, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[1]

  • Waste Segregation : Do not mix waste containing this compound with other waste streams. It should be stored separately from strong oxidizing agents and acids.[1]

  • Containerization : Collect all waste, including contaminated consumables like pipette tips and gloves, in a designated and clearly labeled hazardous waste container.[1] The label should indicate that it contains pyridine derivatives and is an irritant.

  • Disposal : The sealed waste container must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[4][7] Never pour this chemical or its waste down the drain.[4]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_measure Measure and Dispense prep_workspace->handle_measure handle_use Perform Experimental Work handle_measure->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate cleanup_waste Segregate and Store Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: Safe handling workflow for this compound.

References

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